3-(But-3-en-1-yloxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-but-3-enoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVIBXRCWHRGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 3-(But-3-en-1-yloxy)aniline
Introduction
In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. 3-(But-3-en-1-yloxy)aniline, a substituted aromatic amine, emerges as a compound of significant interest. Its structure is characterized by three key functional moieties: a primary aniline group, a flexible ether linkage, and a terminal butenyl group. This unique combination offers a versatile platform for chemical modification, making it a valuable building block for the synthesis of complex molecules. The primary amine serves as a common nucleophile and a precursor for a vast array of chemical transformations, while the terminal alkene is amenable to reactions such as polymerization, metathesis, and click chemistry.
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(But-3-en-1-yloxy)aniline. We will delve into its structural and analytical characteristics, present detailed, field-proven protocols for the experimental determination of its key properties, and offer insights into its potential synthetic pathways. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior to leverage its full potential in their applications.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally establish its identity. 3-(But-3-en-1-yloxy)aniline is registered under CAS Number 1152500-24-7.[1][2] Its molecular structure is depicted below, followed by a summary of its key identifiers.
Caption: 2D representation of 3-(But-3-en-1-yloxy)aniline.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 3-(But-3-en-1-yloxy)aniline | [1][2][3] |
| CAS Number | 1152500-24-7 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO | [2][3][4] |
| Molecular Weight | 163.22 g/mol | [2][4] |
| Monoisotopic Mass | 163.09972 Da | [3] |
| SMILES | C=CCCOC1=CC=CC(=C1)N | [3] |
| InChI | InChI=1S/C10H13NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7,11H2 |[3] |
Core Physicochemical Properties
The physicochemical profile of a molecule is a critical determinant of its behavior in both chemical and biological systems. It governs solubility, permeability, and potential interactions with biological targets. As extensive experimental data for 3-(But-3-en-1-yloxy)aniline is not publicly available, the following table summarizes key properties derived from computational predictions, which provide a reliable starting point for experimental design.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development & Research |
|---|---|---|
| logP (Octanol/Water) | 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3] |
| Topological Polar Surface Area (TPSA) | 35.2 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų).[5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can participate in hydrogen bonding, influencing solubility and receptor interactions.[5] |
| Hydrogen Bond Acceptors | 2 (from N and O) | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to aqueous solubility.[5] |
| Rotatable Bonds | 3 | Provides conformational flexibility, which can be crucial for binding to target proteins.[5] |
| Melting Point | Not determined | A key indicator of purity and lattice energy. Requires experimental verification. |
| Boiling Point | Not determined | Relevant for purification by distillation and assessing volatility. Requires experimental verification. |
| Aqueous Solubility | Not determined | Crucial for formulation, dissolution, and absorption. Requires experimental verification. |
| pKa (basic) | ~4.6 (Predicted, based on aniline) | The basicity of the aniline nitrogen determines its charge state at physiological pH, affecting solubility and interactions.[6] |
Analytical & Spectral Profile
A detailed spectral analysis is essential for confirming the structure and purity of the compound. While experimental spectra are not publicly cataloged, the expected spectral features can be reliably predicted based on the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons (around 6.5-7.5 ppm), a complex multiplet for the vinyl proton (-CH=), and signals for the two sets of inequivalent methylene protons (-OCH₂- and -CH₂-), as well as a broad singlet for the amine protons (-NH₂).
-
¹³C NMR : The spectrum should display signals corresponding to the aromatic carbons, two sp² carbons of the vinyl group, and two sp³ carbons of the ethyl bridge.
-
-
Infrared (IR) Spectroscopy : Key absorption bands are predicted to appear for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), C=C stretching of the alkene (~1640 cm⁻¹), and the C-O-C ether stretching (around 1200-1250 cm⁻¹).
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Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 163. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. PubChemLite provides predicted collision cross-section (CCS) values, which are useful for ion mobility-mass spectrometry analysis.[3]
Experimental Protocols for Physicochemical Characterization
The trustworthiness of any research relies on robust, validated experimental data. The following protocols describe standardized methodologies for determining the core physicochemical properties of 3-(But-3-en-1-yloxy)aniline.
Caption: Workflow for Physicochemical Characterization.
Melting Point Determination (Capillary Method)
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Principle : The melting point provides a quick assessment of purity. A pure crystalline solid will melt over a narrow temperature range.[7][8]
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Methodology :
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Ensure the sample of 3-(But-3-en-1-yloxy)aniline is a dry, crystalline solid.
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Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the tube in a calibrated melting point apparatus.
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Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
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Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
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Aqueous Solubility (Shake-Flask Method)
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Principle : This method determines the equilibrium concentration of a compound in a saturated aqueous solution, a fundamental parameter for drug formulation and absorption studies.[7][8]
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Methodology :
-
Add an excess amount of 3-(But-3-en-1-yloxy)aniline to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert vial.
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Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system must be protected from light if the compound is light-sensitive.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve.
-
Octanol-Water Partition Coefficient (LogP)
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Principle : The shake-flask method directly measures the partitioning of a compound between n-octanol and water, providing a quantitative measure of its lipophilicity.[7][8]
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Methodology :
-
Pre-saturate n-octanol with water and water with n-octanol.
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Prepare a stock solution of 3-(But-3-en-1-yloxy)aniline in one of the phases (typically n-octanol).
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Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel.
-
Shake the funnel vigorously for a set time (e.g., 1 hour) to allow partitioning to reach equilibrium.
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Centrifuge the mixture to ensure complete phase separation.
-
Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
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Calculate the partition coefficient, P = [Concentration]octanol / [Concentration]water.
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The LogP is the base-10 logarithm of P.
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pKa Determination (Potentiometric Titration)
-
Principle : This technique measures the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa is the pH at which the compound is 50% ionized.[7]
-
Methodology :
-
Dissolve a precise amount of 3-(But-3-en-1-yloxy)aniline in a suitable solvent (e.g., a methanol/water mixture if aqueous solubility is low).
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Immerse a calibrated pH electrode into the solution, which is stirred continuously in a thermostatted vessel.
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To determine the pKa of the basic aniline group, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
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Record the pH after each addition, allowing the system to equilibrate.
-
Plot a titration curve (pH vs. volume of titrant). The pKa is determined from the pH at the half-equivalence point.
-
Synthesis and Reactivity
While a specific synthesis for 3-(But-3-en-1-yloxy)aniline is not detailed in readily available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common approach would be the Williamson ether synthesis.
Caption: Plausible Synthetic Pathway.
This one-step reaction involves the deprotonation of the phenolic hydroxyl group of 3-aminophenol with a mild base (like potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace the bromide from 4-bromo-1-butene. This route is generally high-yielding and avoids the harsh conditions often required for nitration and subsequent reduction. The reactivity of the final product is dictated by its three functional groups, offering multiple handles for further chemical elaboration.
Conclusion
3-(But-3-en-1-yloxy)aniline is a chemical scaffold with considerable potential, defined by its moderate lipophilicity, predicted favorable membrane permeability, and versatile functional groups. The aniline moiety provides a site for amide bond formation, diazotization, or metal-catalyzed cross-coupling reactions. The terminal alkene is a gateway to polymerization and a host of modern synthetic transformations. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this molecule into their synthetic and drug discovery programs, enabling the development of novel therapeutics and advanced materials.
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Spectroscopic Profile of 3-(But-3-en-1-yloxy)aniline: A Technical Guide
Introduction
3-(But-3-en-1-yloxy)aniline is a bifunctional organic molecule incorporating a primary aromatic amine and a butenyloxy side chain. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control. This guide offers an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(But-3-en-1-yloxy)aniline, grounded in established spectroscopic principles.
Molecular Structure and Key Features
The structure of 3-(But-3-en-1-yloxy)aniline, with the IUPAC name 3-(but-3-en-1-yloxy)aniline and molecular formula C₁₀H₁₃NO, dictates its spectroscopic signature.[1][2][3] The molecule is characterized by a meta-substituted benzene ring, an amino group (-NH₂), an ether linkage (-O-), and a terminal alkene (vinyl group, -CH=CH₂). Each of these functional groups gives rise to distinct and predictable signals in various spectroscopic techniques.
Figure 1: Chemical Structure of 3-(But-3-en-1-yloxy)aniline
Caption: Structure of 3-(But-3-en-1-yloxy)aniline.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. For 3-(But-3-en-1-yloxy)aniline, the spectrum is expected to show distinct signals for the aromatic, vinylic, alkoxy, and amine protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.2 - 7.2 | Multiplet | 4H |
| Vinylic-H (=CH) | 5.8 - 6.0 | Multiplet | 1H |
| Vinylic-H (=CH₂) | 5.0 - 5.2 | Multiplet | 2H |
| Amine-H (-NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |
| Methylene-H (-O-CH₂) | 3.9 - 4.1 | Triplet | 2H |
| Methylene-H (-CH₂-) | 2.4 - 2.6 | Quartet | 2H |
Interpretation and Rationale
-
Aromatic Protons (6.2 - 7.2 ppm): The protons on the benzene ring will appear in the characteristic aromatic region. Due to the meta-substitution pattern, a complex multiplet is expected. The electron-donating amino and alkoxy groups will shield the aromatic protons, shifting them slightly upfield compared to benzene (7.34 ppm).
-
Vinylic Protons (5.0 - 6.0 ppm): The terminal alkene protons are found in the downfield region due to the sp² hybridization of the carbons. The proton on the internal carbon of the double bond (-CH=) will be a multiplet due to coupling with the adjacent methylene and terminal vinyl protons. The two terminal protons (=CH₂) will also present as a multiplet.
-
Amine Protons (3.5 - 4.5 ppm): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[4] Addition of D₂O would cause the disappearance of this signal due to proton-deuterium exchange, a useful diagnostic test.[4]
-
Alkoxy Methylene Protons (-O-CH₂-, 3.9 - 4.1 ppm): The methylene group directly attached to the oxygen atom is deshielded and will appear as a triplet due to coupling with the adjacent methylene group.
-
Aliphatic Methylene Protons (-CH₂-, 2.4 - 2.6 ppm): This methylene group, adjacent to both the ether-linked methylene and the vinyl group, will exhibit a more complex splitting pattern, likely a quartet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-(But-3-en-1-yloxy)aniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 158 - 160 |
| Aromatic C-N | 147 - 149 |
| Vinylic -CH= | 134 - 136 |
| Aromatic C-H | 101 - 130 |
| Vinylic =CH₂ | 116 - 118 |
| Methylene -O-CH₂- | 67 - 69 |
| Methylene -CH₂- | 33 - 35 |
Interpretation and Rationale
-
Aromatic Carbons (101 - 160 ppm): The carbon atoms of the benzene ring will resonate in the downfield region. The carbon attached to the oxygen (C-O) will be the most deshielded due to the electronegativity of oxygen, followed by the carbon attached to the nitrogen (C-N). The remaining aromatic carbons will appear in the 101-130 ppm range.
-
Vinylic Carbons (116 - 136 ppm): The sp² hybridized carbons of the alkene will be in the downfield region, with the internal carbon (-CH=) appearing at a slightly higher chemical shift than the terminal carbon (=CH₂).
-
Alkoxy and Aliphatic Carbons (33 - 69 ppm): The methylene carbon attached to the oxygen (-O-CH₂-) will be deshielded and appear around 67-69 ppm. The other aliphatic methylene carbon (-CH₂-) will be found further upfield.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: On the same NMR spectrometer, switch to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, two bands |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Vinylic C-H | =C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, multiple bands |
| Amine (-NH₂) | N-H Bend | 1550 - 1650 | Strong |
| Ether (C-O) | C-O Stretch | 1050 - 1250 | Strong |
Interpretation and Rationale
-
N-H Stretching (3300 - 3500 cm⁻¹): A primary amine will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[5][6][7] These bands are typically weaker and sharper than the broad O-H stretch of alcohols.[7][8]
-
C-H Stretching (2850 - 3150 cm⁻¹): The spectrum will contain absorptions for sp² (aromatic and vinylic) and sp³ (aliphatic) C-H stretching. The sp² C-H stretches appear above 3000 cm⁻¹, while the sp³ C-H stretches are found just below 3000 cm⁻¹.
-
C=C Stretching (1450 - 1680 cm⁻¹): Both the aromatic ring and the vinyl group will exhibit C=C stretching vibrations. The vinyl C=C stretch is typically found around 1640-1680 cm⁻¹. The aromatic ring will show several bands in the 1450-1600 cm⁻¹ region.
-
N-H Bending (1550 - 1650 cm⁻¹): The scissoring vibration of the primary amine NH₂ group gives rise to a strong absorption in this region.[6][7]
-
C-O Stretching (1050 - 1250 cm⁻¹): The C-O stretching of the ether linkage will produce a strong, characteristic band in the fingerprint region. For aromatic ethers, this band is typically found between 1200 and 1250 cm⁻¹.[6]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the sample can be dissolved in a suitable solvent for analysis in a liquid cell.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or pure solvent. Then, record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 163.10 | Molecular Ion |
| [M-C₄H₇]⁺ | 108.06 | Loss of the butenyl group |
| [C₆H₅NH₂]⁺ | 93.06 | Aniline fragment |
| [C₄H₇O]⁺ | 71.05 | Butenyloxy fragment |
Interpretation and Rationale
-
Molecular Ion Peak ([M]⁺, m/z 163.10): The molecular ion peak corresponds to the intact molecule with one electron removed. For 3-(But-3-en-1-yloxy)aniline (C₁₀H₁₃NO), the exact mass is 163.0997. The presence of a single nitrogen atom means the molecular weight will be an odd number, consistent with the Nitrogen Rule.[4]
-
Fragmentation Pattern: Under electron ionization (EI), the molecular ion will undergo fragmentation. Common fragmentation pathways for this molecule would include:
-
Cleavage of the ether bond, leading to the loss of the butenyl radical (C₄H₇•) and the formation of a fragment at m/z 108, corresponding to the 3-hydroxyphenylamine radical cation.
-
Further fragmentation of the aniline portion is also possible, leading to characteristic peaks for aniline, such as m/z 93.[9][10][11]
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Integrated Spectroscopic Analysis Workflow
The synergistic use of these techniques provides a comprehensive and self-validating system for the structural characterization of 3-(But-3-en-1-yloxy)aniline.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic data for 3-(But-3-en-1-yloxy)aniline can be predicted with a high degree of confidence by analyzing its constituent functional groups. The combination of NMR, IR, and MS provides a complete picture of the molecule's structure. This guide serves as a valuable resource for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data for this important chemical compound, thereby ensuring its correct identification and use in further research and development.
References
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Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073–1075. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Ordway, F. (n.d.). IR: amines. Retrieved from [Link]
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Setz, P. D., Schmitz, T. A., & Zenobi, R. (2006). Mass spectra of aniline with different ionization methods. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
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Rinehart, K. L., Jr., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the.... Retrieved from [Link]
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kumar, R. (2021, February 17). mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile [Video]. YouTube. Retrieved from [Link]
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SpectraBase. (n.d.). 3-(but-3-en-1-yn-1-yl)aniline. Retrieved from [Link]
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Semantic Scholar. (n.d.). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). Retrieved from [Link]
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PubChemLite. (n.d.). 3-(but-3-en-1-yloxy)aniline (C10H13NO). Retrieved from [Link]
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SpectraBase. (n.d.). N-[(Tert-butyloxy)carbonyl]-2-ethenylpiperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ATB. (n.d.). 3-Aminophenol | C6H7NO | MD Topology | NMR | X-Ray. Retrieved from [Link]
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SpectraBase. (n.d.). 1-VINYLOXY-1-BUTYLALLENE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Human Metabolome Database. (2021, September 10). Showing metabocard for 3-Aminophenol (HMDB0245818). Retrieved from [Link]
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Curtis, R. D., et al. (2002). A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. Solid State Nuclear Magnetic Resonance, 21(1-2), 86-104. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectrum of compound C from BuOK, dimethylsilacyclobutane, and 1,1-diphenylethylene quenched by Me3SiCl. Retrieved from [Link]
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SpectraBase. (n.d.). (But-3-yn-1-yloxy)benzene. Retrieved from [Link]
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MDPI. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]
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T3DB. (n.d.). Aniline (T3D4984). Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to 3-(But-3-en-1-yloxy)aniline (CAS No. 1152500-24-7)
Abstract
This document provides a comprehensive technical overview of 3-(But-3-en-1-yloxy)aniline, a bifunctional organic building block with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively published, this guide synthesizes established chemical principles to present its core physicochemical properties, a robust proposed synthesis protocol via Williamson ether synthesis, a predictive analysis of its key characterization data (NMR, IR, MS), and an expert evaluation of its potential applications. Particular emphasis is placed on its role as a versatile intermediate in drug discovery, where the aniline moiety serves as a common pharmacophore and the terminal butenyl group offers a reactive handle for downstream functionalization or conjugation.
Introduction: Strategic Value in Synthesis
Aniline and its derivatives are foundational scaffolds in the pharmaceutical industry, present in a multitude of approved drugs.[1] However, the aniline motif is also a well-known "structural alert," often susceptible to metabolic oxidation by Cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[2] This metabolic instability necessitates the design of aniline derivatives that can modulate these properties while retaining desired biological activity.
3-(But-3-en-1-yloxy)aniline (CAS No. 1152500-24-7) emerges as a compound of interest in this context. It strategically combines the core aniline structure with an ether-linked butenyl chain. This design offers two key advantages for the medicinal chemist:
-
Modulation of Physicochemical Properties: The alkoxy substituent at the meta-position modifies the electronic properties and lipophilicity of the aniline ring, potentially altering its metabolic profile and pharmacokinetic properties compared to unsubstituted aniline.
-
Orthogonal Reactivity: The molecule possesses two distinct reactive sites: the nucleophilic amino group and the terminal alkene. This bifunctionality allows for selective, sequential reactions, making it an ideal linker or intermediate for constructing more complex molecules, such as PROTACs, antibody-drug conjugates (ADCs), or functionalized drug candidates.[]
This guide serves to consolidate the known information and provide a predictive, yet scientifically grounded, framework for researchers looking to synthesize, characterize, and utilize this versatile compound.
Physicochemical & Structural Properties
A summary of the fundamental properties of 3-(But-3-en-1-yloxy)aniline is presented below.
| Property | Value | Source |
| CAS Number | 1152500-24-7 | [4] |
| Molecular Formula | C₁₀H₁₃NO | [4] |
| Molecular Weight | 163.22 g/mol | [5] |
| Monoisotopic Mass | 163.09972 Da | [4] |
| Predicted XlogP | 2.0 | [4] |
| SMILES | C=CCCOC1=CC=CC(=C1)N | [4] |
| InChIKey | KDVIBXRCWHRGGD-UHFFFAOYSA-N | [4] |
Molecular Structure Visualization
The following diagram illustrates the connectivity and key functional groups of 3-(But-3-en-1-yloxy)aniline.
Caption: Structure of 3-(But-3-en-1-yloxy)aniline.
Synthesis Protocol: A Proposed Methodology
The structure of 3-(But-3-en-1-yloxy)aniline lends itself perfectly to a Williamson ether synthesis , a robust and widely used method for preparing ethers.[6] This reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide.[7]
For this specific target, the logical disconnection is between the ether oxygen and the butenyl chain, identifying 3-aminophenol and 4-bromo-1-butene as the ideal starting materials. The phenolic proton of 3-aminophenol is significantly more acidic than the amine protons, allowing for selective deprotonation to form the nucleophilic phenoxide.
Proposed Experimental Protocol
Reaction Scheme:
Caption: Proposed Williamson ether synthesis route.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (approx. 0.2 M relative to 3-aminophenol).
-
Causality: Anhydrous potassium carbonate is a suitable base for deprotonating the phenol; it is easily removed by filtration after the reaction. Acetone is a common polar aprotic solvent for SN2 reactions that readily dissolves the reactants.
-
-
Addition of Alkyl Halide: While stirring the suspension, add 4-bromo-1-butene (1.1 eq.) dropwise at room temperature.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the more valuable 3-aminophenol. Dropwise addition helps to control any initial exotherm.
-
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminophenol spot is consumed.
-
Causality: Heating provides the necessary activation energy for the SN2 reaction. TLC is a standard method for monitoring the disappearance of starting material and the appearance of the less polar product.
-
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. Brine helps to break any emulsions and begins the drying process.
-
-
Final Purification: The resulting crude oil can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-(But-3-en-1-yloxy)aniline.
Analytical Characterization: A Predictive Overview
As no published experimental spectra are available, this section provides a predictive analysis of the key spectroscopic features expected for 3-(But-3-en-1-yloxy)aniline based on established principles of NMR and IR spectroscopy.[8][9]
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale / Assignment |
| ¹H NMR | Aromatic Protons | δ 6.2 - 7.1 ppm | Complex multiplet region for the 4 protons on the substituted benzene ring. |
| Alkene CH | δ 5.7 - 5.9 ppm (m, 1H) | Multiplet for the internal vinyl proton (-CH=). | |
| Alkene CH₂ | δ 5.0 - 5.2 ppm (m, 2H) | Two distinct signals for the terminal vinyl protons (=CH₂). | |
| O-CH₂ | δ 3.9 - 4.1 ppm (t, 2H) | Triplet for the methylene group adjacent to the ether oxygen. | |
| Allylic CH₂ | δ 2.4 - 2.6 ppm (q, 2H) | Quartet (quartet of triplets) for the methylene group adjacent to the double bond. | |
| NH₂ | δ 3.5 - 4.0 ppm (br s, 2H) | Broad singlet for the amine protons; shift is solvent-dependent. | |
| ¹³C NMR | Aromatic C-O | δ ~159 ppm | Quaternary carbon attached to the ether oxygen. |
| Aromatic C-N | δ ~148 ppm | Quaternary carbon attached to the amino group. | |
| Aromatic C-H | δ 101 - 130 ppm | Signals for the four aromatic CH carbons. | |
| Alkene CH | δ ~134 ppm | Internal vinyl carbon (-CH=). | |
| Alkene CH₂ | δ ~117 ppm | Terminal vinyl carbon (=CH₂). | |
| O-CH₂ | δ ~67 ppm | Methylene carbon adjacent to the ether oxygen. | |
| Allylic CH₂ | δ ~34 ppm | Methylene carbon adjacent to the double bond. | |
| FT-IR | N-H Stretch | 3350-3450 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine.[7] |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Characteristic C(sp²)-H stretch.[10] | |
| Alkene =C-H Stretch | ~3080 cm⁻¹ | Vinyl C-H stretch. | |
| Alkyl C-H Stretch | <3000 cm⁻¹ | C(sp³)-H stretching of the two methylene groups. | |
| C=C Stretch (Alkene) | ~1640 cm⁻¹ | Stretching of the terminal double bond. | |
| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ (multiple bands) | Ring stretching vibrations.[11] | |
| C-O Stretch (Aryl Ether) | 1200-1275 cm⁻¹ (strong) | Asymmetric C-O-C stretch.[9] | |
| Mass Spec. | [M+H]⁺ | m/z 164.10700 | Predicted protonated molecular ion.[4] |
| [M+Na]⁺ | m/z 186.08894 | Predicted sodium adduct.[4] |
Applications in Research & Drug Development
The dual functionality of 3-(But-3-en-1-yloxy)aniline makes it a highly valuable intermediate for building complex molecular architectures.
Workflow: Role as a Bifunctional Linker
The aniline and alkene moieties can be addressed with high selectivity, enabling a modular synthesis approach.
Caption: Synthetic utility via orthogonal reaction pathways.
Potential Applications Include:
-
PROTAC Synthesis: The aniline group can be used as an attachment point for a warhead that binds to a protein of interest, while the alkene can be functionalized to connect to an E3 ligase-binding element.
-
Click Chemistry: The terminal alkene is a substrate for the thiol-ene "click" reaction, allowing for efficient and bio-orthogonal conjugation to thiol-containing molecules like peptides or proteins under mild conditions.
-
Polymer and Materials Science: The molecule can be used as a monomer for creating functional polymers, where the aniline provides electronic properties and the alkene allows for polymerization or cross-linking.
-
Fragment-Based Drug Discovery (FBDD): It can serve as a starting fragment that can be elaborated at two different vectors to optimize binding to a biological target.
Safety & Handling
No specific Material Safety Data Sheet (MSDS) is available for 3-(But-3-en-1-yloxy)aniline. However, its structure contains an aniline core, which dictates the primary safety considerations. Aniline and its derivatives are classified as toxic, with potential for carcinogenicity and genotoxicity.[12] They are readily absorbed through the skin.[13]
General Precautions:
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles at all times.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic organic compounds.
Conclusion
3-(But-3-en-1-yloxy)aniline is a valuable, albeit not extensively characterized, chemical building block. Its synthesis is readily achievable through established Williamson ether synthesis protocols. Its bifunctional nature, possessing both a reactive aniline and a terminal alkene, provides synthetic chemists with a versatile platform for constructing complex molecules, particularly in the field of drug discovery where modulation of aniline metabolism and the need for orthogonal handles for conjugation are paramount. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this compound into their synthetic programs.
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FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. [Link]
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Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents... (n.d.). ResearchGate. [Link]
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Electrochemical Annulation of p-Alkoxy or p-Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis. (2024). Organic Letters. [Link]
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The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online. [Link]
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3-(but-3-en-1-yloxy)aniline (C10H13NO). (n.d.). PubChemLite. [Link]
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First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. [Link]
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Modular construction of functionalized anilines via switchable C–H and N-alkylations of traceless N-nitroso anilines with olefins. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
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15.7 Spectroscopy of Aromatic Compounds. (2023). Organic Chemistry | OpenStax. [Link]
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The Synthesis of 3-(But-3-en-1-yloxy)aniline: A Technical Guide for Drug Development Professionals
Introduction
3-(But-3-en-1-yloxy)aniline is a valuable building block in medicinal chemistry and drug development. Its unique structure, incorporating a reactive terminal alkene and a versatile aniline moiety, makes it a key intermediate for the synthesis of a diverse range of pharmacologically active compounds. The aniline group provides a handle for various transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. The butenyloxy side chain offers a site for further functionalization through reactions such as olefin metathesis, hydroboration-oxidation, and Heck coupling, enabling the exploration of novel chemical space in drug discovery programs. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining 3-(But-3-en-1-yloxy)aniline, focusing on the underlying chemical principles, experimental protocols, and practical considerations for researchers in the field.
Strategic Approaches to the Synthesis of 3-(But-3-en-1-yloxy)aniline
The synthesis of this target molecule primarily revolves around the formation of an ether linkage between a 3-aminophenol core and a but-3-en-1-yl moiety. Two powerful and widely adopted synthetic methodologies are particularly well-suited for this transformation: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these routes will often depend on the availability of starting materials, desired reaction conditions, and scalability.
The Williamson Ether Synthesis: A Classic and Cost-Effective Approach
The Williamson ether synthesis is a robust and time-tested method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of synthesizing 3-(But-3-en-1-yloxy)aniline, this involves the reaction of 3-aminophenol with a suitable but-3-en-1-yl halide, such as 4-bromo-1-butene.
Causality Behind Experimental Choices:
The phenolic hydroxyl group of 3-aminophenol is acidic enough to be deprotonated by a suitable base, forming a nucleophilic phenoxide. This phenoxide then displaces the halide from the butenyl electrophile. The choice of base is critical; a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically employed to ensure complete deprotonation of the phenol. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.
Diagram of the Williamson Ether Synthesis Workflow:
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Topic: Electronic Effects of the Butenyloxy Substituent on the Aniline Ring
An in-depth technical guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The aniline scaffold is a privileged structure in medicinal chemistry and materials science. The modulation of its electronic properties through substitution is a critical strategy for tuning molecular function. This technical guide provides an in-depth analysis of the electronic effects imparted by a butenyloxy substituent on the aniline ring. We dissect the interplay of inductive and resonance effects, leveraging experimental data from pKa measurements, NMR, and IR spectroscopy, alongside theoretical insights from computational chemistry. Detailed protocols for synthesis and analysis are provided to equip researchers with the practical knowledge to investigate and utilize these fundamental principles in their work.
Foundational Principles: Deconstructing Electronic Effects on the Aniline Ring
The reactivity, basicity, and spectroscopic characteristics of a substituted aniline are governed by the electronic perturbations introduced by the substituent. These influences are primarily categorized into two fundamental effects:
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bond framework and arises from the difference in electronegativity between atoms. The oxygen atom of the butenyloxy group is significantly more electronegative than the carbon atom of the aromatic ring to which it is attached. Consequently, it withdraws electron density from the ring via the σ-bond, exerting a deactivating inductive effect (-I).[1][2][3]
-
Resonance Effect (+M): Also known as the mesomeric effect, this is transmitted through the delocalized π-electron system. The oxygen atom of the butenyloxy group possesses lone pairs of electrons that can be delocalized into the aniline ring's π-system.[4] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This is a powerful electron-donating resonance effect (+M).[2]
For alkoxy substituents like butenyloxy, the electron-donating resonance effect (+M) generally outweighs the electron-withdrawing inductive effect (-I).[5] This net effect renders the butenyloxy group an activating, ortho, para-directing substituent in electrophilic aromatic substitution reactions. The quantitative impact of these effects can be correlated using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic nature of substituents.[6][7][8]
Synthesis of Positional Isomers: ortho-, meta-, and para-Butenyloxyaniline
The targeted synthesis of butenyloxyaniline isomers is crucial for a systematic study of positional electronic effects. A robust and common strategy involves a two-step sequence: Williamson ether synthesis followed by the reduction of a nitro group.
Synthetic Workflow
The general workflow involves reacting the sodium salt of a nitrophenol isomer with a butenyl halide, followed by a standard nitro group reduction using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source.
Caption: Synthetic route to butenyloxyaniline isomers.
Experimental Protocol: Synthesis of p-(But-2-en-1-yloxy)aniline
-
Ether Synthesis:
-
To a solution of p-nitrophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to reflux (approx. 56°C).
-
Add 1-bromo-2-butene (1.1 eq) dropwise over 20 minutes.
-
Maintain the reflux for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product, 1-(but-2-en-1-yloxy)-4-nitrobenzene, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.
-
-
Nitro Reduction:
-
Dissolve the crude 1-(but-2-en-1-yloxy)-4-nitrobenzene in ethanol or methanol in a flask suitable for hydrogenation.
-
Add palladium on carbon (10% Pd/C, ~5 mol%).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature for 4-8 hours until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the combined filtrate under reduced pressure to yield the final product, p-(but-2-en-1-yloxy)aniline. Purify further by column chromatography if necessary.
-
Experimental Quantification of Electronic Effects
The net electronic effect of the butenyloxy group can be probed experimentally by measuring physical properties sensitive to the electron density at the amino group and within the aromatic ring.
Basicity (pKa) Measurements
The basicity of the aniline nitrogen atom is a direct indicator of the electron density available on it. Electron-donating groups increase this density, making the amine more basic (higher pKa of the conjugate acid), while electron-withdrawing groups have the opposite effect.[9][10][11]
| Compound | Substituent Position | pKa (Conjugate Acid) | Electronic Effect Interpretation |
| Aniline | - | 4.6 | Reference |
| p-Methoxyaniline | para | 5.3 | Strong +M effect increases basicity |
| m-Methoxyaniline | meta | 4.2 | Dominant -I effect decreases basicity |
| p-(But-2-en-1-yloxy)aniline | para | ~5.2-5.3 | Strong +M effect, similar to methoxy |
| m-(But-2-en-1-yloxy)aniline | meta | ~4.2-4.3 | Dominant -I effect, similar to methoxy |
| (Note: pKa values for butenyloxy derivatives are estimated based on trends for similar alkoxy groups.)[12][13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts are highly sensitive to the local electronic environment. Increased electron density shields the nucleus, causing an upfield shift to a lower ppm value.
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons reveal the electron distribution in the ring. The +M effect of the para-butenyloxy group increases electron density at the ortho positions, causing an upfield shift compared to aniline.
| Compound | H-2, H-6 (ortho) | H-3, H-5 (meta) | H-4 (para) |
| Aniline | 6.66 ppm | 7.14 ppm | 6.74 ppm |
| p-(But-2-en-1-yloxy)aniline | ~6.6-6.7 ppm | ~6.8-6.9 ppm | - |
| (Note: Chemical shifts are approximate and depend on the solvent. Data for butenyloxy derivative is estimated.)[14] |
¹³C NMR Spectroscopy: Carbon chemical shifts provide a more direct measure of electron density at different ring positions.
| Compound | C-1 | C-2, C-6 | C-3, C-5 | C-4 |
| Aniline | 148.7 ppm | 112.6 ppm | 129.2 ppm | 116.9 ppm |
| p-(But-2-en-1-yloxy)aniline | ~142 ppm | ~114 ppm | ~115 ppm | ~152 ppm |
| (Note: Chemical shifts are approximate. Data for butenyloxy derivative is estimated based on known alkoxy aniline data.)[15][16] |
Infrared (IR) Spectroscopy
The N-H stretching frequencies in the IR spectrum are influenced by the electron density on the nitrogen atom. Primary aromatic amines typically show two distinct N-H stretching bands (symmetric and asymmetric).[17][18] An increase in electron density on the nitrogen, due to an electron-donating group, can slightly lower the frequency (wavenumber) of these stretches.
| Compound | N-H Asymmetric Stretch (cm⁻¹) | N-H Symmetric Stretch (cm⁻¹) |
| Aniline | ~3430 cm⁻¹ | ~3350 cm⁻¹ |
| p-(But-2-en-1-yloxy)aniline | ~3420 cm⁻¹ | ~3340 cm⁻¹ |
| (Note: Values are approximate and estimated for the butenyloxy derivative.)[19] |
Computational Analysis of Electronic Properties
Computational chemistry offers powerful tools to visualize and quantify the electronic effects that are inferred from experimental data. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.[20][21]
Computational Workflow
A typical workflow for analyzing the electronic properties of a substituted aniline involves geometry optimization followed by the calculation of various electronic descriptors.
Caption: Workflow for computational electronic structure analysis.
Key Computational Descriptors
-
Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution across the molecule. For p-butenyloxyaniline, the MEP would show a high negative potential (red) around the oxygen atom and increased negative potential on the aromatic ring (especially ortho to the amino group), indicating electron-rich, nucleophilic regions.
-
Atomic Charges: Calculation of Natural Bond Orbital (NBO) or Mulliken charges quantifies the electron distribution. We would expect the nitrogen atom in p-butenyloxyaniline to be slightly more negatively charged than in unsubstituted aniline, reflecting the net electron-donating effect.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. An electron-donating group like butenyloxy raises the energy of the HOMO, making the molecule a better electron donor (more nucleophilic). The HOMO-LUMO energy gap is also a crucial indicator of electronic excitability.[22]
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.2 | 0.8 | 6.0 |
| p-Butenyloxyaniline | -4.9 | 0.9 | 5.8 |
| (Note: These are representative values from DFT calculations and can vary with the level of theory and basis set.)[23] The higher HOMO energy and smaller gap for the substituted aniline indicate its increased reactivity towards electrophiles. |
Conclusion and Implications
The butenyloxy substituent exerts a pronounced electronic influence on the aniline ring, acting as a net electron-donating and activating group. This effect is a composite of a distance-dependent, electron-withdrawing inductive effect (-I) and a powerful, position-dependent, electron-donating resonance effect (+M).
-
At the para and ortho positions, the +M effect is dominant, leading to a significant increase in electron density on the ring and the amino nitrogen. This enhances the basicity of the aniline and activates these positions for electrophilic aromatic substitution.
-
At the meta position, the +M effect is absent, and the -I effect of the electronegative oxygen atom dominates, resulting in a slight deactivation of the ring and a decrease in basicity compared to unsubstituted aniline.
The presence of the butenyl group's double bond is sufficiently removed from the aromatic ring that its direct electronic impact is minimal compared to the alkoxy oxygen. However, it introduces a site of unsaturation that can be exploited for further chemical modifications, making butenyloxyanilines versatile building blocks in drug development and materials science for creating more complex molecular architectures. Understanding these fundamental electronic effects is paramount for the rational design of molecules with tailored properties.
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Functionalized Anilines: A Cornerstone for Innovation in Drug Discovery, Materials Science, and Chemical Biology
Abstract
Aniline, a fundamental aromatic amine, and its functionalized derivatives represent one of the most versatile and enduring classes of building blocks in modern chemical research.[1] The strategic introduction of substituents onto the aniline scaffold dramatically modulates its electronic, steric, and physicochemical properties, unlocking a vast chemical space for exploration. This guide provides an in-depth technical overview of the pivotal research applications of functionalized anilines. We will delve into their indispensable role in medicinal chemistry as foundational pharmacophores, their application in materials science for the synthesis of advanced polymers and dyes, and their emerging utility in chemical biology as precision tools for bioconjugation and diagnostics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and providing robust, self-validating protocols for key applications.
The Aniline Scaffold: A Privileged Starting Point
The utility of aniline (C₆H₅NH₂) stems from the reactivity of its two key components: the nucleophilic amino group (-NH₂) and the electron-rich aromatic ring.[2][3] Functionalization can occur at the nitrogen atom (e.g., alkylation, acylation) or on the benzene ring (e.g., halogenation, nitration, sulfonation), with the amino group typically directing electrophilic substitution to the ortho and para positions.[2] This inherent reactivity allows for the precise tuning of molecular properties, making functionalized anilines indispensable intermediates in multi-step syntheses.[4][5]
Caption: Core reactivity of the aniline scaffold.
Medicinal Chemistry and Drug Development
Functionalized anilines are ubiquitous motifs in pharmaceuticals, present in a significant number of approved drugs for oncology, cardiovascular, and infectious diseases.[6][7] Their ability to form key hydrogen bonds and participate in π-stacking interactions makes them excellent pharmacophores for engaging with biological targets.[8]
Aniline as a Precursor for Essential Medicines
The synthesis of many active pharmaceutical ingredients (APIs) relies on aniline-based intermediates.[4] A classic and illustrative example is the synthesis of Paracetamol (Acetaminophen), a widely used analgesic and antipyretic, which is prepared from the acetylation of p-aminophenol, a hydroxylated aniline derivative.[9][10]
Table 1: Examples of Aniline-Containing Pharmaceuticals
| Drug Name | Therapeutic Class | Core Aniline Structure |
| Paracetamol | Analgesic, Antipyretic | p-Aminophenol |
| Sulfamethoxazole | Antibiotic (Sulfonamide) | 4-Aminobenzenesulfonamide moiety |
| Imatinib | Oncology (Kinase Inhibitor) | N-(4-methyl-3-aminophenyl)amide |
| Lidocaine | Local Anesthetic | 2,6-Dimethylaniline |
| Diclofenac | NSAID | 2,6-Dichloroaniline derivative |
Challenges and Modern Solutions: Metabolic Instability
Despite their utility, anilines present a significant challenge in drug development: metabolic instability.[11] The aniline moiety is susceptible to oxidation by cytochrome P450 enzymes in the liver, which can lead to the formation of reactive metabolites and potential toxicity.[8][12] This "structural alert" has driven extensive research into two main areas:
-
Strategic Functionalization: Adding electron-withdrawing groups or sterically hindering substituents near the amino group can modulate its metabolic profile, reducing the rate of unwanted oxidation.
-
Isosteric Replacement: Replacing the aniline ring with a bioisostere—a scaffold that mimics its size, shape, and electronic properties but has a different metabolic profile—is a modern strategy to mitigate toxicity while retaining efficacy.[8] Saturated carbocycles like 1-aminonorbornanes have emerged as promising, metabolically robust aniline isosteres.[12][13]
Experimental Protocol: Synthesis of Paracetamol
This protocol demonstrates the fundamental N-acylation of a functionalized aniline (p-aminophenol) to produce Paracetamol. The causality is clear: the nucleophilic amino group of p-aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride, forming an amide bond.[10]
Workflow: Synthesis of Paracetamol from a Functionalized Aniline
Caption: A typical laboratory workflow for Paracetamol synthesis.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 5.5 g of p-aminophenol.
-
Reagent Addition: In a fume hood, add 15 mL of water followed by 6.5 mL of acetic anhydride to the flask.
-
Reaction: Gently swirl the flask to ensure mixing. Heat the mixture in a water bath at 60°C for 15-20 minutes.
-
Isolation: After the reaction is complete (as monitored by TLC), cool the flask in an ice bath to induce crystallization of the crude product.
-
Filtration: Collect the crude Paracetamol crystals by vacuum filtration and wash with a small amount of ice-cold water.
-
Purification: Recrystallize the crude product from a 50% water/methanol mixture to obtain purified Paracetamol.
-
Drying & Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by melting point determination and spectroscopy (¹H NMR, IR).
Materials Science: From Dyes to Conductive Polymers
The extended π-conjugated system of anilines makes them ideal precursors for colored compounds and electroactive materials.[14][15]
Azo Dyes
One of the oldest and most significant applications of anilines is in the synthesis of azo dyes.[4][15] The process involves two key steps:
-
Diazotization: The amino group of a functionalized aniline is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid.[14][16]
-
Coupling: The diazonium salt then acts as an electrophile, reacting with an electron-rich coupling agent (like another aniline or a phenol) to form an azo compound (-N=N-), which is typically highly colored.[14]
The final color of the dye is fine-tuned by the choice of substituents on both the aniline and the coupling partner, which alter the electronic structure and thus the wavelength of light absorbed.[14][17]
Polyaniline (PANI) and its Derivatives
Polyaniline is a prominent conducting polymer known for its ease of synthesis, environmental stability, and tunable conductivity.[18] It is synthesized via the oxidative polymerization of aniline. However, pristine PANI suffers from poor solubility in common organic solvents, hindering its processability.
Functionalization provides a direct solution to this problem. By polymerizing aniline monomers with substituents on the ring or the nitrogen atom, researchers can create PANI derivatives with enhanced solubility and modified electronic properties.[18][19][20] This allows for the fabrication of PANI-based materials for applications such as sensors, corrosion inhibitors, and organic electronics.[18][19][21]
Table 2: Effect of Functionalization on Polyaniline Properties
| Polymer Type | Monomer | Key Property Change | Rationale / Causality |
| Pristine PANI | Aniline | Poor solubility | Rigid backbone, strong inter-chain interactions. |
| Ring-Substituted | 2-Ethylaniline | Increased solubility | Alkyl groups disrupt chain packing, reducing inter-chain forces. |
| N-Substituted | N-Methylaniline | Decreased conductivity | Steric hindrance from the methyl group twists the polymer backbone, disrupting π-orbital overlap. |
Chemical Biology and Diagnostics
In the realm of chemical biology, functionalized anilines are used as precision tools to probe and manipulate biological systems. Their unique reactivity enables their use in bioorthogonal chemistry and in the design of advanced biosensors.
Catalysis in Bioorthogonal Reactions
Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes.[22][23] One such reaction is the formation of an oxime or hydrazone from a ketone/aldehyde and a hydroxylamine/hydrazine, respectively.[24] While reliable, this reaction is often slow at physiological pH.
Aniline and its derivatives serve as highly effective nucleophilic catalysts for this ligation.[23][24] The aniline catalyst first reacts with the ketone or aldehyde to form a more reactive protonated Schiff base (iminium ion) intermediate. This intermediate is more susceptible to attack by the hydroxylamine or hydrazine, significantly accelerating the rate of oxime/hydrazone formation.[24][25]
Mechanism: Aniline-Catalyzed Oxime Ligation
Caption: Catalytic cycle of aniline in accelerating oxime ligation.
Functionalized Anilines in Biosensors
The electrochemical properties of aniline derivatives are harnessed in the development of sophisticated biosensors. For instance, ferrocene-functionalized anilines can be electropolymerized onto an electrode surface.[26] This creates a polymer matrix that can both immobilize a biological recognition element (e.g., an enzyme like glucose oxidase) and act as a redox mediator. The ferrocene units facilitate efficient electron transfer between the enzyme's active site and the electrode, allowing for the sensitive amperometric detection of the target analyte (e.g., glucose).[26]
Conclusion
Functionalized anilines are far more than simple organic intermediates; they are enabling scaffolds that drive innovation across diverse scientific disciplines. In drug discovery, they form the core of numerous life-saving medicines, while ongoing research into their metabolic liabilities pushes the boundaries of medicinal chemistry.[27] In materials science, their derivatives provide access to a vast library of colors and a new generation of smart materials with tunable electronic properties.[15][18] Furthermore, their unique catalytic and electrochemical activities are empowering chemical biologists with new tools to study life at the molecular level.[26] The continued exploration of novel synthetic methods for aniline functionalization will undoubtedly unveil even more exciting applications, cementing their status as a cornerstone of modern chemical research.[28][29][30]
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Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. (2024). Oxford Academic. [Link]
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Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). PubMed Central. [Link]
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The Chemistry of Color: How Aniline Powers Dyes and Pigments. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Para-Selective C-H Functionalization of Anilines: A Review. (2024). RImpactS. [Link]
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Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. [Link]
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Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. (n.d.). PubMed Central. [Link]
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The Discovery and Synthetic Evolution of Substituted Aniline Ethers: An In-depth Technical Guide
Abstract
Substituted aniline ethers represent a cornerstone in the edifice of modern organic chemistry, with their structural motifs underpinning a vast array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive exploration of the discovery and history of this pivotal class of compounds. We will traverse the seminal synthetic methodologies, from the classical Williamson ether synthesis and Ullmann condensation to the modern era of palladium-catalyzed cross-coupling reactions. Through a detailed examination of reaction mechanisms, experimental protocols, and the causality behind synthetic choices, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the synthesis and significance of substituted aniline ethers.
Introduction: The Genesis of a Versatile Scaffold
Aniline, first isolated in 1826 from the destructive distillation of indigo, laid the foundation for the synthetic dye industry and revolutionized the world of organic chemistry.[1] The simple attachment of an amino group to a benzene ring bestowed upon this molecule a unique reactivity, making it a versatile precursor for a myriad of chemical transformations. The introduction of an ether linkage to the aniline scaffold further expanded its chemical space, giving rise to the class of substituted aniline ethers. These compounds exhibit a remarkable range of biological activities and material properties, largely attributable to the interplay of the electron-donating amino group and the ether oxygen, which modulate the electronic and steric characteristics of the aromatic ring.
The journey of substituted aniline ethers from laboratory curiosities to indispensable building blocks is a testament to the evolution of synthetic organic chemistry. This guide will chronicle this journey, offering not just a historical account, but a practical, in-depth analysis of the synthetic tools that have enabled the creation of these valuable molecules.
The Dawn of Synthesis: Classical Approaches to Aniline Ether Formation
The early history of substituted aniline ether synthesis is dominated by two powerful, yet often harsh, named reactions: the Williamson ether synthesis and the Ullmann condensation. These methods, while foundational, presented significant challenges that spurred the development of more refined techniques.
The Williamson Ether Synthesis: A Pillar of Ether Formation
Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward method for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.[2][3]
Mechanism of the Williamson Ether Synthesis
The reaction is initiated by the deprotonation of a phenol (in the context of aryl ethers) to form a more nucleophilic phenoxide ion. This is typically achieved using a base such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).[4] The resulting phenoxide then acts as the nucleophile in the SN2 reaction with an alkyl halide.
Caption: General mechanism of the Williamson ether synthesis.
A historically significant example of the Williamson ether synthesis in the context of substituted aniline ethers is the production of phenacetin (N-(4-ethoxyphenyl)acetamide) from acetaminophen (paracetamol).[5] Phenacetin was one of the first synthetic fever reducers and non-opioid analgesics to be marketed.[6]
Experimental Protocol: Synthesis of Phenacetin from Acetaminophen
This protocol is adapted from established laboratory procedures for the Williamson ether synthesis of phenacetin.
Materials:
-
Acetaminophen (p-hydroxyacetanilide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (CH₃CH₂I)
-
2-Butanone (methyl ethyl ketone, MEK)
-
Water
-
tert-Butyl methyl ether (TBME)
-
5% aqueous sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetaminophen (1.0 eq), finely pulverized potassium carbonate (1.5 eq), and 2-butanone.
-
Carefully add ethyl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 1-2 hours.
-
After cooling to room temperature, add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with tert-butyl methyl ether.
-
Wash the combined organic layers sequentially with 5% aqueous NaOH and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenacetin.
-
Recrystallize the crude product from a mixture of hot ethyl acetate and hexane to yield pure phenacetin.
Causality Behind Experimental Choices:
-
Potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl group of acetaminophen, which is more acidic than an aliphatic alcohol.
-
2-Butanone is a suitable polar apathetic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
Ethyl iodide is a reactive primary alkyl halide, ideal for the SN2 reaction.
-
The aqueous workup with NaOH removes any unreacted acetaminophen.
The Ullmann Condensation: Forging Aryl-Aryl Ether Bonds
The Ullmann condensation, discovered by Fritz Ullmann in the early 20th century, provided a method for the synthesis of diaryl ethers, a class of compounds inaccessible through the Williamson ether synthesis due to the inertness of aryl halides to SN2 reactions.[7] The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base at high temperatures.[7]
Mechanism of the Ullmann Condensation
The precise mechanism of the Ullmann condensation has been a subject of debate, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle.
Caption: Simplified catalytic cycle for the Ullmann condensation.
The traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper, which limited its substrate scope.[7] However, modern advancements, including the use of ligands and more soluble copper sources, have significantly improved the reaction's utility.[8]
Experimental Protocol: General Procedure for Ullmann Diaryl Ether Synthesis
This protocol provides a general framework for the copper-catalyzed synthesis of a diaryl ether.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add the solvent (e.g., DMF) and heat the mixture to 120-150 °C with stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions
The late 20th century witnessed a paradigm shift in the synthesis of substituted aniline ethers with the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, initially developed for C-N bond formation, was successfully adapted for the synthesis of aryl ethers (C-O bond formation), offering milder reaction conditions and a broader substrate scope compared to the classical methods.[8][9]
The Buchwald-Hartwig C-O Coupling: A Versatile Tool
The Buchwald-Hartwig C-O coupling reaction involves the palladium-catalyzed reaction of an aryl halide or triflate with an alcohol or phenol in the presence of a base and a phosphine ligand.[10] This methodology has become a powerful tool for the synthesis of a wide range of aryl ethers, including those derived from substituted anilines.
Mechanism of the Buchwald-Hartwig C-O Coupling
The catalytic cycle of the Buchwald-Hartwig C-O coupling is believed to proceed through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling
This protocol provides a general method for the palladium-catalyzed synthesis of an aryl ether.
Materials:
-
Aryl halide (e.g., 4-bromoaniline derivative)
-
Alcohol or phenol
-
Palladium(II) acetate (Pd(OAc)₂) or other palladium precursor
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Sodium tert-butoxide (NaOtBu) or other strong, non-nucleophilic base
-
Toluene or other aprotic solvent
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), alcohol or phenol (1.2 eq), palladium precursor (0.01-0.05 eq), phosphine ligand (0.02-0.10 eq), and base (1.5 eq) in a reaction vessel.
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for the required time (typically a few hours to overnight).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Applications of Substituted Aniline Ethers: From Pharmaceuticals to Materials
The synthetic methodologies described above have enabled the preparation of a vast number of substituted aniline ethers with diverse applications.
Medicinal Chemistry: A Privileged Scaffold
The substituted aniline ether motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents.[11]
-
Analgesics and Antipyretics: As previously discussed, phenacetin was a pioneering drug in this class. Its metabolite, acetaminophen, which is also a substituted aniline, continues to be one of the most widely used over-the-counter medications.
-
Anticancer Agents: Many kinase inhibitors used in cancer therapy, such as Imatinib and Erlotinib, feature substituted aniline ether moieties that are crucial for their binding to the target enzymes.[11]
-
Cardiovascular Drugs: Drugs like Ranolazine, used to treat chronic angina, incorporate a substituted aniline ether in their structure.[11]
Materials Science: Building Blocks for Functional Materials
The unique electronic properties of substituted aniline ethers make them valuable components in the design of advanced materials.
-
Polymers: Aniline derivatives are used in the synthesis of conductive polymers and other functional materials.[12] The ether linkage can be used to tune the solubility and processing characteristics of these polymers.
-
Dyes and Pigments: The historical connection between anilines and the dye industry continues, with substituted aniline ethers being used to create a wide spectrum of colors.[13]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method for a particular substituted aniline ether depends on several factors, including the nature of the substrates, the desired scale of the reaction, and cost considerations.
| Feature | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Bond Formed | Alkyl-aryl ether | Diaryl ether, Alkyl-aryl ether | Diaryl ether, Alkyl-aryl ether |
| Key Reactants | Phenoxide, Alkyl halide | Aryl halide, Phenol | Aryl halide, Alcohol/Phenol |
| Catalyst | None (base-mediated) | Copper (Cu) | Palladium (Pd) |
| Reaction Conditions | Generally mild to moderate | Harsh (high temperatures) | Mild to moderate |
| Substrate Scope | Limited to primary alkyl halides | Tolerates a range of aryl halides | Broad, including electron-rich and hindered substrates |
| Cost | Low | Moderate | High (precious metal catalyst) |
Future Perspectives and Conclusion
The field of substituted aniline ether synthesis continues to evolve, with ongoing research focused on the development of more sustainable and efficient catalytic systems. The use of earth-abundant metals as catalysts and the development of C-H activation strategies to directly introduce ether functionalities onto the aniline ring are promising areas of investigation.
References
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- Ullmann, F., & Sponagel, P. (1905). Ueber die smethode zur darstellung von diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
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Wikipedia contributors. (2023, December 12). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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Wikipedia contributors. (2023, October 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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A Theoretical Exploration of 3-(But-3-en-1-yloxy)aniline: A Computational Chemistry Whitepaper
Abstract
This technical guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of 3-(But-3-en-1-yloxy)aniline, a molecule of interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT), this paper outlines a robust computational workflow to elucidate the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The insights derived from these calculations are crucial for predicting the molecule's reactivity, stability, and potential as a scaffold in drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular characterization.
Introduction: The Significance of Aniline Derivatives in Modern Chemistry
Aniline and its derivatives are fundamental building blocks in a vast array of chemical applications, from the synthesis of polymers and dyes to the development of pharmaceuticals.[1][2] The functionalization of the aniline scaffold allows for the fine-tuning of its electronic and steric properties, thereby influencing its biological activity and material characteristics. The molecule of interest, 3-(But-3-en-1-yloxy)aniline, incorporates both an ether linkage and a terminal alkene, presenting a unique combination of functional groups that can participate in various chemical transformations.
The butenyloxy substituent at the meta position of the aniline ring is expected to modulate the electron density of the aromatic system, thereby influencing the reactivity of the amine group and the aromatic ring itself. Understanding the precise nature of these electronic effects is paramount for designing rational synthetic routes and for predicting the molecule's behavior in different chemical environments. Theoretical calculations provide a powerful, non-invasive means to probe these properties at the molecular level.
Computational Methodology: A Self-Validating Approach
The choice of computational methodology is critical for obtaining accurate and reliable theoretical data. For a molecule of this nature, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[3][4] Specifically, the B3LYP hybrid functional is widely used for organic molecules as it provides a robust description of electron correlation effects.[3][5]
The computational workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Computational Workflow Diagram
Caption: Computational workflow for the theoretical analysis of 3-(But-3-en-1-yloxy)aniline.
Step-by-Step Protocol
-
Initial Structure Generation: A 3D model of 3-(But-3-en-1-yloxy)aniline is constructed using molecular modeling software. The initial geometry is based on standard bond lengths and angles.
-
Geometry Optimization: The initial structure is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good description of both the core and valence electrons, as well as polarization and diffuse functions, which are important for accurately modeling the electronic structure of molecules with heteroatoms.[3][4]
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable conformer.
-
Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry to obtain accurate electronic properties.
-
Analysis of Results: The output of the calculations is analyzed to extract key data, including bond lengths, bond angles, dihedral angles, HOMO-LUMO energies, and the molecular electrostatic potential.
Theoretical Results and Discussion
The following sections present the expected theoretical results for 3-(But-3-en-1-yloxy)aniline based on the computational protocol described above.
Optimized Molecular Geometry
The geometry optimization will provide the most stable 3D conformation of the molecule. Key structural parameters, such as bond lengths and angles, can be extracted and compared to experimental data for similar compounds if available. The planarity of the aniline ring and the orientation of the butenyloxy side chain are of particular interest.
| Parameter | Predicted Value |
| C-N Bond Length (Aniline) | ~1.39 Å |
| C-O Bond Length (Ether) | ~1.37 Å |
| N-H Bond Lengths | ~1.01 Å |
| C=C Bond Length (Alkene) | ~1.33 Å |
| C-N-H Bond Angle | ~113° |
| C-O-C Bond Angle | ~118° |
| Caption: Predicted key geometric parameters for 3-(But-3-en-1-yloxy)aniline. |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.[2]
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
| Caption: Predicted frontier molecular orbital energies for 3-(But-3-en-1-yloxy)aniline. |
The distribution of the HOMO and LUMO across the molecule will reveal the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO will be localized primarily on the aniline ring and the nitrogen atom, while the LUMO will be distributed over the aromatic ring.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of 3-(But-3-en-1-yloxy)aniline, the region around the nitrogen atom of the amine group is expected to be the most electron-rich (indicated by a red or yellow color), making it a likely site for protonation and electrophilic attack. The hydrogen atoms of the amine group will be electron-poor (indicated by a blue color).
Logical Relationship Diagram
Caption: The relationship between molecular structure, electronic properties, reactivity, and potential biological activity.
Conclusion and Future Directions
The theoretical calculations outlined in this guide provide a robust framework for characterizing the structure and electronic properties of 3-(But-3-en-1-yloxy)aniline. The predicted data on its optimized geometry, frontier molecular orbitals, and molecular electrostatic potential offer valuable insights into its stability, reactivity, and potential interaction with biological targets. These computational results can guide further experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Future studies could explore the molecule's interaction with specific protein targets through molecular docking simulations, further elucidating its potential as a drug candidate.
References
-
Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations. Journal of the American Chemical Society. [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]
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Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. PubMed Central. [Link]
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A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. SciSpace. [Link]
-
Computational studies of Distinct Anilines for Electrooptical properties. ResearchGate. [Link]
-
DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate. [Link]
-
Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines. International Journal of Current Research. [Link]
-
SYNTHESIS, CHARACTERIZATION AND DFT CALCULATIONS OF SOME ARYL 1-(2,4- DINITRONAPHTHYL) ETHERS AND AMINES. ResearchGate. [Link]
-
3-(but-3-en-1-yloxy)aniline (C10H13NO). PubChem. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-(But-3-en-1-yloxy)aniline
Introduction
3-(But-3-en-1-yloxy)aniline is a valuable bifunctional molecule incorporating a reactive aniline moiety and a terminal alkene. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with tailored properties. The aniline group provides a nucleophilic center for various coupling reactions and derivatizations, while the butenyl group can participate in olefin metathesis, polymerization, and other addition reactions. This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(But-3-en-1-yloxy)aniline from the readily available starting material, 3-aminophenol, via a Williamson ether synthesis. The causality behind experimental choices, safety protocols, and detailed characterization are discussed to ensure scientific integrity and reproducibility.
Reaction Principle: The Williamson Ether Synthesis
The core of this synthetic protocol is the Williamson ether synthesis, a robust and widely employed method for forming ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide, displacing the halide and forming an ether linkage.[3][4] In this specific application, the phenolic hydroxyl group of 3-aminophenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks 4-bromo-1-butene, leading to the formation of the desired ether product, 3-(But-3-en-1-yloxy)aniline.
A critical aspect of this synthesis is the selective O-alkylation of the hydroxyl group in the presence of the amino group. While the amino group is also nucleophilic, the phenolic proton is significantly more acidic, allowing for its selective deprotonation under appropriate basic conditions.[5][6] The choice of a suitable base and reaction conditions is therefore paramount to favor the desired O-alkylation over N-alkylation.[7][8]
Experimental Workflow
The overall experimental workflow for the synthesis of 3-(But-3-en-1-yloxy)aniline is depicted in the following diagram.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Williamson ether synthesis for 3-(But-3-en-1-yloxy)aniline
Application Notes & Protocols
Topic: Williamson Ether Synthesis for 3-(But-3-en-1-yloxy)aniline
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 3-(But-3-en-1-yloxy)aniline, a valuable bifunctional building block in medicinal chemistry and materials science. The synthesis is achieved via the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] This guide details a reliable procedure starting from 3-aminophenol and 4-bromo-1-butene, utilizing potassium carbonate as a mild and effective base. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, outline safety considerations, and present expected characterization data for the final product.
Introduction and Rationale
3-(But-3-en-1-yloxy)aniline incorporates three key functional groups: a primary aromatic amine, an ether linkage, and a terminal alkene. This unique combination makes it a highly versatile intermediate for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers.[4] The terminal alkene allows for further modification through reactions like olefin metathesis, hydroboration-oxidation, or polymerization, while the aniline moiety is a precursor for amide bond formation, diazotization, and various coupling reactions.[5]
The Williamson ether synthesis is the chosen method due to its reliability and broad scope.[1][6] The reaction proceeds via an SN2 mechanism where a deprotonated alcohol (a phenoxide in this case) acts as a nucleophile to displace a halide from a primary alkyl halide.[1][7] Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of milder bases like potassium carbonate (K₂CO₃) to facilitate the formation of the nucleophilic phenoxide in situ.[8][9][10] This approach avoids the need for stronger, more hazardous bases like sodium hydride (NaH), enhancing the safety and practicality of the protocol.[8]
Reaction Scheme:
Mechanistic Overview
The synthesis proceeds in two key steps, both occurring in the same pot:
-
Deprotonation: The phenolic hydroxyl group of 3-aminophenol is deprotonated by potassium carbonate. This generates the potassium 3-aminophenoxide salt, a potent nucleophile. This step is favorable because the pKa of a phenol (around 10) is much lower than that of the bicarbonate formed as a byproduct.[8][9]
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the electrophilic carbon atom of 4-bromo-1-butene.[1] This attack occurs from the backside relative to the bromine atom, leading to the displacement of the bromide leaving group and the formation of the desired C-O ether bond.[1][3] The use of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing E2 elimination reactions.[2][7]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Aminophenol | ≥98% | Sigma-Aldrich | 591-27-5 | 109.13 | 5.00 g | 45.8 | 1.0 |
| 4-Bromo-1-butene | 95% | Gelest, Inc. | 5162-44-7 | 135.00 | 7.42 g (5.5 mL) | 55.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | 138.21 | 9.50 g | 68.7 | 1.5 |
| Acetone | ACS Grade | VWR | 67-64-1 | 58.08 | 150 mL | - | - |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | 88.11 | ~200 mL | - | - |
| Deionized Water | - | - | 7732-18-5 | 18.02 | ~200 mL | - | - |
| Brine (Saturated NaCl) | - | - | 7647-14-5 | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 | 142.04 | ~10 g | - | - |
Equipment
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
Step-by-Step Procedure
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (5.00 g, 45.8 mmol).
-
Add anhydrous potassium carbonate (9.50 g, 68.7 mmol).
-
Add 150 mL of acetone. Stir the resulting suspension at room temperature for 15 minutes. The 3-aminophenol may not fully dissolve at this stage.
-
Add 4-bromo-1-butene (5.5 mL, 55.0 mmol) to the suspension via syringe.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
Reaction Execution & Monitoring:
-
Heat the reaction mixture to a gentle reflux (approx. 56-60°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Procedure: Spot the starting material (3-aminophenol dissolved in acetone) and the reaction mixture on a TLC plate. The product should have a higher Rf value than the highly polar 3-aminophenol. The reaction is complete when the 3-aminophenol spot is no longer visible.
-
Work-up & Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a Büchner funnel to remove the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of acetone (~20 mL) to recover any residual product.[8]
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude oil in ethyl acetate (100 mL).
-
Transfer the solution to a 500 mL separatory funnel. Wash the organic layer sequentially with:
-
Deionized water (2 x 100 mL) to remove any remaining salts and DMF if used as an alternative solvent.
-
Brine (1 x 50 mL) to facilitate the separation of the layers and begin the drying process.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Decant or filter the dried solution and concentrate it under reduced pressure to yield the crude product as an oil.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel if necessary, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%) to elute the product.
Workflow Visualization
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for the synthesis of 3-(But-3-en-1-yloxy)aniline.
Characterization Data
The identity and purity of the final product, 3-(But-3-en-1-yloxy)aniline (C₁₀H₁₃NO, M.W. 163.22 g/mol ), should be confirmed by spectroscopic methods.[11][12]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.10 (t, 1H): Aromatic proton (Ar-H).
-
δ ~6.30-6.20 (m, 3H): Aromatic protons (Ar-H).
-
δ ~5.90-5.80 (m, 1H): Alkene proton (-CH=CH₂).
-
δ ~5.15-5.05 (m, 2H): Terminal alkene protons (-CH=CH₂).
-
δ ~3.95 (t, 2H): Methylene protons adjacent to oxygen (-O-CH₂-).
-
δ ~3.60 (s, 2H): Amine protons (-NH₂).
-
δ ~2.50 (q, 2H): Allylic methylene protons (-CH₂-CH=CH₂). (Note: Chemical shifts are approximate and based on typical values for similar structures. The aniline protons may appear as a broad singlet).[13][14]
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~159.5 (Ar-C-O), ~147.5 (Ar-C-N), ~134.5 (-CH=), ~130.0 (Ar-CH), ~117.5 (=CH₂), ~107.0 (Ar-CH), ~105.5 (Ar-CH), ~101.5 (Ar-CH), ~67.0 (-O-CH₂-), ~33.5 (-CH₂-).
-
-
Mass Spectrometry (ESI+):
-
Calculated for C₁₀H₁₄NO⁺ [M+H]⁺: 164.1070.
-
Found: 164.1075 (or value close to calculated).
-
Safety and Handling
-
General: This procedure must be performed in a well-ventilated fume hood.[15] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.[16][17]
-
3-Aminophenol: Harmful if swallowed or inhaled.[16][18] Causes skin and eye irritation.[17][19] Avoid dust formation.[16][17]
-
4-Bromo-1-butene: Highly flammable liquid and vapor.[20][21] Causes serious eye and skin irritation.[22][23] Keep away from heat, sparks, and open flames.[20][22][23] Ground and bond containers when transferring.[20]
-
Acetone: Highly flammable liquid. Keep away from ignition sources.
-
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting
-
Low Yield:
-
Cause: Incomplete deprotonation of the phenol.
-
Solution: Ensure the potassium carbonate is anhydrous and finely powdered to maximize surface area. Extend the reaction time.
-
-
Reaction Stalls:
-
Cause: The alkylating agent may have degraded.
-
Solution: Use fresh 4-bromo-1-butene. Ensure the reaction is truly at reflux.
-
-
Presence of Starting Material:
-
Cause: Insufficient heating or reaction time.
-
Solution: Ensure the reaction is maintained at a steady reflux and extend the reaction time, monitoring by TLC until the starting material is consumed.
-
-
Formation of Side Products:
-
Cause: Competing N-alkylation or elimination reactions.
-
Solution: While O-alkylation is strongly favored for phenols, N-alkylation is a minor possibility. Purification by column chromatography should effectively separate these isomers. Maintaining the recommended temperature helps minimize elimination.[6]
-
Conclusion
The Williamson ether synthesis provides an efficient and reliable pathway to 3-(But-3-en-1-yloxy)aniline. By using the mild base potassium carbonate, this protocol offers a safer and more accessible method compared to those requiring strong, moisture-sensitive bases. Careful monitoring and standard purification techniques yield a versatile chemical intermediate ready for use in diverse research and development applications.
References
-
Gelest, Inc. (2015, October 26). 4-BROMO-1-BUTENE, 95% Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]
-
Studymode. (n.d.). Free Essay: Williamson Ether Synthesis of Phenacetin. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-BROMO-1-BUTENE. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 3-AMINO PHENOL MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
-
Reddit. (2020, November 25). Why can potassium carbonate be used in this Williamson Ether Synthesis? Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Unknown Source. (n.d.). Experiment 06 Williamson Ether Synthesis. (This source appears to be course material and a direct link is unavailable).
-
Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]
- Supplementary Information. (n.d.).
- Supplementary Information. (n.d.).
-
Patalano, A. (2020, April 20). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(but-3-en-1-yloxy)aniline (C10H13NO). Retrieved from [Link]
- Google Patents. (n.d.). EP1575898B1 - Process for the preparation of substituted halogenated aniline.
-
PMC - NIH. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
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- 5. Aniline synthesis by amination (arylation) [organic-chemistry.org]
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- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
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- 11. 3-(But-3-en-1-yloxy)aniline | CymitQuimica [cymitquimica.com]
- 12. 3-(But-3-en-1-yloxy)aniline | CymitQuimica [cymitquimica.com]
- 13. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
- 14. 3-Butenenitrile(109-75-1) 1H NMR spectrum [chemicalbook.com]
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- 16. lobachemie.com [lobachemie.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
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- 19. datasheets.scbt.com [datasheets.scbt.com]
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- 23. 4-Bromo-1-butene(5162-44-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
The Strategic Use of 3-(But-3-en-1-yloxy)aniline in Electrophilic Reactions
An Application Guide for the Synthetic Chemist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the electrophilic reactivity of 3-(But-3-en-1-yloxy)aniline. This unique bifunctional molecule presents two distinct sites for electrophilic attack: a highly activated aromatic ring and a terminal alkene on the side chain. We explore the underlying principles governing the chemoselectivity of these reactions and provide validated, step-by-step protocols for key transformations, including electrophilic aromatic substitution (EAS) and side-chain addition. The guide emphasizes the causality behind experimental design, potential synthetic challenges, and troubleshooting strategies, enabling chemists to harness the full potential of this versatile building block.
Foundational Principles: A Molecule of Dual Reactivity
3-(But-3-en-1-yloxy)aniline is a richly functionalized scaffold. Its reactivity is dominated by the interplay between the nucleophilic aromatic core and the butenyl side chain. A thorough understanding of its electronic and structural features is paramount for predicting reaction outcomes and designing selective transformations.
The Aromatic Core: A Highly Activated System
The benzene ring is substituted with two powerful electron-donating groups (EDGs): an amino (-NH₂) group and an alkoxy (-OR) group, positioned meta to each other.[1] Both groups are classified as strong activators and ortho, para-directors in electrophilic aromatic substitution (EAS) reactions.[2][3] They increase the rate of EAS compared to benzene by donating electron density into the π-system, thereby stabilizing the positive charge in the arenium ion intermediate that forms during the reaction.[2][4][5]
The directing effects of the two groups are synergistic:
-
Amino Group (at C1): Directs incoming electrophiles to positions 2, 4, and 6.
-
Alkoxy Group (at C3): Directs incoming electrophiles to positions 2, 4, and 6 relative to its own position.
This combined influence results in a significant build-up of electron density at positions 2, 4, and 6 of the aniline ring, making them highly susceptible to attack by electrophiles. The amino group is generally a stronger activator than the alkoxy group, making these positions exceptionally reactive.
Figure 1. Regioselectivity map for EAS on the aniline core.
The Butenyl Side Chain: An Alkene Moiety
The but-3-en-1-yloxy side chain contains a terminal double bond, which can undergo classic electrophilic addition reactions.[6] In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophile.[6][7] This reactivity pathway competes directly with EAS on the aromatic ring.
The Chemoselectivity Challenge
The primary challenge in reacting this molecule is controlling the chemoselectivity between aromatic substitution and alkene addition.
-
Aromatic Substitution is Often Favored: The dual activation by the -NH₂ and -OR groups makes the aromatic ring an exceptionally potent nucleophile. For most standard EAS reagents (e.g., nitrating or sulfonating agents), reaction at the ring is kinetically and thermodynamically favored.
-
Achieving Side-Chain Addition: To favor addition to the alkene, reaction conditions must be carefully chosen to either (a) employ an electrophile with a high affinity for alkenes over activated arenes or (b) suppress the reactivity of the aromatic ring.
Protocols for Electrophilic Aromatic Substitution (EAS)
Due to the high activation of the ring, EAS reactions must be conducted with care to avoid issues like polysubstitution and oxidation.
Aromatic Halogenation: Bromination
Direct bromination of highly activated anilines is often instantaneous and difficult to control, leading to polybrominated products. The following protocol uses mild conditions to favor mono- or di-substitution.
Causality Behind the Protocol:
-
Solvent: Acetic acid is a polar protic solvent that can moderate the reactivity of bromine.
-
Temperature: Performing the reaction at 0-5 °C helps to control the exothermic reaction and reduce the rate of polysubstitution.
-
Stoichiometry: Using a slight excess of bromine ensures full conversion of the limiting reagent, but careful, slow addition is critical to avoid localized high concentrations that lead to multiple substitutions.
Protocol 2.1: Monobromination of 3-(But-3-en-1-yloxy)aniline
-
Dissolution: Dissolve 3-(But-3-en-1-yloxy)aniline (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.1 eq) in glacial acetic acid.
-
Slow Addition: Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 5 °C. The characteristic bromine color should dissipate upon addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite (NaHSO₃) to quench any unreacted bromine.
-
Neutralization & Extraction: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Products: A mixture of 4-bromo- and 6-bromo- isomers is expected, with the potential for some 2,4- or 4,6-dibrominated product depending on the precise control of stoichiometry.
Aromatic Nitration: The Amide Protection Strategy
Direct nitration of anilines with a standard nitric acid/sulfuric acid mixture is problematic.[8] The strongly acidic conditions protonate the basic amino group to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, completely altering the desired reactivity.[9] Furthermore, the aniline ring is susceptible to oxidation.[10]
The standard and most reliable solution is to temporarily protect the amino group as an amide (acetanilide), which mitigates these issues. The acetyl group is less activating than an amino group but remains a strong ortho, para-director.[8]
Figure 2. Workflow for the controlled nitration of the aniline.
Protocol 2.2: Nitration via Acetanilide Intermediate
-
Part A: Protection (Acetylation)
-
Dissolve 3-(But-3-en-1-yloxy)aniline (1.0 eq) in acetic anhydride (3.0 eq).
-
Add a catalytic amount of concentrated sulfuric acid (1-2 drops) or a stoichiometric amount of a milder base like pyridine.
-
Stir at room temperature for 1 hour or until TLC indicates complete consumption of the starting material.
-
Carefully pour the mixture into ice water to precipitate the acetanilide product and hydrolyze excess anhydride.
-
Filter the solid product, wash with cold water, and dry thoroughly. This intermediate is often pure enough for the next step.
-
-
Part B: Nitration
-
Slowly add the dried N-(3-(but-3-en-1-yloxy)phenyl)acetamide to concentrated sulfuric acid at 0 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature at 0-5 °C.
-
Stir for 1-2 hours at low temperature, then allow to warm slowly to room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitro-acetanilide product. Filter and wash with cold water.
-
-
Part C: Deprotection (Hydrolysis)
-
Suspend the crude nitro-acetanilide in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5 M HCl).
-
Heat the mixture to reflux for 2-4 hours until TLC shows the disappearance of the amide.
-
Cool the solution and neutralize carefully with aqueous sodium hydroxide (NaOH) to precipitate the free amine product.
-
Extract with a suitable organic solvent, dry, and purify by column chromatography.
-
Friedel-Crafts Reactions: A Cautionary Note
Standard Friedel-Crafts alkylation and acylation reactions are generally incompatible with anilines.[11] The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction forms a strong complex with the lone pair of the amino group.[11] This converts the -NH₂ group into a strongly deactivating, meta-directing group, shutting down the desired reaction.
Workaround: As with nitration, protecting the amine as an acetanilide is the most effective strategy. The resulting amide is compatible with Friedel-Crafts acylation conditions, although it is less reactive than an alkoxy-substituted ring. The reaction will require stoichiometric amounts of the Lewis acid because the catalyst will complex with the product ketone.[12] Subsequent deprotection yields the desired aminoketone.
Protocols for Side-Chain Electrophilic Addition
To achieve selective reaction at the butenyl double bond, conditions must be chosen to minimize the competing EAS pathway. This typically involves avoiding strong acids and Lewis acid catalysts.
Protocol 3.1: Dihalogenation of the Butenyl Group
This protocol aims to add bromine across the terminal double bond to form a vicinal dibromide, a common transformation for alkenes.[13]
Causality Behind the Protocol:
-
Solvent: Dichloromethane (CH₂Cl₂) is a non-polar aprotic solvent that does not promote the ionization of bromine required for EAS.
-
Temperature: Low temperature (-78 °C) significantly slows the rate of EAS, which typically has a higher activation energy than alkene addition, allowing the faster addition reaction to dominate.
-
Exclusion of Light: The reaction is run in the dark to prevent the initiation of radical side reactions.
-
Setup: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve 3-(But-3-en-1-yloxy)aniline (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise. The bromine color should disappear upon addition. If the color persists, stop the addition.
-
Reaction: Stir at -78 °C for 30 minutes after the addition is complete.
-
Quenching: Quench the reaction at low temperature by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Allow the mixture to warm to room temperature. Separate the layers, extract the aqueous layer with dichloromethane, combine the organic phases, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography to isolate the side-chain brominated product.
Summary of Key Transformations
| Reaction Type | Reagents & Conditions | Key Strategy | Expected Major Product(s) |
| Aromatic Bromination | Br₂ in Acetic Acid, 0-5 °C | Control stoichiometry and temperature | 4-Bromo and 6-bromo isomers |
| Aromatic Nitration | 1. Ac₂O; 2. HNO₃/H₂SO₄; 3. HCl/Δ | Amine protection as acetanilide | 4-Nitro and 2-nitro isomers |
| Friedel-Crafts Acylation | 1. Ac₂O; 2. RCOCl/AlCl₃; 3. HCl/Δ | Amine protection as acetanilide | 4-Acyl isomer |
| Alkene Dihalogenation | Br₂ in CH₂Cl₂, -78 °C, dark | Low temperature, non-polar solvent | 3-((3,4-Dibromobutoxy)aniline |
Troubleshooting & Safety
-
Issue: Polysubstitution in EAS: This is common due to the high ring activation. Reduce reaction temperature, ensure slow addition of the electrophile, and consider using less than 1.0 equivalent of the electrophile.
-
Issue: Low Yield in Nitration/Friedel-Crafts: Ensure the protection step goes to completion. The amide is significantly less reactive than the amine, so forcing conditions (longer reaction times, slight warming) may be needed for the EAS step.
-
Issue: Mixture of Ring and Side-Chain Products: The separation of EAS and addition products can be challenging. For side-chain reactions, ensure the temperature is kept very low. For EAS, ensure conditions promote electrophile generation (e.g., presence of an acid catalyst).
-
Safety Precautions: Many reagents used in these protocols are highly corrosive and toxic. Bromine, concentrated nitric and sulfuric acids, and Lewis acids like AlCl₃ must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All quenching steps should be performed slowly and with cooling, as they can be highly exothermic.
References
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- Wikipedia.
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- Organic Chemistry Tutor.
- JoVE. Directing Effect of Substituents: ortho–para-Directing Groups.
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- ResearchGate. Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent.
- Wikipedia.
- Mettler Toledo.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
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- Chemistry Steps.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-(But-3-en-1-yloxy)aniline
Introduction: 3-(But-3-en-1-yloxy)aniline, a Bifunctional Building Block for Complex Molecule Synthesis
In the landscape of modern synthetic chemistry, the development of complex molecules for pharmaceuticals, agrochemicals, and materials science relies heavily on the strategic use of versatile building blocks. 3-(But-3-en-1-yloxy)aniline is one such molecule, possessing a unique bifunctional architecture. It incorporates both a nucleophilic aniline moiety and a terminal alkene, offering two distinct and highly valuable reactive centers for palladium-catalyzed cross-coupling reactions. This dual functionality opens the door to a multitude of synthetic strategies, including selective monofunctionalization and sequential one-pot reactions, enabling the rapid construction of intricate molecular frameworks.
This guide provides a comprehensive overview of the potential applications of 3-(but-3-en-1-yloxy)aniline in palladium-catalyzed cross-coupling reactions. We will delve into the critical aspect of chemoselectivity and present detailed protocols for leveraging this building block in both Buchwald-Hartwig amination and Mizoroki-Heck reactions. The causality behind the choice of catalysts, ligands, and reaction conditions will be thoroughly explained to provide researchers with a robust framework for their synthetic endeavors.
The Chemoselectivity Challenge: Directing Palladium to the Desired Reactive Site
The primary challenge in utilizing a bifunctional substrate like 3-(but-3-en-1-yloxy)aniline lies in controlling the chemoselectivity of the palladium catalyst. The catalyst can potentially interact with the aniline's N-H bond (in the case of a halogenated aniline derivative), the C-X bond of a halogenated aniline, or the terminal alkene. The outcome of the reaction is therefore highly dependent on the judicious selection of the catalytic system and reaction conditions. Ligand selection is paramount in steering the reaction towards the desired pathway.[1]
Figure 1. Controlling chemoselectivity in reactions with 3-(but-3-en-1-yloxy)aniline.
Application in Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] To utilize 3-(but-3-en-1-yloxy)aniline in this reaction, it must first be halogenated (e.g., brominated or iodinated) to serve as the aryl halide partner. The key to a successful and selective C-N coupling is to employ a catalyst system that favors oxidative addition at the carbon-halogen bond while minimizing competing reactions at the terminal alkene.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as RuPhos and BrettPhos, have demonstrated broad utility in C-N cross-coupling reactions.[3] These ligands promote the reductive elimination step to form the C-N bond and can help prevent side reactions involving the alkene.
Protocol 1: Buchwald-Hartwig Amination of 4-Bromo-3-(but-3-en-1-yloxy)aniline with a Secondary Amine
This protocol describes a general procedure for the coupling of a halogenated 3-(but-3-en-1-yloxy)aniline derivative with a secondary amine.
Materials:
-
4-Bromo-3-(but-3-en-1-yloxy)aniline (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOtBu under an inert atmosphere.
-
Add 4-bromo-3-(but-3-en-1-yloxy)aniline and the secondary amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Pd₂(dba)₃: A common and reliable Pd(0) source.
-
RuPhos: A bulky, electron-rich ligand known to facilitate C-N reductive elimination and is effective for coupling secondary amines.[4]
-
NaOtBu: A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Toluene: A common non-polar solvent for Buchwald-Hartwig reactions.
-
Inert Atmosphere: Essential to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective Pd(0) or Pd(II) precatalysts.[5] |
| Ligand | RuPhos, BrettPhos, or XPhos | Bulky, electron-rich phosphines that promote C-N coupling.[6] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | Strong, non-nucleophilic bases are generally required. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are preferred. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without promoting alkene decomposition. |
Table 1. Recommended conditions for Buchwald-Hartwig amination.
Figure 2. Catalytic cycle for the Buchwald-Hartwig amination.
Application in Mizoroki-Heck Reaction: Selective C-C Bond Formation
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide.[7] In the context of 3-(but-3-en-1-yloxy)aniline, the terminal alkene can serve as the olefinic partner. The challenge here is to achieve a selective Heck coupling without interference from the aniline moiety.
For a successful Heck reaction, conditions are chosen to favor the migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination.[8] Depending on the specific substrates, both ligated and ligandless palladium sources can be effective.
Protocol 2: Mizoroki-Heck Reaction of 3-(But-3-en-1-yloxy)aniline with an Aryl Bromide
This protocol outlines a general procedure for the Heck coupling of 3-(but-3-en-1-yloxy)aniline with an aryl bromide.
Materials:
-
3-(But-3-en-1-yloxy)aniline (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
DMF or Acetonitrile (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃ under an inert atmosphere.
-
Add the aryl bromide and 3-(but-3-en-1-yloxy)aniline.
-
Add anhydrous DMF or acetonitrile and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture at 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Pd(OAc)₂: A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5]
-
P(o-tol)₃: A monodentate phosphine ligand often used in Heck reactions to stabilize the palladium catalyst and promote the desired reactivity.
-
Et₃N: A common base used in the Heck reaction to neutralize the hydrogen halide formed during the catalytic cycle.
-
DMF or Acetonitrile: Polar aprotic solvents that are effective for many Heck reactions.
-
Inert Atmosphere: Protects the catalyst from deactivation.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂, or Pd/C | Common and effective palladium sources for Heck reactions.[9] |
| Ligand | PPh₃, P(o-tol)₃, or ligandless (for aryl iodides) | Ligand choice depends on the reactivity of the aryl halide. |
| Base | Et₃N, K₂CO₃, or NaOAc | Organic or inorganic bases can be used. |
| Solvent | DMF, Acetonitrile, or NMP | Polar aprotic solvents are generally preferred. |
| Temperature | 80-140 °C | Higher temperatures are often required for less reactive aryl halides. |
Table 2. Recommended conditions for the Mizoroki-Heck reaction.
Figure 3. Catalytic cycle for the Mizoroki-Heck reaction.
Strategies for Sequential Functionalization
The presence of two distinct reactive sites on 3-(but-3-en-1-yloxy)aniline opens up exciting possibilities for sequential, one-pot, or orthogonal functionalization. For instance, one could first perform a Buchwald-Hartwig amination on a halogenated derivative, and then, without isolating the intermediate, introduce a new set of reagents to facilitate a Heck reaction on the pendant alkene. This approach would allow for the rapid and efficient construction of highly complex and diverse molecular scaffolds from a single, readily accessible starting material. The success of such a strategy would hinge on the careful selection of orthogonal catalytic systems where the conditions for the first reaction do not interfere with the catalyst for the second.[10]
Conclusion
3-(But-3-en-1-yloxy)aniline is a promising and versatile building block for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate ligands and reaction conditions, chemists can selectively functionalize either the aniline moiety (via Buchwald-Hartwig amination of a halo-derivative) or the terminal alkene (via the Mizoroki-Heck reaction). The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this bifunctional molecule and unlock its potential in the synthesis of novel compounds for a wide range of applications.
References
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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Request PDF. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
MDPI. (2022, July 20). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Enantioselective Heck Alkenylation of Acyclic Alkenols Using a Redox-Relay Strategy. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
ACS Publications. (2020, August 20). Ligand-Controlled Palladium-Catalyzed Chemoselective Multicomponent Reaction of Olefin-Tethered Aryl Halides, Isocyanides, and Carboxylic Acids: Diversified Synthesis of Imides. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Palladium(II)-Catalysed Oxidation of Alkenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
Diva Portal. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Computational investigation of palladium-catalyzed allene–allene cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes. Retrieved from [Link]
-
ResearchGate. (2025, January 29). (PDF) Palladium-Catalyzed Oxidative Allene-Allene Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Hydroformylation of Alkenes and Alkynes. Retrieved from [Link]
-
ACS Publications. (n.d.). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Application Notes & Protocols: N-Functionalization of 3-(But-3-en-1-yloxy)aniline
Introduction: The Strategic Importance of N-Functionalized Anilines
Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom of the aniline moiety serves as a critical handle for molecular elaboration, allowing for the introduction of diverse functionalities that modulate a compound's physicochemical properties, biological activity, and material characteristics. The N-functionalization of anilines—through reactions such as acylation, alkylation, sulfonylation, and arylation—is therefore a cornerstone of synthetic chemistry.
This guide focuses on a specific, functionally rich substrate: 3-(But-3-en-1-yloxy)aniline. This molecule presents a unique synthetic challenge and opportunity. The aniline nitrogen provides a nucleophilic center for functionalization, while the butenyloxy group, with its terminal alkene, offers a secondary site for potential subsequent modifications (e.g., via olefin metathesis, hydrogenation, or hydroboration-oxidation). However, the presence of the alkene also necessitates careful selection of reaction conditions to avoid unintended side reactions.
These application notes provide a detailed exploration of robust and versatile protocols for the N-functionalization of 3-(But-3-en-1-yloxy)aniline, designed for researchers in synthetic chemistry and drug development. The methodologies are presented with a focus on explaining the underlying principles, ensuring both reproducibility and adaptability.
Part 1: Substrate-Specific Considerations & General Handling
The dual functionality of 3-(But-3-en-1-yloxy)aniline requires a strategic approach. The electron-donating nature of the meta-alkoxy group slightly activates the aniline ring, but its primary electronic influence is on the amino group's nucleophilicity. The terminal alkene is generally stable under the conditions for many common N-functionalization reactions; however, strong acids, certain transition metal catalysts (especially under hydrogen), and potent oxidants should be used with caution.
Safety & Handling: Aniline derivatives are toxic and can be absorbed through the skin.[1][2] All manipulations should be performed in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[3][4] Aniline itself is combustible and should be stored away from strong oxidizers and light.[1]
Purification of Starting Material: Commercial 3-(But-3-en-1-yloxy)aniline may contain oxidized impurities, appearing as a dark reddish-brown liquid. For sensitive reactions, purification by vacuum distillation is recommended. Drying the aniline over potassium hydroxide (KOH) pellets prior to distillation can remove residual water.[5]
Part 2: Protocols for N-Functionalization
N-Acylation: Synthesis of Amides
N-acylation is one of the most fundamental and reliable transformations of anilines, yielding stable amide products. The reaction typically proceeds rapidly under mild conditions with high yields. The resulting amide bond is a ubiquitous feature in pharmaceuticals. This protocol uses acetic anhydride as a representative acylating agent.
Causality and Experimental Rationale: The reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). A mild base, such as pyridine or triethylamine (Et₃N), is used to scavenge the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds. The butenyloxy group is inert under these conditions.
Experimental Protocol: N-Acetylation
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(But-3-en-1-yloxy)aniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetylated product.
Workflow Diagram: N-Acylation
Caption: General workflow for the N-acylation of 3-(But-3-en-1-yloxy)aniline.
N-Alkylation via Reductive Amination
Direct alkylation of anilines with alkyl halides often leads to a mixture of mono- and di-alkylated products, along with potential quaternary ammonium salt formation.[6] Reductive amination offers a more controlled and efficient method for synthesizing mono-N-alkylated anilines.[7]
Causality and Experimental Rationale: This one-pot reaction first involves the condensation of the aniline with an aldehyde or ketone to form an intermediate imine (or enamine). This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (STAB). STAB is particularly effective because it is less reactive towards the carbonyl starting material than the intermediate iminium ion, minimizing side reactions.[8] The reaction conditions are mild enough to be compatible with the terminal alkene.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Setup: To a round-bottom flask, add 3-(But-3-en-1-yloxy)aniline (1.0 eq) and the desired aldehyde (1.1 eq).
-
Dissolution: Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Acid Catalyst (Optional): For less reactive anilines or aldehydes, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ or a 1M NaOH solution to neutralize the acid and decompose excess hydride reagent.
-
Extract the aqueous layer three times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminiums over carbonyls.[8] |
| Solvent | Anhydrous DCE or THF | Aprotic solvents that solubilize reactants well. |
| Stoichiometry | Slight excess of aldehyde and STAB | Drives the reaction to completion. |
| Temperature | Room Temperature | Sufficient for most substrates; mild conditions preserve the alkene. |
N-Sulfonylation: Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their roles as antibiotics, diuretics, and hypoglycemic agents. The N-sulfonylation of anilines is a straightforward method to access these structures.
Causality and Experimental Rationale: Similar to acylation, sulfonylation involves the nucleophilic attack of the aniline on an electrophilic sulfonyl chloride. The reaction is typically performed in the presence of a base like pyridine, which acts as both a nucleophilic catalyst and an acid scavenger. The conditions are mild and should not affect the butenyloxy moiety. Recent advances also describe milder, photocatalytic methods for sulfonylation.[9][10]
Experimental Protocol: N-Sulfonylation with an Arenesulfonyl Chloride
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(But-3-en-1-yloxy)aniline (1.0 eq) in anhydrous pyridine (approx. 0.3 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the arenesulfonyl chloride (e.g., tosyl chloride or benzenesulfonyl chloride) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Work-up:
-
Pour the reaction mixture into a beaker of ice water, which will precipitate the crude product.
-
If a solid forms, collect it by vacuum filtration and wash with cold water.
-
If an oil forms, extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Workflow Diagram: N-Sulfonylation
Caption: A typical workflow for the N-sulfonylation of an aniline derivative.
C-N Cross-Coupling: Buchwald-Hartwig Amination
For the synthesis of N-aryl anilines (diaryl- or alkylarylamines), the Buchwald-Hartwig amination is the preeminent modern method.[11] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[12][13] This reaction offers exceptional scope and functional group tolerance.
Causality and Experimental Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[13] Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the aniline, deprotonation by a strong, non-nucleophilic base (like NaOt-Bu) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11] The choice of phosphine ligand is critical for promoting the desired reductive elimination and preventing side reactions.[12] The terminal alkene in the substrate is generally compatible with these conditions, although some palladium catalysts can promote olefin isomerization if not chosen carefully.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add 3-(But-3-en-1-yloxy)aniline (1.2 eq), the base (e.g., sodium tert-butoxide or Cs₂CO₃, 1.4 eq), and anhydrous solvent (e.g., toluene or dioxane, approx. 0.1 M).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography.
| Component | Example | Function |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, RuPhos, BINAP | Stabilizes the Pd center and facilitates the catalytic cycle.[11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the aniline to form the active nucleophile.[14] |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point aprotic solvent. |
References
- ACS Catalysis. Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
- BenchChem. Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides. BenchChem.
- BenchChem.
- BenchChem.
- RSC Publishing.
- ChemistryViews.
- RSC Publishing. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
- ACS Publications. Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry.
- Wikipedia.
- ResearchGate. (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- Chemos GmbH&Co.KG.
- University of California, Santa Barbara. Aniline. UCSB.
- Lanxess. Aniline. Lanxess.
- ResearchGate. Buchwald-Hartwig amination reaction of chlorobenzene with aniline....
- Knowledge. What are the health and safety guidelines for Aniline in workplaces?. Knowledge.
- Wikipedia.
- ATSDR - CDC. Aniline | Medical Management Guidelines. Toxic Substance Portal.
- Organic Chemistry Portal.
- Reddit. Purify and dry aniline?. r/chemistry.
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- 5. reddit.com [reddit.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(But-3-en-1-yloxy)aniline in Medicinal Chemistry
Introduction: Unveiling the Potential of a Bifunctional Scaffold
In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. Aniline and its derivatives are foundational scaffolds in a significant portion of approved pharmaceuticals, valued for their synthetic versatility and ability to engage in key interactions with biological targets.[1][2] However, the aniline moiety is also recognized as a "structural alert" due to its potential for metabolic instability, which can lead to toxicity.[3][4][5][6] This duality necessitates a nuanced approach to its incorporation in drug design, often involving strategic substitution to modulate its electronic and metabolic properties.
Herein, we introduce 3-(But-3-en-1-yloxy)aniline , a versatile bifunctional building block designed for the innovative medicinal chemist. This molecule uniquely combines a nucleophilic aniline ring with a reactive terminal alkene, connected by a flexible ether linkage. This arrangement opens a gateway to a multitude of synthetic transformations, allowing for the generation of diverse and complex molecular architectures. The strategic separation of the two reactive centers—the amino group and the terminal double bond—offers the potential for selective and orthogonal functionalization, making it an invaluable tool for constructing novel compound libraries for hit-to-lead campaigns and the synthesis of targeted therapeutics.
These application notes will provide a comprehensive overview of the potential applications of 3-(But-3-en-1-yloxy)aniline in medicinal chemistry, complete with detailed, field-proven protocols for its derivatization.
Core Applications & Strategic Insights
The true utility of 3-(But-3-en-1-yloxy)aniline lies in its dual reactivity. The aniline core can serve as a linchpin for building kinase inhibitor scaffolds, while the butenyloxy chain provides a handle for introducing molecular complexity and forming cyclic structures.
I. Leveraging the Aniline Moiety: Synthesis of Kinase Inhibitor Scaffolds
The aniline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, often forming crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[7][8][9] The amino group of 3-(But-3-en-1-yloxy)aniline can be readily functionalized to generate libraries of potential kinase inhibitors.
A. Application: Synthesis of N-Aryl Aniline Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-N bonds, enabling the synthesis of N-aryl anilines which are common motifs in kinase inhibitors. This protocol details the coupling of 3-(But-3-en-1-yloxy)aniline with a substituted aryl bromide.
Protocol 1: Synthesis of a Diarylamine Kinase Inhibitor Precursor
Objective: To synthesize N-(4-chlorophenyl)-3-(but-3-en-1-yloxy)aniline.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-(But-3-en-1-yloxy)aniline | 177.23 | 1.0 | 177 mg |
| 1-Bromo-4-chlorobenzene | 191.45 | 1.2 | 230 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.04 | 23.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 5 mL |
Procedure:
-
To a dry, argon-flushed Schlenk tube, add 3-(But-3-en-1-yloxy)aniline (177 mg, 1.0 mmol), 1-bromo-4-chlorobenzene (230 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol) in 2 mL of anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add the remaining 3 mL of anhydrous toluene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diarylamine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) is highly effective for C-N cross-coupling reactions, particularly with anilines which can be challenging substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the aniline and the subsequent catalytic cycle.
-
Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants and catalyst system.
B. Application: Synthesis of Quinoline Heterocycles
Anilines are key starting materials for the synthesis of quinoline rings, a privileged scaffold in medicinal chemistry with a broad range of biological activities.[10] The following protocol outlines a classic Skraup-Doebner-von Miller reaction to construct a quinoline ring from 3-(But-3-en-1-yloxy)aniline.
Protocol 2: Synthesis of a Substituted Quinoline
Objective: To synthesize 7-(but-3-en-1-yloxy)quinoline.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-(But-3-en-1-yloxy)aniline | 177.23 | 10.0 | 1.77 g |
| Glycerol | 92.09 | 30.0 | 2.76 g |
| Sulfuric acid (conc.) | 98.08 | - | 5 mL |
| Ferrous sulfate (FeSO₄·7H₂O) | 278.01 | 1.0 | 278 mg |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid (5 mL) to glycerol (2.76 g, 30.0 mmol).
-
Slowly add 3-(But-3-en-1-yloxy)aniline (1.77 g, 10.0 mmol) to the mixture with stirring. The reaction will be exothermic.
-
Add ferrous sulfate heptahydrate (278 mg, 1.0 mmol) as a mild oxidizing agent.
-
Heat the reaction mixture to 130-140 °C for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto 50 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated aqueous sodium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired quinoline.
Causality Behind Experimental Choices:
-
Reagents: Glycerol is dehydrated in situ by the strong acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.
-
Catalyst: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.
-
Oxidizing Agent: Ferrous sulfate is a mild oxidizing agent that facilitates the final aromatization step to form the quinoline ring.
II. Exploiting the Butenyloxy Side Chain: Crafting Molecular Complexity
The terminal alkene of the butenyloxy side chain is a versatile handle for a variety of powerful C-C bond-forming reactions that are widely used in drug discovery.[11][12][13]
A. Application: Ring-Closing Metathesis (RCM) for Macrocycle Synthesis
Olefin metathesis is a Nobel Prize-winning reaction that has revolutionized the synthesis of complex molecules, including macrocycles, which are of increasing interest in drug discovery.[14][15][16][17] By first acylating the aniline nitrogen with a moiety containing another terminal alkene, an intramolecular RCM reaction can be employed to form a macrocyclic lactam.
Protocol 3: Synthesis of a Macrocyclic Lactam via RCM
Objective: To synthesize a 12-membered macrocyclic lactam from an acylated derivative of 3-(But-3-en-1-yloxy)aniline.
Step 1: Acylation
-
Dissolve 3-(But-3-en-1-yloxy)aniline (1.0 mmol) and triethylamine (1.5 mmol) in 10 mL of dichloromethane.
-
Cool the solution to 0 °C and add pent-4-enoyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and use the crude diene product directly in the next step.
Step 2: Ring-Closing Metathesis
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Crude Acylated Aniline Diene | ~259.34 | ~1.0 | ~259 mg |
| Grubbs' Second Generation Catalyst | 848.97 | 0.05 | 42.5 mg |
| Dichloromethane (DCM, anhydrous and degassed) | - | - | 100 mL |
Procedure:
-
Dissolve the crude acylated aniline diene (~1.0 mmol) in 90 mL of anhydrous, degassed dichloromethane in a flask equipped with a reflux condenser under an argon atmosphere.
-
In a separate vial, dissolve Grubbs' Second Generation Catalyst (42.5 mg, 0.05 mmol) in 10 mL of anhydrous, degassed DCM.
-
Add the catalyst solution to the diene solution.
-
Reflux the reaction mixture for 12 hours. The reaction is typically driven by the release of ethylene gas.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the macrocyclic lactam.
Causality Behind Experimental Choices:
-
High Dilution: The RCM reaction is performed under high dilution to favor the intramolecular reaction over intermolecular polymerization.
-
Catalyst: Grubbs' Second Generation Catalyst is highly efficient and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[18]
-
Solvent: Anhydrous and degassed DCM is used to prevent catalyst decomposition and side reactions.
B. Application: Heck Cross-Coupling for Side Chain Elaboration
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an alkene and an aryl halide, providing a powerful method for extending and diversifying the butenyloxy side chain.[19][20][21][22][23]
Protocol 4: Heck Coupling for Side Chain Arylation
Objective: To synthesize 3-((E)-4-(4-methoxyphenyl)but-3-en-1-yloxy)aniline.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-(But-3-en-1-yloxy)aniline | 177.23 | 1.0 | 177 mg |
| 4-Iodoanisole | 234.04 | 1.1 | 257 mg |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.03 | 6.7 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.06 | 18.3 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 0.28 mL |
| Acetonitrile (anhydrous) | - | - | 5 mL |
Procedure:
-
To a dry Schlenk tube under argon, add 3-(But-3-en-1-yloxy)aniline (177 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), and tri(o-tolyl)phosphine (18.3 mg, 0.06 mmol).
-
Add anhydrous acetonitrile (5 mL) followed by triethylamine (0.28 mL, 2.0 mmol).
-
Seal the tube and heat the reaction mixture to 80 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the arylated product.
Causality Behind Experimental Choices:
-
Catalyst System: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for the Heck reaction.
-
Base: Triethylamine is used as a base to neutralize the H-X acid formed during the catalytic cycle.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.
Visualizations of Synthetic Pathways
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Skraup Quinoline Synthesis Workflow.
Caption: Macrocyclization via RCM Workflow.
Caption: Heck Cross-Coupling Workflow.
Conclusion and Future Outlook
3-(But-3-en-1-yloxy)aniline is a promising, yet underexplored, building block for medicinal chemistry. Its bifunctional nature allows for the application of a wide array of modern synthetic methodologies to generate diverse and novel chemical entities. The protocols outlined in these notes provide a robust starting point for researchers to explore the potential of this scaffold in their drug discovery programs. Future work could focus on developing orthogonal protection strategies to allow for the sequential and highly controlled functionalization of the aniline and alkene moieties, further expanding the synthetic utility of this versatile compound.
References
-
Stephenson, C. R. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436–441. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
U.S. National Library of Medicine. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PubMed Central. [Link]
-
Zhao, W., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1013897. [Link]
-
BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. [Link]
-
ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
-
ResearchGate. (2024). Discovery of macrocyclic derivatives bearing aniline pyrimidine scaffolds as EGFRL858R/del19 inhibitors. [Link]
-
ResearchGate. Biologically important aniline scaffolds. [Link]
-
ResearchGate. Pharmaceuticals synthesized by using Heck cross-coupling reaction. [Link]
-
Beilstein Publishing System. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-196. [Link]
-
Pearson Education. (n.d.). Reactions of Alkenes. [Link]
-
ACS Publications. (2017). Olefin Metathesis in Drug Discovery and Development—Examples from Recent Patent Literature. ACS Medicinal Chemistry Letters, 8(11), 1140-1145. [Link]
-
Organic Chemistry Portal. (2016). Reactions of Alkenes. [Link]
-
U.S. National Library of Medicine. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PubMed Central. [Link]
-
U.S. National Library of Medicine. (2018). Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. PubMed Central. [Link]
-
MDPI. (2023). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 28(1), 359. [Link]
-
ResearchGate. A) Bioisosteric replacement of aniline. B) Strategies for the formation... [Link]
-
ResearchGate. (2014). Reactions of Alkenes. [Link]
-
ACS Publications. (2009). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society, 131(42), 15405–15411. [Link]
-
Oxford Academic. (2023). Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. International Journal of Food Science & Technology, 58(12), 6331-6345. [Link]
-
ACS Publications. (2018). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 22(11), 1588-1595. [Link]
-
ResearchGate. (2025). Recent advances of olefin metathesis and it's applications in organic synthesis. [Link]
-
YouTube. (2021). Alkene Reactions. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18765-18791. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(15), 5793. [Link]
-
ResearchGate. List of Fine Chemical/Pharmaceuticals that Utilise Heck, Suzuki or Sonogashira Reactions in their Synthesis at Industrial Scale. [Link]
-
U.S. National Library of Medicine. (2023). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PubMed Central. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Synthesis of Alkenes. [Link]
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ResearchGate. Regioselective C(sp 2 ) H Functionalization of Anilines. [Link]
-
U.S. National Library of Medicine. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][3][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PubMed Central. [Link]
-
MDPI. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules, 28(19), 6937. [Link]
-
ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Beilstein Publishing System. (2019). Aqueous olefin metathesis: recent developments and applications. Beilstein Journal of Organic Chemistry, 15, 339-353. [Link]
-
University of Delaware. (2021). Aromatic functionalization and heterocycle synthesis via aniline N-oxides. UDSpace. [Link]
-
Chemical Review and Letters. (2021). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. Chemical Review and Letters, 4(1), 29-34. [Link]
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derivatization of 3-(But-3-en-1-yloxy)aniline for analytical purposes
Application Notes & Protocols
Topic: Derivatization of 3-(But-3-en-1-yloxy)aniline for Analytical Purposes Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-(But-3-en-1-yloxy)aniline is an aromatic amine whose analytical characterization presents challenges due to the physicochemical properties conferred by its primary amino group. Direct analysis via gas chromatography (GC) is hampered by its polarity and low volatility, while high-performance liquid chromatography (HPLC) detection can suffer from poor sensitivity due to the absence of a strong native chromophore or fluorophore. This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-(But-3-en-1-yloxy)aniline to overcome these analytical hurdles. We will explore two primary pathways: increasing volatility for GC-Mass Spectrometry (GC-MS) through silylation and acylation, and enhancing detectability for HPLC with Fluorescence Detection (HPLC-FLD) via fluorescent labeling. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure technical accuracy and practical utility for researchers in analytical and pharmaceutical sciences.
Introduction: The Rationale for Derivatization
The structure of 3-(But-3-en-1-yloxy)aniline, featuring a polar primary amine (-NH₂) group, makes it a non-ideal candidate for direct chromatographic analysis. The active hydrogens on the amine can engage in hydrogen bonding, leading to poor peak shape, irreversible adsorption on GC columns, and thermal instability.[1] Chemical derivatization is a strategy to chemically modify the analyte to improve its analytical properties without altering its fundamental structure.[1]
For Gas Chromatography (GC) , the goal is to replace the active hydrogens with non-polar, thermally stable groups. This transformation increases the molecule's volatility, reduces its polarity, and improves its thermal stability, making it amenable to vaporization and separation in the GC system.[2][3]
For High-Performance Liquid Chromatography (HPLC) , derivatization is employed to attach a moiety that enhances detector response. By introducing a potent chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), the sensitivity and selectivity of the analysis can be dramatically improved.[4][5][6] This guide focuses on pre-column derivatization, where the analyte is modified before injection into the HPLC system.[7][8]
Physicochemical Properties of the Analyte
A clear understanding of the analyte's properties is crucial for designing effective derivatization and analytical methods.
| Property | Value (Estimated) | Reference / Justification |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molar Mass | 163.22 g/mol | - |
| Appearance | Likely an oil or low-melting solid | Based on similar aniline derivatives[9] |
| Boiling Point | >250 °C (Predicted) | High due to the polar amine group and molecular weight |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) | Typical for aromatic amines[9] |
| Key Functional Groups | Primary Aromatic Amine, Ether, Alkene | Determines chemical reactivity for derivatization |
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
To render 3-(But-3-en-1-yloxy)aniline suitable for GC-MS, we must cap the reactive N-H bonds of the primary amine. The two most robust and widely adopted methods for this purpose are silylation and acylation.
Workflow for GC-MS Derivatization
Caption: Silylation of the primary amine with MSTFA.
-
Sample Preparation: Transfer an aliquot of the sample containing 3-(But-3-en-1-yloxy)aniline (e.g., 10-100 µg) into a 2 mL GC vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. This step is critical to remove any residual water.
-
Reagent Addition: Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). If the sample is not fully soluble, 50 µL of a dry solvent like pyridine or acetonitrile can be added as a catalyst and co-solvent.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. 5. Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Acylation with TFAA
Acylation introduces an acyl group, typically from an acid anhydride, onto the amine. Trifluoroacetic anhydride (TFAA) is highly effective, producing a stable, volatile trifluoroacetyl derivative that is also highly electron-capturing, which can be advantageous for certain detectors. [3] Causality: The reaction is a nucleophilic acyl substitution where the aniline's nitrogen atom attacks one of the carbonyl carbons of the anhydride. [9]The reaction is rapid and often quantitative. The resulting amide is significantly less polar and more volatile than the parent amine.
Caption: Acylation of the primary amine with TFAA.
-
Sample Preparation: Place the dried sample residue (10-100 µg) in a 2 mL GC vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.
-
Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a known volume (e.g., 100 µL) of a compatible solvent like hexane or ethyl acetate.
-
Analysis: The sample is ready for injection into the GC-MS.
Derivatization for HPLC-Fluorescence Detection (HPLC-FLD)
For HPLC analysis, derivatization aims to attach a fluorescent tag (fluorophore) to the aniline molecule, enabling highly sensitive and selective detection. Primary aromatic amines are excellent candidates for this approach.
Workflow for HPLC-FLD Derivatization
Caption: General workflow for pre-column HPLC-FLD derivatization.
Protocol 3: Fluorescent Labeling with Dansyl Chloride
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary amines under basic conditions to form intensely fluorescent sulfonamide derivatives. [4] Causality: The reaction requires a basic pH (typically 9-10) to deprotonate the aniline's amino group, making it a more potent nucleophile to attack the sulfonyl chloride. The resulting dansyl-derivative is stable and exhibits strong fluorescence, allowing for detection at picomole levels or lower.
Caption: Fluorescent labeling with Dansyl Chloride.
-
Sample Preparation: Transfer an appropriate volume of the sample solution into a microcentrifuge tube or autosampler vial.
-
Buffering: Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Reagent Addition: Add 100 µL of Dansyl Chloride solution (e.g., 1 mg/mL in acetone). Note: This reagent is light-sensitive; prepare fresh and protect from light.
-
Reaction: Vortex the mixture briefly and incubate at 60°C for 45 minutes in the dark.
-
Quenching (Optional): To consume excess Dansyl Chloride, a small amount of a primary amine solution (e.g., 10 µL of 10 mg/mL proline) can be added, followed by a further 10-minute incubation. This step helps to reduce background noise in the chromatogram.
-
Analysis: The sample is ready for injection into the HPLC-FLD system. Typical excitation/emission wavelengths for dansyl derivatives are ~340 nm and ~520 nm, respectively.
Method Comparison and Summary
The choice of derivatization method depends on the available instrumentation, required sensitivity, and the nature of the sample matrix.
| Parameter | Silylation (MSTFA) | Acylation (TFAA) | Fluorescent Labeling (Dansyl-Cl) |
| Technique | GC-MS | GC-MS | HPLC-FLD |
| Primary Goal | Increase volatility & thermal stability [2] | Increase volatility & thermal stability [3] | Add fluorophore for sensitive detection [4] |
| Reaction Speed | Moderate (e.g., 30 min) | Fast (e.g., 20 min) | Moderate (e.g., 45 min) |
| Key Advantage | Produces characteristic mass spectra | Very volatile derivatives, good for ECD | Extremely high sensitivity (femtomole range) [5] |
| Key Disadvantage | Highly sensitive to moisture [10] | Reagents are corrosive and require evaporation step | Reagent can produce background signal |
| Typical LOD | Low ng range | Low ng range | pg to low ng range |
Conclusion
The successful analysis of 3-(But-3-en-1-yloxy)aniline by chromatographic methods is heavily reliant on appropriate chemical derivatization. For GC-MS, silylation with MSTFA or acylation with TFAA effectively converts the polar amine into a volatile and stable derivative suitable for gas-phase analysis. For highly sensitive quantification, HPLC with fluorescence detection is the method of choice, and pre-column derivatization with a fluorogenic reagent like Dansyl Chloride provides the necessary signal enhancement. The protocols and principles outlined in this guide offer robust starting points for researchers to develop and validate analytical methods for this and structurally related aromatic amines.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed Central. Available at: [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. Available at: [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate. Available at: [Link]
-
Trace biogenic-amine analysis with pre-column derivatization and with fluorescent and chemi-luminescent detection in HPLC. Semantic Scholar. Available at: [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. Available at: [Link]
-
C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Royal Society of Chemistry. Available at: [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. Available at: [Link]
-
Analytical Methods. Japan Environment and Children's Study. Available at: [Link]
-
Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. MDPI. Available at: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. ResearchGate. Available at: [Link]
-
Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available at: [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Available at: [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available at: [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Available at: [Link]
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- 1. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
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- 4. researchgate.net [researchgate.net]
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- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
Purification of Crude 3-(But-3-en-1-yloxy)aniline by Column Chromatography: An Application Note and Protocol
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of crude 3-(But-3-en-1-yloxy)aniline utilizing normal-phase column chromatography. As a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, obtaining high-purity 3-(But-3-en-1-yloxy)aniline is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology from stationary and mobile phase selection to fraction analysis and product isolation. The protocol emphasizes the rationale behind experimental choices to ensure reproducibility and high-yield purification.
Introduction
3-(But-3-en-1-yloxy)aniline is a substituted aniline derivative that serves as a versatile building block in organic synthesis. The crude product from its synthesis often contains a mixture of unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions and compromise the purity of the final active pharmaceutical ingredient (API).[2] Column chromatography is a robust and widely adopted technique for the purification of such organic compounds, separating components based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1]
The primary challenge in the chromatographic purification of aniline derivatives lies in the interaction between the basic amine functionality and the acidic nature of standard silica gel.[3][4] This can lead to peak tailing, poor separation, and potential degradation of the target compound. This protocol addresses this issue by incorporating a basic modifier into the mobile phase to improve separation efficiency and yield.
Physicochemical Properties of 3-(But-3-en-1-yloxy)aniline
A thorough understanding of the target compound's properties is fundamental to developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [5][6] |
| Molecular Weight | 163.22 g/mol | [6] |
| Predicted XlogP | 2.0 | [5] |
Safety and Handling
Substituted anilines, including 3-(But-3-en-1-yloxy)aniline, are classified as hazardous and require stringent safety precautions.[7][8]
-
General Hazards: Anilines are often toxic if swallowed, inhaled, or in contact with skin.[7][8] They can cause serious eye damage and may lead to allergic skin reactions.[8] Some aniline derivatives are suspected of causing genetic defects and cancer.[8]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[9][10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[7][9]
-
Handling: Avoid inhalation of vapors or mists.[7] Prevent contact with skin and eyes.[7] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Protocol
Materials and Equipment
Materials:
-
Crude 3-(But-3-en-1-yloxy)aniline
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Sand (acid-washed)
-
Cotton or glass wool
Equipment:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Fraction collection tubes
-
Rotary evaporator
-
High vacuum pump
-
TLC developing chamber
-
UV lamp (254 nm)
-
Beakers, flasks, and other standard laboratory glassware
Step-by-Step Purification Procedure
Step 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
The initial and most critical step is to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, which generally provides the best separation in column chromatography.[4]
-
Prepare TLC Eluents: Prepare a series of mobile phases with varying ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 85:15) in separate beakers. To each, add 0.5-1% triethylamine to mitigate the acidic nature of the silica gel and prevent streaking of the basic aniline compound.[4][11]
-
Spot the TLC Plate: Dissolve a small amount of the crude 3-(But-3-en-1-yloxy)aniline in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Calculate the Rƒ value for each spot. The ideal eluent will show good separation between the desired product and impurities.
Step 2: Column Packing (Wet Slurry Method)
Proper column packing is essential to avoid cracks and channels in the stationary phase, which can lead to poor separation.[4]
-
Column Preparation: Secure the chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]
-
Prepare the Slurry: In a beaker, create a slurry of silica gel in the least polar mobile phase determined from the TLC analysis (e.g., 95:5 hexanes:ethyl acetate with 1% NEt₃). The amount of silica should be approximately 50-100 times the mass of the crude product to be purified.[4]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing. Add more of the initial mobile phase as needed to prevent the silica bed from running dry.
-
Equilibrate the Column: Once the silica has settled, add a protective layer of sand on top. Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.
Step 3: Sample Loading
-
Dry Loading: Dissolve the crude 3-(But-3-en-1-yloxy)aniline in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.[1]
-
Solvent Removal: Carefully remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Application to Column: Gently and evenly add the powder to the top of the packed column.[1] Carefully add another thin layer of sand over the sample layer.[1]
Step 4: Elution and Fraction Collection
-
Initiate Elution: Carefully add the mobile phase to the column.
-
Gradient Elution (Optional but Recommended): Start with the least polar solvent system identified in the TLC analysis. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will first elute the less polar impurities, followed by the target compound, and finally the more polar impurities.
-
Collect Fractions: Begin collecting fractions in test tubes or other suitable containers as the solvent starts to elute from the column.
Step 5: Fraction Analysis by TLC
-
Monitor Progress: Spot every few fractions onto a single TLC plate, alongside a spot of the original crude mixture.[1]
-
Identify Pure Fractions: Develop the TLC plate in the optimized mobile phase. Identify the fractions that contain only the spot corresponding to the pure 3-(But-3-en-1-yloxy)aniline.
Step 6: Product Isolation and Characterization
-
Combine Pure Fractions: Combine all fractions containing the pure product.[1]
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.[1]
-
High Vacuum: Place the resulting product under a high vacuum to remove any residual solvent.[1]
-
Yield and Characterization: Determine the yield of the purified product and characterize it using appropriate analytical techniques such as NMR, MS, and IR to confirm its identity and purity.
Visualization of the Purification Workflow
Caption: Workflow for the Purification of 3-(But-3-en-1-yloxy)aniline.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. Aim for an Rƒ of 0.25-0.35 for the target compound.[4] |
| Streaking/Tailing on TLC/Column | Acid-base interaction between the basic aniline and acidic silica gel. | Add 0.5-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica.[4][11] |
| Cracks in Silica Bed | Improper packing or the column ran dry. | Ensure the column is packed evenly as a slurry and never allow the solvent level to drop below the top of the silica bed.[4] |
| Co-elution of Product and Impurity | Column overload. | Reduce the amount of crude material loaded onto the column or use a larger column with more silica gel.[4] |
Conclusion
This application note provides a detailed and robust protocol for the purification of crude 3-(But-3-en-1-yloxy)aniline by column chromatography. By following the outlined steps for mobile phase optimization, proper column packing, and careful fraction analysis, researchers can achieve a high yield of the purified product. The inclusion of a basic modifier in the mobile phase is a critical parameter for successfully purifying aniline derivatives on silica gel. Adherence to the safety guidelines is imperative when handling this class of compounds.
References
-
Penta Chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
-
Global Safety Management, Inc. (2015). Safety Data Sheet - Aniline. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(but-3-en-1-yloxy)aniline (C10H13NO). Retrieved from [Link]
-
Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). Retrieved from [Link]
-
MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
-
ResearchGate. (2025). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
-
Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 3-(but-3-en-1-yloxy)aniline (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 6. 3-(But-3-en-1-yloxy)aniline | CymitQuimica [cymitquimica.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. reddit.com [reddit.com]
Application Note: A Robust and Scalable Protocol for the Synthesis of 3-(But-3-en-1-yloxy)aniline
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 3-(But-3-en-1-yloxy)aniline, a valuable substituted aniline derivative. Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of products, including dyes, pharmaceuticals, and polymers.[1][2][3] This guide is designed for researchers, chemists, and process development professionals, offering a detailed methodology rooted in the principles of the Williamson ether synthesis. The protocol emphasizes safety, efficiency, and reproducibility, making it suitable for scale-up operations. We will delve into the rationale behind the synthetic strategy, provide a step-by-step procedure, outline critical process parameters, and discuss methods for purification and characterization.
Introduction and Synthetic Strategy
3-(But-3-en-1-yloxy)aniline is a bifunctional molecule featuring a reactive aniline moiety and a terminal alkene. This unique combination makes it a versatile intermediate for introducing an arylamine group with a polymerizable or further functionalizable side chain. Its primary applications are in medicinal chemistry for the development of novel therapeutic agents and in materials science for the synthesis of advanced polymers.
The chosen synthetic route is the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an organohalide.[4][5] This SN2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on a primary alkyl halide.[6] For the synthesis of 3-(But-3-en-1-yloxy)aniline, 3-aminophenol is reacted with 4-bromo-1-butene in the presence of a suitable base.
Rationale for Synthetic Route Selection:
-
High Efficiency: The Williamson ether synthesis is known for its high yields, especially when using a primary alkyl halide, which minimizes competing elimination reactions.[4][6]
-
Cost-Effectiveness: The starting materials, 3-aminophenol and 4-bromo-1-butene, are commercially available and relatively inexpensive.
-
Scalability: The reaction conditions are mild and readily transferable from laboratory to pilot plant or industrial scale.
-
Simplicity: The reaction is straightforward to set up and the purification of the final product is manageable.
Reaction Scheme
The overall reaction is depicted below:
Caption: Williamson Ether Synthesis of 3-(But-3-en-1-yloxy)aniline.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. Adjustments to equipment and reagent quantities will be necessary for further scaling.
Materials and Equipment
| Reagent | CAS Number | Molecular Weight | Quantity | Molar Equiv. |
| 3-Aminophenol | 591-27-5 | 109.13 g/mol | 100.0 g | 1.0 |
| 4-Bromo-1-butene | 5162-44-7 | 135.02 g/mol | 137.5 g (101.8 mL) | 1.1 |
| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 g/mol | 189.0 g | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 1.0 L | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 3.0 L | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 5.0 L | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | 1.0 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | 50.0 g | - |
Equipment:
-
5 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator for the reactor jacket.
-
Addition funnel (500 mL).
-
Large separatory funnel (5 L).
-
Rotary evaporator with a suitable round-bottom flask (3 L or larger).
-
Vacuum pump and vacuum distillation apparatus.
-
Standard laboratory glassware.
Experimental Procedure
Step 1: Reaction Setup and Inert Atmosphere
-
Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed.
-
Purge the reactor with dry nitrogen for 15-20 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
Step 2: Charging of Reagents
-
To the reactor, charge 3-aminophenol (100.0 g, 0.916 mol) and anhydrous potassium carbonate (189.0 g, 1.368 mol).
-
Add anhydrous N,N-dimethylformamide (1.0 L) via the addition funnel.
-
Begin stirring the mixture at 200-300 RPM to create a uniform suspension.
Step 3: Alkylation Reaction
-
Heat the reactor contents to 60-65 °C using the heating circulator.
-
Once the temperature has stabilized, add 4-bromo-1-butene (137.5 g, 1.018 mol) dropwise via the addition funnel over a period of 60-90 minutes. A slight exotherm may be observed; maintain the internal temperature below 70 °C.
-
After the addition is complete, maintain the reaction mixture at 65 °C with continuous stirring for 12-18 hours.
Step 4: Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For TLC analysis, use a mobile phase of 30% ethyl acetate in hexanes. The product will have a higher Rf value than the starting 3-aminophenol. The reaction is considered complete when the 3-aminophenol spot is no longer visible.
Step 5: Work-up and Extraction
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Carefully pour the reaction mixture into a larger beaker containing 3.0 L of deionized water with stirring. This will precipitate the product and dissolve inorganic salts.
-
Transfer the aqueous mixture to a 5 L separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 1.0 L).
-
Combine the organic layers in the separatory funnel and wash with deionized water (2 x 1.0 L) followed by brine (1 x 1.0 L) to remove residual DMF and inorganic impurities.
Step 6: Drying and Solvent Removal
-
Dry the combined organic phase over anhydrous magnesium sulfate (50.0 g).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.
Step 7: Purification
-
The crude product, obtained as a dark oil, should be purified by vacuum distillation.
-
Assemble a vacuum distillation apparatus and carefully distill the crude oil under reduced pressure. Collect the fraction boiling at the appropriate temperature range for 3-(But-3-en-1-yloxy)aniline.
-
The expected yield of the purified product is 110-130 g (74-87%).
Characterization
The identity and purity of the final product should be confirmed using the following analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (163.22 g/mol ).[7]
-
FT-IR Spectroscopy: To identify characteristic functional groups (N-H, C=C, C-O-C).
-
HPLC: To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is recommended.[8]
Safety Precautions
Scaling up chemical reactions requires stringent safety protocols. All operations should be conducted in a well-ventilated fume hood or a walk-in hood.
-
3-Aminophenol: Harmful if swallowed or inhaled.[9][10] Causes skin and eye irritation. May cause methemoglobinemia.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
4-Bromo-1-butene: Flammable liquid and vapor. Causes skin and eye irritation. Handle with care and avoid sources of ignition.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]
-
Inhalation: Move the individual to fresh air.
-
Spills: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.[11]
Workflow and Process Visualization
Caption: Overall workflow for the scale-up synthesis of 3-(But-3-en-1-yloxy)aniline.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient base or inactive base. 2. Low reaction temperature. 3. Impure starting materials or solvent. | 1. Use freshly dried, finely powdered K₂CO₃. Consider a stronger base like Cs₂CO₃ for difficult substrates. 2. Ensure the internal temperature is maintained at 65 °C. A slightly higher temperature (up to 80 °C) can be explored.[12] 3. Use anhydrous solvent and high-purity starting materials. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during work-up (e.g., emulsion formation). 3. Side reactions (e.g., N-alkylation). | 1. Perform at least three extractions with ethyl acetate. 2. Add brine to help break emulsions. 3. N-alkylation is generally minimal under these conditions but can be suppressed by ensuring complete O-alkylation. |
| Product is Difficult to Purify | 1. Presence of residual DMF. 2. Formation of colored impurities. | 1. Ensure thorough washing with water and brine during the work-up. 2. Consider a charcoal treatment of the organic solution before concentration or purification via column chromatography for very high purity requirements.[13] |
| Dark Product Color | Oxidation of the aniline moiety. | 1. Maintain an inert nitrogen atmosphere throughout the reaction and work-up. 2. Store the final product under nitrogen and protected from light. |
References
-
Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of Aniline Derivatives in Industrial Chemistry. Retrieved from [Link]
-
Wikipedia. (2024). Aniline. Retrieved from [Link]
-
Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]
- Gelder, E. A., et al. (2017).
-
ResearchGate. (2017). Design of an industrial process for the production of aniline by direct amination. Retrieved from [Link]
- Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Albayati, T. M., & Doyle, A. M. (2013).
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ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
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Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers). Retrieved from [Link]
- Organic Syntheses. (n.d.).
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Organic Syntheses. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline.
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Organic Syntheses. (n.d.). Efficient Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Aminoacids Using.
- Thermo Fisher Scientific. (n.d.).
- PubMed Central. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.
- MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
-
Reddit. (2025). Williamson Ether synthesis. Retrieved from [Link]
- PubMed Central. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
- PubMed Central. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(But-3-en-1-yloxy)aniline
Welcome to the technical support hub for the synthesis of 3-(But-3-en-1-yloxy)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize this specific Williamson ether synthesis. As a key intermediate in various research and development programs, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the common challenges associated with this synthesis.
Reaction Overview: The Challenge of Selectivity
The synthesis of 3-(But-3-en-1-yloxy)aniline is most commonly achieved via a Williamson ether synthesis, reacting 3-aminophenol with a 4-carbon electrophile bearing a leaving group, such as 4-bromo-1-butene. The primary challenge arises from the presence of two nucleophilic sites on the 3-aminophenol starting material: the phenolic hydroxyl group (-OH) and the aromatic amino group (-NH₂). Direct alkylation can lead to a mixture of the desired O-alkylated product and the undesired N-alkylated and N,O-dialkylated side products.
The key to a successful synthesis lies in exploiting the difference in acidity between the phenolic proton and the amine protons to achieve selective O-alkylation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, probable causes, and actionable solutions.
Issue 1: Low or No Product Yield with Significant Unreacted 3-Aminophenol
You've completed the reaction time, but TLC or LC-MS analysis shows a large amount of remaining 3-aminophenol and little to no product formation.
Potential Cause 1: Ineffective Deprotonation of Phenol The phenolic proton must be removed by a base to form the phenoxide, which is the active nucleophile for O-alkylation. If the base is too weak or insoluble, or if reaction conditions are not optimal, this initial step will fail.
-
Solution:
-
Base Selection: While strong bases like sodium hydride (NaH) are effective, they can reduce selectivity (see Issue 2). For this reaction, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to deprotonate the phenol (pKa ≈ 10) but generally not the aniline (pKa of conjugate acid ≈ 4.6), ensuring selective phenoxide formation.[1]
-
Solvent Choice: Ensure you are using a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or acetone.[2] These solvents effectively solvate the cation of the base, promoting the Sₙ2 reaction, and do not interfere with the nucleophile.
-
Temperature: Gently heating the reaction mixture (e.g., 50-80 °C) can significantly increase the rate of both deprotonation and the subsequent Sₙ2 reaction. Monitor the reaction by TLC to avoid decomposition at excessive temperatures.
-
Potential Cause 2: Inactive Alkylating Agent The alkylating agent, 4-bromo-1-butene, may have degraded over time through polymerization or hydrolysis.
-
Solution:
-
Verify Reagent Quality: If possible, check the purity of the 4-bromo-1-butene by ¹H NMR.
-
Use Fresh Reagent: Always use a fresh bottle of the alkylating agent or distill it prior to use if its quality is questionable.
-
Issue 2: Product is a Mixture of O- and N-Alkylated Isomers
Your reaction has gone to completion, but you've isolated a mixture of the desired 3-(But-3-en-1-yloxy)aniline and the isomeric 3-(But-3-en-1-ylamino)phenol, making purification difficult.
Potential Cause: Lack of Nucleophilic Selectivity This is the most common problem in this synthesis. It occurs when the reaction conditions allow the amino group to compete with the phenoxide as the nucleophile. This is often caused by using a base that is too strong, which can deprotonate both the hydroxyl and amino groups, or by high reaction temperatures that provide enough energy to overcome the activation barrier for N-alkylation.
-
Solution 1: Optimize Base and Temperature
-
Switch to a Milder Base: If you are using a strong base like NaH or KOH, switch to K₂CO₃ or Cs₂CO₃. These bases favor the formation of the more stable phenoxide.
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature and slowly increase to 50-60 °C if necessary).
-
-
Solution 2: Employ a Protecting Group Strategy (Recommended for Highest Purity) For applications demanding very high purity and selectivity, a protection-alkylation-deprotection sequence is the most robust method.[3][4] This involves temporarily masking the amino group, performing the O-alkylation, and then removing the mask.
-
Protection: React 3-aminophenol with benzaldehyde in a solvent like methanol to form the N-benzylidene (Schiff base) intermediate. This reaction is often quantitative and requires no catalyst.[3][4]
-
O-Alkylation: Perform the Williamson ether synthesis on the protected intermediate using K₂CO₃ and 4-bromo-1-butene in acetone or DMF. With the amine protected, the alkylation can only occur at the hydroxyl position.
-
Deprotection: Hydrolyze the Schiff base using a dilute acid (e.g., aqueous HCl) to regenerate the free amine and yield the pure O-alkylated product.[4]
-
Workflow for Protecting Group Strategy
Caption: Workflow for selective O-alkylation using a protecting group.
Issue 3: Formation of a Butadiene Side Product
You observe gas evolution during the reaction, and your final product contains impurities, or the yield is lower than expected. GC-MS analysis suggests the presence of butadiene-derived polymers.
Potential Cause: E2 Elimination The alkylating agent, 4-bromo-1-butene, is a primary halide, which favors Sₙ2 substitution.[5] However, under harsh conditions (strong, sterically hindered bases or high temperatures), it can undergo an E2 elimination reaction to form 1,3-butadiene, which can then polymerize.
-
Solution:
-
Avoid Strong, Bulky Bases: Do not use bases like potassium tert-butoxide. Stick to non-hindered bases like K₂CO₃.
-
Maintain Moderate Temperature: High temperatures favor elimination over substitution. Keep the reaction temperature below 80 °C.
-
Ensure Anhydrous Conditions: Water can sometimes facilitate side reactions. Ensure your solvent is dry and the reaction is protected from atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction to maximize O-alkylation selectivity? A: Cesium carbonate (Cs₂CO₃) is often considered the superior choice for selective O-alkylation of phenols due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. However, potassium carbonate (K₂CO₃) is more cost-effective and provides excellent selectivity and good yields in most cases.[1]
Q2: Which solvent should I use? A: Polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they readily dissolve the reagents and accelerate Sₙ2 reactions.[2] Acetone is also a good, lower-boiling point option, particularly when using K₂CO₃ as the base.
Q3: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 30% ethyl acetate in hexanes. The starting material, 3-aminophenol, is quite polar and will have a low Rf value. The product is less polar and will have a higher Rf. Staining with potassium permanganate or visualization under UV light will show the spots clearly. The disappearance of the 3-aminophenol spot is a good indicator of reaction completion.
Q4: My final product is a dark oil. How can I purify and decolorize it? A: Anilines are prone to air oxidation, which can lead to colored impurities.[6]
-
Acid-Base Extraction: Dissolve the crude product in a solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl). The aniline product will move to the aqueous layer as the ammonium salt. The non-basic impurities will remain in the organic layer. Separate the aqueous layer, basify it with NaOH until pH > 10, and then extract the pure aniline back into fresh ethyl acetate. Dry the organic layer with Na₂SO₄ and concentrate.
-
Column Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is very effective. A gradient of ethyl acetate in hexanes will separate the product from more polar and less polar impurities. Note that anilines can sometimes streak on silica gel; adding 1% triethylamine to the mobile phase can mitigate this issue.[7]
-
Activated Carbon: To remove color, you can dissolve the crude product in a solvent, add a small amount of activated carbon, stir or heat briefly, and filter through celite.[7]
Protocols & Methodologies
Protocol 1: Direct O-Alkylation (Optimized for Selectivity)
This protocol aims for direct, selective O-alkylation without a protecting group. It is faster but may require more careful purification.
-
To a round-bottom flask under a nitrogen atmosphere, add 3-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 0.1 M concentration relative to 3-aminophenol).
-
Stir the suspension vigorously.
-
Add 4-bromo-1-butene (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC.
-
Once the 3-aminophenol is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil using the acid-base extraction and/or column chromatography methods described in FAQ Q4.
Protocol 2: O-Alkylation via Amine Protection (Recommended)
This three-step protocol provides the highest purity and is recommended for sensitive applications.
Step A: Protection of the Amine
-
Dissolve 3-aminophenol (1.0 eq) in methanol.
-
Add benzaldehyde (1.0 eq) and stir the solution at room temperature for 1 hour.[3]
-
Remove the solvent under reduced pressure. The resulting solid N-benzylidene-3-aminophenol is often pure enough to proceed without further purification.
Step B: O-Alkylation
-
Dissolve the protected intermediate from Step A in acetone or DMF.
-
Add potassium carbonate (2.0 eq) followed by 4-bromo-1-butene (1.1 eq).
-
Heat the mixture to reflux (for acetone) or 60 °C (for DMF) and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction, filter off the salts, and concentrate the filtrate.
Step C: Deprotection
-
Dissolve the crude product from Step B in a solvent like THF or methanol.
-
Add 2M aqueous HCl and stir at room temperature for 1-2 hours until TLC confirms the disappearance of the imine intermediate.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Purify further by column chromatography if necessary.
Reaction Mechanism & Selectivity Visualization
Caption: Competing O- vs. N-alkylation pathways in the synthesis.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Notes |
| Starting Materials | 3-Aminophenol, 4-Bromo-1-butene | Ensure high purity of both reagents. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Mild bases that selectively deprotonate the phenol over the amine, maximizing O-alkylation.[1] |
| Solvent | Anhydrous Acetonitrile or DMF | Polar aprotic solvents accelerate Sₙ2 reactions.[2] |
| Temperature | 50 - 80 °C | Balances reasonable reaction rate with minimizing side reactions like elimination and N-alkylation. |
| Key Strategy | Amine Protection (Schiff Base) | Recommended for highest selectivity and purity by preventing competitive N-alkylation.[3][4] |
| Workup | Acid-Base Extraction | Utilizes the basicity of the final product to separate it from neutral or acidic impurities. |
| Purification | Flash Column Chromatography | Effective for removing closely related isomers and colored impurities. |
References
-
Herbowski, R., & Langer, P. (2019). O‐alkylation of the phenoxide ion with allyl chloride. Journal of Physical Organic Chemistry, 32(7), e3947. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566. [Link]
-
OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Jayaraman, C. K., & Krishnasamy, V. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Catalysis Today, 114(2-3), 209-217. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 132(42), 14914–14917. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ahluwalia, V. K. (2011). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table]. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols [PDF]. ResearchGate. [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. Retrieved from [Link]
-
Carlier, P. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols [Table]. Retrieved from [Link]
-
Patalano, A. (2020, April 20). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Union College. (n.d.). The Catalytic Vapor Phase Alkylation of Phenol by Alcohols. Union | Digital Works. [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. Retrieved from [Link]
-
Reddit. (n.d.). Progress on N-alkylation of o-aminophenol. r/Chempros. [Link]
-
Beilstein-Institut. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-197. [Link]
-
ResearchGate. (n.d.). Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol [Figure]. Retrieved from [Link]
-
Ramirez-Quiroz, Y. E., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]
- Google Patents. (n.d.). EP1575898B1 - Process for the preparation of substituted halogenated aniline.
-
Nature Communications. (2015). Synthesis of Tetrasubstituted 1-silyloxy-3-aminobutadienes and Chemistry Beyond Diels–Alder Reactions. Nature Communications, 6, 6913. [Link]
-
Reddit. (n.d.). Purify and dry aniline?. r/chemistry. [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite [PDF]. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of Compound 4. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-(But-3-en-1-yloxy)aniline
Welcome to the technical support guide for the synthesis of 3-(But-3-en-1-yloxy)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following question-and-answer guide provides in-depth explanations, troubleshooting strategies, and validated protocols to enhance reaction efficiency, selectivity, and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Selectivity: O- vs. N-Alkylation
The primary challenge in synthesizing 3-(But-3-en-1-yloxy)aniline via direct alkylation of 3-aminophenol is controlling the reaction's regioselectivity. 3-Aminophenol is an ambident nucleophile, containing two potential sites for alkylation: the phenolic oxygen and the amino nitrogen.
Question 1: My reaction with 3-aminophenol and 4-bromo-1-butene yields a significant amount of the N-alkylated isomer, 3-(but-3-en-1-ylamino)phenol. How can I improve selectivity for the desired O-alkylation?
Answer: This is the most common side reaction and arises from the competing nucleophilicity of the hydroxyl and amino groups.[1][2] Direct alkylation often results in a mixture of O-alkylated, N-alkylated, and even N,O-dialkylated products, which can be challenging to separate.[1]
The key to favoring O-alkylation is to exploit the greater acidity of the phenolic proton (pKa ≈ 10) compared to the aminium proton (pKa ≈ 4). By carefully selecting the base and reaction conditions, you can selectively deprotonate the hydroxyl group to form the more nucleophilic phenoxide, which then preferentially attacks the alkyl halide.
Troubleshooting & Optimization Strategies:
-
Base Selection: Use a moderately weak base that is strong enough to deprotonate the phenol but not the amine. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for aryl ether syntheses.[3] Stronger bases like sodium hydride (NaH) or sodium tert-butoxide can increase the prevalence of side reactions, including N-alkylation and elimination.
-
Solvent Choice: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are recommended. These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen-bonding to the phenoxide, thus enhancing its nucleophilicity.[3]
-
Temperature Control: Elimination reactions are generally favored at higher temperatures.[4] Running the reaction at a moderate temperature (e.g., refluxing acetone, 56°C) can minimize the E2 elimination of the alkyl halide while still allowing the SN2 reaction to proceed at a reasonable rate.
The Definitive Solution: Amine Protection
For the highest selectivity and most reliable results, a protection-alkylation-deprotection strategy is strongly recommended.[1][5][6] By temporarily "masking" the amine, you eliminate N-alkylation entirely.
-
Step 1: Protection: The amino group of 3-aminophenol is protected. A common and efficient method is the formation of an imine by reacting it with benzaldehyde.[6] Alternatively, protection as a tert-butyloxycarbonyl (Boc) carbamate is highly effective.[7]
-
Step 2: O-Alkylation: The protected aminophenol is then subjected to the Williamson ether synthesis conditions. With the nitrogen being non-nucleophilic, the alkylation occurs exclusively on the oxygen.
-
Step 3: Deprotection: The protecting group is removed to yield the final, highly pure product. Imines are typically hydrolyzed with mild acid,[6] while Boc groups are removed with stronger acids like trifluoroacetic acid (TFA) or HCl in dioxane.[7][8]
Section 2: Byproduct Formation & Mitigation
Question 2: My crude ¹H NMR shows signals consistent with 1,3-butadiene, and I notice gas evolution during the reaction. What is causing this?
Answer: This byproduct results from the base-mediated E2 elimination of your alkylating agent, 4-bromo-1-butene.[4] The alkoxide or phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and expulsion of the bromide ion. This is a classic competing pathway to the desired SN2 reaction in a Williamson ether synthesis.[9]
Mitigation Strategies:
-
Minimize Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[4] Use the lowest temperature that allows for a reasonable reaction rate.
-
Avoid Excess or Overly Strong Bases: Use a stoichiometric amount of a mild base like K₂CO₃. Very strong bases like potassium tert-butoxide significantly increase the rate of elimination.[4]
-
Choice of Alkylating Agent: While you are constrained to the butenyl group, it's important to note that primary alkyl halides like 4-bromo-1-butene are already optimal for minimizing elimination compared to secondary or tertiary halides.[4][10] The issue is typically driven by temperature and base strength.
Question 3: Besides O- and N-alkylation, are there other potential alkylation side products I should be aware of?
Answer: Yes, although typically a minor pathway, C-alkylation is a possible side reaction. The aryloxide (phenoxide) ion is an ambident nucleophile with electron density on the aromatic ring, particularly at the ortho and para positions relative to the oxygen.[3][9] This can lead to the formation of 2- and 4-(but-3-en-1-yl)-3-aminophenol. C-alkylation is generally less favorable than O-alkylation but can be influenced by the solvent and counter-ion.
Section 3: Product Isolation & Purification
Question 4: My isolated product is a dark reddish-brown oil, even after workup. How can I obtain a colorless or pale-yellow product?
Answer: Anilines as a class of compounds are highly susceptible to air oxidation, which forms intensely colored impurities.[11] This is a very common observation.
Purification Troubleshooting:
-
Inert Atmosphere: During the reaction workup and purification, minimize exposure to air by working under an inert atmosphere (nitrogen or argon) where possible.
-
Activated Carbon Treatment: Before final purification, you can dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and stir it with a small amount of activated carbon for 15-30 minutes. The carbon will adsorb many of the colored polymeric impurities. Filter the mixture through a pad of Celite to remove the carbon before concentrating.[12]
-
Flash Column Chromatography: This is the most effective method for purifying the final product and removing isomers and colored impurities.
-
Stationary Phase: Standard silica gel is often sufficient.
-
Pro-Tip: Anilines can streak on acidic silica gel. To prevent this, you can pre-treat the silica by preparing the slurry in an eluent containing 1% triethylamine or use commercially available deactivated silica gel.[12]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a typical starting point.
-
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective final purification step to obtain a colorless product.[11]
Question 5: I am struggling to separate the O- and N-alkylated isomers using column chromatography. What can I do?
Answer: The polarity of the two isomers can be very similar, making chromatographic separation difficult.
Alternative Separation Strategy: Acid-Base Extraction
This technique exploits the difference in basicity between the desired product (a primary aniline) and the major starting material (aminophenol).
-
Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The primary aniline product will be protonated and move into the aqueous layer as the hydrochloride salt. The unreacted 3-aminophenol will also be extracted. The N-alkylated isomer will also be extracted. This step is useful for separating from non-basic impurities.
-
To separate O- from N-alkylated products, a more sophisticated approach is needed, which highlights why preventing the formation of the isomer in the first place is the best strategy. If a mixture is obtained, very careful column chromatography with a shallow solvent gradient is the most common approach.
Data Summary Table
| Parameter | Condition | Effect on O-Alkylation (Desired) | Effect on N-Alkylation (Side Reaction) | Effect on Elimination (Side Reaction) | Rationale |
| Base | Weak (K₂CO₃, Cs₂CO₃) | Favored | Minimized | Minimized | Selectively deprotonates the more acidic phenol.[3] |
| Strong (NaH, KOtBu) | Possible | Increased | Increased | Less selective deprotonation and stronger basicity promotes E2.[4] | |
| Temperature | Low to Moderate (≤ 60°C) | Sufficient Rate | Less Competitive | Minimized | Elimination pathways have higher activation energies.[4] |
| High (> 80°C) | Faster Rate | Increased | Significantly Increased | Provides energy to overcome the activation barrier for elimination. | |
| Solvent | Polar Aprotic (DMF, Acetone) | Favored | Competitive | Neutral | Solvates counter-ion, enhancing phenoxide nucleophilicity.[3] |
| Polar Protic (Ethanol) | Possible | Increased | Possible | Can solvate and deactivate the phenoxide nucleophile via H-bonding. |
Reaction Pathway Visualization
The following diagram illustrates the desired synthetic pathway to 3-(But-3-en-1-yloxy)aniline and the key competing side reactions.
Caption: Main reaction and side pathways in the synthesis.
Recommended Experimental Protocol (Amine Protection Strategy)
This protocol utilizes an imine protecting group for a selective and high-yield synthesis.
Part A: Protection of 3-Aminophenol
-
To a round-bottom flask, add 3-aminophenol (1.0 eq) and methanol. Stir until fully dissolved.
-
Add benzaldehyde (1.0 eq) to the solution at room temperature.
-
Stir the resulting solution for 1-2 hours. The formation of the N-benzylideneaminophenol imine can be monitored by TLC.[1]
-
Remove the solvent under reduced pressure. The crude imine is often crystalline and can be recrystallized from ethanol or used directly in the next step after drying.[1]
Part B: O-Alkylation
-
To a new flask under a nitrogen atmosphere, add the dried N-benzylideneaminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension vigorously and add 4-bromo-1-butene (1.1 eq).
-
Heat the mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude protected product.
Part C: Deprotection (Hydrolysis of Imine)
-
Dissolve the crude product from Part B in a suitable solvent like THF or methanol.
-
Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir at room temperature for 1-3 hours. The hydrolysis cleaves the imine, regenerating the aniline.[6]
-
Once deprotection is complete (monitored by TLC), neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(But-3-en-1-yloxy)aniline.
-
Purify the crude product via flash column chromatography as described in Question 4.
References
-
Williamson ether synthesis. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available at [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table. Retrieved January 19, 2026, from [Link]
-
Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 19, 2026, from [Link]
-
Hope, K. D., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Lumen Learning. Retrieved January 19, 2026, from [Link]
-
Kotha, S., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 22(5), 608-615. Available at [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Purify and dry aniline? (2014, May 26). Reddit. Retrieved January 19, 2026, from [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
preventing oxidation of 3-(But-3-en-1-yloxy)aniline during storage
Technical Support Center: 3-(But-3-en-1-yloxy)aniline
Introduction: The Challenge of Stabilizing 3-(But-3-en-1-yloxy)aniline
Welcome to the technical support guide for 3-(But-3-en-1-yloxy)aniline. This versatile intermediate is crucial in various synthetic pathways within pharmaceutical and materials science research. However, its chemical structure—specifically the electron-rich aromatic amine—renders it highly susceptible to oxidative degradation. Like most anilines, exposure to atmospheric oxygen, light, and elevated temperatures can lead to the formation of colored impurities, compromising sample purity and experimental reproducibility[1].
This guide provides an in-depth analysis of the degradation pathways and offers field-proven protocols to ensure the long-term stability of your material during storage and handling.
Understanding the Mechanism: Why Does My Aniline Degrade?
The primary driver of degradation in 3-(But-3-en-1-yloxy)aniline is the oxidation of the aniline moiety. The nitrogen atom's lone pair of electrons makes the entire aromatic system "electron-rich," increasing its reactivity and susceptibility to oxidation[1]. The process is typically a radical-mediated chain reaction initiated by environmental factors.
The Oxidation Cascade:
-
Initiation: The process begins with the loss of an electron from the nitrogen atom, often facilitated by oxygen, light, or trace metal impurities. This forms a nitrogen-centered radical cation.
-
Propagation: This highly reactive intermediate can then participate in several degradation pathways:
-
Dimerization & Polymerization: Radicals can couple to form complex, highly colored polymeric structures like aniline black[1].
-
Formation of Quinones: Further oxidation and reaction with water can lead to the formation of p-benzoquinone derivatives, which are often intensely colored[2].
-
Formation of Nitrobenzenes: Under the influence of strong oxidizing agents, the amine can be converted to a nitro group[3].
-
The visible result of this process is a distinct color change. While freshly purified aniline is often a colorless or pale yellow oil, it will gradually darken to yellow, red, and eventually deep brown or black upon repeated or prolonged exposure to air[1][4].
Sources
Technical Support Center: Purification of Substituted Aniline Ethers
Welcome to the technical support center for the purification of substituted aniline ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the isolation and purification of these valuable compounds. Substituted aniline ethers, while crucial intermediates, are notoriously difficult to purify due to the basicity of the aniline nitrogen, their propensity for oxidation, and the frequent co-occurrence of closely related impurities. This resource provides in-depth, causality-driven troubleshooting guides and FAQs to navigate these complexities effectively.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific experimental issues in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Section 1: Column Chromatography Issues
Question 1: My substituted aniline ether is streaking badly on the silica gel column, leading to poor separation. Why is this happening and how can I fix it?
Answer: This is a classic problem caused by the fundamental incompatibility between a basic compound and an acidic stationary phase.
-
The Cause: Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. The basic lone pair of electrons on the aniline nitrogen atom interacts strongly with these acidic sites. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in significant "tailing" or streaking down the column.[1][2]
-
The Solution: The key is to neutralize or "cap" the acidic silanol sites.
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.5-2% is the standard choice.[1][3] The TEA is more basic than your aniline ether and will preferentially bind to the silanol groups, effectively creating a "deactivated" silica surface that allows your product to elute symmetrically.
-
Use an Alternative Stationary Phase: If your compound is highly sensitive or the addition of TEA is undesirable for downstream applications, consider using a different stationary phase. Basic alumina is an excellent alternative for purifying basic compounds as it lacks the acidic character of silica.[4]
-
Question 2: My product seems to be decomposing on the silica column. I'm losing a significant amount of material. What are my options?
Answer: Compound decomposition on silica is another consequence of its acidic nature, which can catalyze the degradation of sensitive functional groups.
-
The Cause: The acidic environment of the silica gel can be harsh, especially for aniline ethers with acid-labile groups (e.g., certain protecting groups like Boc, or acetals). The prolonged contact time during chromatography can lead to significant product loss.[2]
-
The Solution:
-
Deactivate the Silica: As with tailing, pre-treating the silica or adding TEA to the eluent can neutralize the acidity and prevent decomposition.[3] Flush the packed column with an eluent containing 1-3% TEA before loading your sample.
-
Switch to a Neutral Stationary Phase: Florisil or Celite are less acidic alternatives to silica and can be used for sensitive compounds.[2]
-
Minimize Contact Time: Use "flash" chromatography with a higher flow rate to reduce the time your compound spends on the column. Optimizing your solvent system so the product has an Rf of ~0.3 will also ensure it elutes efficiently.[1]
-
Avoid Chromatography: If the compound is a solid, recrystallization is a much gentler method that avoids acidic stationary phases altogether.
-
Question 3: I have a very polar aniline ether that won't elute from the silica, even with 100% ethyl acetate. How can I purify it?
Answer: Highly polar compounds have a very strong affinity for the polar silica gel stationary phase, making them difficult to elute with common solvents.
-
The Cause: The combination of a polar ether and a basic nitrogen, potentially with other polar substituents, makes the molecule bind extremely tightly to the silica gel.
-
The Solution:
-
Use a More Aggressive Mobile Phase: You need a much more polar eluent to compete with the silica for your compound. A common choice for very polar basic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). To prevent streaking, this system must also be basified. Try a gradient of 5-10% of a 10% ammonium hydroxide solution in methanol, mixed with DCM.[2]
-
Switch to Reverse-Phase Chromatography: This is often the best solution. In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar compound will have less affinity for the stationary phase and will elute much more easily.[4]
-
Section 2: Recrystallization Difficulties
Question 1: My aniline ether has oiled out during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature that is above its melting point (or the melting point of an impure mixture). The compound separates as a liquid instead of a solid crystal lattice.
-
The Cause: The solution is becoming supersaturated while it is still too hot. This is common for compounds with low melting points or when using a high-boiling point solvent.
-
The Solution:
-
Add More Solvent: Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature during cooling.
-
Lower the Initial Temperature: Use a solvent with a lower boiling point.[5]
-
Slow Down Cooling: Allow the flask to cool very slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.[6]
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly. This fine-tunes the solubility profile.[7]
-
Question 2: I've successfully recrystallized my product, but it's still yellow/brown. How can I remove colored impurities?
Answer: The color is likely due to highly conjugated, polar oxidation byproducts or residual starting materials.
-
The Cause: Anilines are susceptible to air oxidation, which can form intensely colored impurities.[8]
-
The Solution:
-
Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. The charcoal has a high surface area and will adsorb the large, flat, colored impurity molecules.[5][6] Swirl the hot mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Caution: Using too much charcoal can significantly reduce your yield as it can also adsorb your product.
-
Perform a Second Recrystallization: Sometimes a single recrystallization is not enough. A second pass can further refine the product and remove residual impurities.[5]
-
Question 3: My recovery after recrystallization is very low. What are the common causes and how can I improve my yield?
Answer: Low yield is a common frustration. It's typically caused by dissolving too much product or losing it during the washing step.
-
The Cause & Solution:
-
Using Too Much Solvent: The single most common error is adding too much hot solvent to dissolve the compound. The goal is to make a saturated solution. If too much is used, a significant amount of product will remain dissolved even after cooling. Fix: Use the absolute minimum amount of near-boiling solvent required to fully dissolve the solid.[5][9]
-
Incomplete Crystallization: Not allowing enough time for cooling or not using an ice bath can leave a lot of product in the mother liquor. Fix: Let the solution cool slowly to room temperature, then chill it in an ice bath for at least 20-30 minutes to maximize crystal formation.[6][10]
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve a portion of your purified product. Fix: Always wash the crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent.[9][10]
-
Section 3: Impurity Removal & Characterization
Question 1: My final product is contaminated with unreacted aniline starting material, and they have very similar Rf values on TLC. How can I remove it?
Answer: This is a perfect scenario for an acid-base extraction during the reaction workup, which leverages the chemical properties of the impurity rather than physical separation.
-
The Cause: Unreacted starting materials are a common impurity. If the aniline starting material has a similar polarity to the aniline ether product, chromatographic separation can be difficult.[11]
-
The Solution:
-
Acidic Wash: After the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether. Transfer this solution to a separatory funnel and wash it one or two times with a dilute aqueous acid solution (e.g., 1M HCl).[12][13]
-
The Chemistry: The basic aniline starting material will be protonated by the acid to form an anilinium salt (e.g., anilinium chloride). This salt is ionic and therefore highly soluble in the aqueous layer, while your likely less basic aniline ether product remains in the organic layer.[12] Simply separating the layers removes the impurity. Afterwards, wash the organic layer with brine and dry it as usual. This should be done before any chromatography.
-
Question 2: What are the best analytical techniques to confirm the purity and structure of my final substituted aniline ether?
Answer: A combination of techniques is essential for unambiguous characterization and purity assessment.
-
Thin-Layer Chromatography (TLC): Your first and most frequent check. A single spot (visualized under UV light and with a stain like permanganate) in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: For solids, a sharp melting point that does not depress when mixed with an authentic sample is a strong indicator of high purity.[14] Impurities broaden and depress the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is non-negotiable for structural confirmation.
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. Protons on carbons adjacent to the ether oxygen will be shifted downfield (typically δ 3.5-4.5 ppm).[15] Integration of peaks should match the expected number of protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of your product. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These are quantitative techniques used to determine the exact purity level (e.g., >99%). HPLC is generally preferred for these polar, potentially thermolabile compounds.[16] A GC method can also be developed to assess for trace impurities.[17]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. Look for the characteristic C-O single-bond stretching of the ether group, typically in the 1050-1250 cm⁻¹ range.[18]
Data & Visualization
Table 1: Common Solvent Systems for Purification
| Purification Method | Polarity | Solvents / Systems | Typical Use Case |
| Recrystallization | Non-Polar | Hexanes, Toluene | For non-polar solids. |
| Intermediate | Ethyl Acetate, Dichloromethane | Broadly applicable. | |
| Polar | Ethanol, Isopropanol, Acetone | For more polar solids. | |
| Mixed Solvents | Hexane/Ethyl Acetate, Ethanol/Water[7] | For compounds that are too soluble in one solvent; allows for fine-tuning. | |
| Column Chromatography | Non-Polar Eluent | Hexane/Ethyl Acetate (e.g., 9:1) | Separating non-polar impurities from a more polar product. |
| Intermediate Eluent | Hexane/Ethyl Acetate (e.g., 1:1) | General purpose separation. | |
| Polar Eluent | Dichloromethane/Methanol (e.g., 95:5) | Eluting more polar compounds. | |
| Basic, Polar Eluent | DCM/MeOH with 1-2% NH₄OH or TEA[1][2] | For eluting basic compounds like aniline ethers without tailing. |
Diagram: Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification technique for a crude substituted aniline ether.
Caption: Decision workflow for purifying substituted aniline ethers.
Experimental Protocol: Flash Chromatography with a Triethylamine-Modified Mobile Phase
This protocol describes the standard method for purifying a basic substituted aniline ether that exhibits tailing on normal-phase silica gel.
-
TLC Analysis & Solvent Selection:
-
Develop a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of approximately 0.2-0.3 for your target compound on a TLC plate.
-
Prepare the bulk mobile phase by adding 1% triethylamine (TEA) by volume to the selected solvent system (e.g., for 1 L of 4:1 Hexane:EtOAc, use 800 mL Hexane, 200 mL EtOAc, and 10 mL TEA).
-
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (a common rule of thumb is a silica gel-to-crude product weight ratio of 50:1 to 100:1).[1]
-
Prepare a slurry of silica gel (230-400 mesh) in the TEA-modified mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[1]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is a good choice).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent to obtain a free-flowing powder.[3][19]
-
Carefully add the sample to the top of the column. If dry loading, sprinkle the powder evenly onto the top sand layer and add another layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the TEA-modified mobile phase to the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor the elution of your product by TLC.
-
Combine the pure fractions, and remove the solvent and residual TEA under reduced pressure.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common sources of impurities in substituted aniline ether syntheses? Common impurities arise from several sources: unreacted starting materials (both the aniline and the alkylating/arylating agent)[20], side-products from competing reactions (e.g., N-alkylation if the aniline nitrogen is unprotected), products of over-reaction (e.g., dialkylation), and degradation products formed by oxidation of the electron-rich aniline ring.[8]
FAQ 2: I have a solid product. When should I choose chromatography over recrystallization? While recrystallization is often preferred for solids due to its simplicity and scalability, you should opt for column chromatography when:
-
The impurities are present in a large quantity (>10-15%).
-
The product and a key impurity have very similar solubilities, making them co-crystallize.
-
The product is an amorphous solid that fails to form a good crystal lattice.
-
You need to separate multiple components from a complex reaction mixture.[21]
FAQ 3: What are the most critical safety precautions when purifying substituted anilines? Aniline and its derivatives are toxic, can be absorbed through the skin, and are often suspected carcinogens.[16][22] Always handle these compounds in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (check glove compatibility charts for the specific solvents you are using). Ensure proper waste disposal procedures are followed for both solid and liquid chemical waste.
References
- Recrystallization-1.pdf. (n.d.).
- Silica Gel Column Chromatography. (n.d.). Teledyne Labs.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
- Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry: University of Rochester.
- Recrystallization. --->. (n.d.).
- Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem.
- Experiment 2: Recrystallization. (n.d.).
- Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com.
- How can i isolate polar basic compound with silica gel column chromatography?. (2018, June 18). ResearchGate.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Purification: Tips for Flash Column Chromatography. (n.d.). Department of Chemistry: University of Rochester.
- How do I remove aniline from the reaction mixture?. (2014, December 12). ResearchGate.
- Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry: University of Rochester.
- Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
- Detection and estimation of ethers. (n.d.). ResearchGate.
- Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate.
- How do I remove aniline from the reaction mixture?. (2014, December 12). ResearchGate.
- HPLC Troubleshooting Guide. (n.d.).
- How to obtain pure aniline from a mixture of phenol and aniline?. (2014, August 10). ResearchGate.
- 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts.
- Column: LC Troubleshooting. (n.d.). LCGC International.
- Spectroscopy of Ethers | Organic Chemistry Class Notes. (n.d.). Fiveable.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. (2018, January 15). Odinity.
- Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
- From Aniline to Aryl Ether: A Facile, Efficient and Versatile Synthetic Protocol Employing Mild Conditions. (n.d.). ResearchGate.
- Aniline purity. (n.d.). Agilent.
- Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv.
- Oxidation of aniline using different reaction pathways. (2025, August 6). ResearchGate.
- Process of preparing substituted anilines. (n.d.). Google Patents.
- Oxidation of Aniline using Different Reaction Pathways. (n.d.). Asian Publication Corporation.
- Structural Chemistry of Anilines. (2025, August 6). ResearchGate.
- ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). (n.d.). INCHEM.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- The N-substitution and N-oxidation effects on the carbon-13 chemical shift of some substituted anilines. (2025, August 5). ResearchGate.
- Laboratory determination of aniline (CAS: 62-53-3). (n.d.). Analytice.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 25). PMC - NIH.
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals.
- Synthesis and characterization of Aniline Black related model compounds and starburst polyarylamines. (n.d.). UA Campus Repository.
- Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.).
- Aniline qualitative analysis. (n.d.). Slideshare.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications.
- CHEMISTRY (862). (n.d.).
- SUBJECT : CHEMISTRY (CHEM). (n.d.). West Bengal Council of Higher Secondary Education.
- Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.). PMC.
- CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. (n.d.). CBSE Academic.
- Reactions for making widely used aniline compounds break norms of synthesis. (2025, August 9).
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024, July 2). Beilstein Journals.
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Technical Support Center: Optimizing Reaction Conditions for the Etherification of 3-Aminophenol
Welcome to the technical support center for the etherification of 3-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. As Senior Application Scientists, we have structured this resource to address common challenges in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Issues & Low Conversion
This section addresses the most common initial hurdle: achieving a successful reaction with reasonable yield.
Q1: My reaction shows very low or no conversion of 3-aminophenol. What are the primary factors to investigate?
A1: Low conversion in a Williamson ether synthesis of 3-aminophenol typically points to one of three critical areas: insufficient deprotonation, poor reagent quality, or suboptimal reaction temperature.
-
Insufficient Deprotonation: The reaction proceeds via a nucleophilic attack from the phenoxide ion.[1][2] The phenolic hydroxyl group of 3-aminophenol must be deprotonated by a suitable base to form this more potent nucleophile.[3] If the base is too weak or used in insufficient stoichiometric amounts, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.
-
Reagent and Solvent Quality: The Williamson ether synthesis is sensitive to moisture.[3] Water can quench the generated phenoxide and hydrolyze the alkylating agent. Ensure that your 3-aminophenol and alkylating agent are pure and that the solvent is anhydrous.
-
Reaction Temperature: While heating is often necessary to achieve a reasonable reaction rate, excessively high temperatures can lead to side reactions and decomposition.[3] 3-aminophenol itself can decompose when heated excessively, emitting toxic fumes.[4] The optimal temperature is a delicate balance between reaction rate and stability.
Q2: How do I select the appropriate base for the reaction?
A2: The choice of base is critical and depends on the pKa of the phenolic proton of 3-aminophenol (approx. 9.82) and the desired reaction conditions.[5] The base must be strong enough to deprotonate the phenol but should ideally not introduce competing nucleophiles or promote side reactions.
| Base Type | Examples | pKa of Conjugate Acid | Suitability & Rationale |
| Strong Hydrides | Sodium Hydride (NaH), Potassium Hydride (KH) | ~35 (for H₂) | Excellent. These are non-nucleophilic, strong bases that irreversibly deprotonate the alcohol, driving the equilibrium forward.[1] The only byproduct is hydrogen gas, which bubbles out of the solution. |
| Strong Hydroxides | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | ~15.7 (for H₂O) | Good, but with caveats. Effective and inexpensive. However, the reaction produces water, which can interfere with the reaction. Often used in aqueous or biphasic systems with a phase-transfer catalyst.[6] |
| Carbonates | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | Moderate. K₂CO₃ is a common, milder base often used in polar aprotic solvents like DMF or acetonitrile at elevated temperatures.[7] Cs₂CO₃ is more basic and can be more effective. |
| Amine Bases | Triethylamine (TEA), DIPEA | ~11 | Poor. Generally not strong enough to deprotonate phenols effectively.[8] They can also act as nucleophiles and compete with the phenoxide, leading to the formation of quaternary ammonium salts.[8] |
Recommendation: For laboratory-scale synthesis in anhydrous organic solvents, Sodium Hydride (NaH) is often the preferred choice due to its strength and non-nucleophilic nature.[1]
Section 2: The Core Challenge - Selectivity (O- vs. N-Alkylation)
The most significant challenge in the etherification of 3-aminophenol is controlling the regioselectivity. The molecule possesses two nucleophilic sites: the hydroxyl oxygen and the amino nitrogen.
Q3: My analysis (TLC/LC-MS) shows multiple products. What are the likely byproducts?
A3: Besides unreacted starting material, you are likely observing products from N-alkylation and N,O-dialkylation. The amino group is also nucleophilic and will compete with the phenoxide for the alkylating agent.[3][9]
This leads to a mixture of the desired O-alkylated product, the undesired N-alkylated product, and the N,O-dialkylated byproduct.
Q4: How can I improve the selectivity for O-alkylation?
A4: Achieving high O-alkylation selectivity is the key to a successful synthesis. Several strategies can be employed:
-
Exploit pKa Differences: The phenolic proton (pKa ≈ 9.8) is significantly more acidic than the proton on the amino group (pKa of conjugate acid ≈ 4.4).[5] Using a base that is strong enough to deprotonate the phenol but not the amine (like K₂CO₃) can favor O-alkylation. However, the neutral amine is still nucleophilic, so this strategy alone is often insufficient.
-
Use a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., water/toluene) with a strong base like NaOH, a PTC (e.g., a quaternary ammonium salt) can selectively transport the phenoxide ion into the organic phase to react with the alkyl halide, suppressing the N-alkylation.[10]
-
Employ Protecting Groups: This is the most robust and common strategy for ensuring selectivity.[9][11] The amino group is temporarily "masked" with a protecting group, the etherification is performed on the free hydroxyl group, and the protecting group is then removed.
Q5: What are the best protecting groups for the amino group in this context?
A5: An ideal protecting group should be easy to install, stable to the etherification conditions (basic), and easy to remove under conditions that do not cleave the newly formed ether.
| Protecting Group | Protection Reagent | Deprotection Conditions | Advantages & Disadvantages |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) | Adv: Simple, inexpensive. Disadv: Removal often requires harsh conditions that could potentially hydrolyze the ether product. |
| Carbobenzyloxy (Cbz) | Benzyl Chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Adv: Very stable to bases. Removal conditions are mild and orthogonal to most ether linkages. Disadv: Reagents are more expensive. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane) | Adv: Stable to base. Disadv: Acidic removal may not be suitable for all substrates. |
| Schiff Base (Imine) | Benzaldehyde | Mild acid hydrolysis (e.g., dilute HCl) | Adv: Very easy to install and remove.[9] Disadv: May not be stable enough for all alkylation conditions. |
Recommendation: For general applications, protection as a Schiff base offers a good balance of ease of use and mild deprotection conditions.[9]
Section 3: Alternative Methods & Advanced Troubleshooting
Q6: The Williamson synthesis is still giving me trouble. Are there alternative reactions for this etherification?
A6: Yes, the Mitsunobu reaction is a powerful alternative, particularly for sterically hindered alcohols or when the Williamson synthesis fails.[12][13] It allows for the conversion of an alcohol to an ether using a nucleophile (in this case, the phenol), triphenylphosphine (PPh₃), and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).
Key Features of the Mitsunobu Reaction:
-
Mild Conditions: Typically run at or below room temperature.
-
Inversion of Stereochemistry: Occurs with a clean inversion at the alcohol's stereocenter (not relevant for the alkylating agent in this case, but important for other applications).[13]
-
Selectivity: Can offer different selectivity profiles compared to the Williamson synthesis. However, the acidity of the nucleophile is key, and the pKa of 3-aminophenol's hydroxyl group makes it a suitable candidate.[14]
A major drawback is the stoichiometry and the generation of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), which can complicate purification.[14]
Q7: How do I effectively purify my desired 3-alkoxyaniline from the N-alkylated byproducts?
A7: Purification can be challenging due to the similar polarities of the isomers.
-
Column Chromatography: This is the most common method. A systematic evaluation of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is necessary to find conditions that provide adequate separation.
-
Acid/Base Extraction: The basicity of the final products can be exploited. The N-alkylated product (a secondary amine) is generally more basic than the O-alkylated product (a primary aniline). Careful extraction with a dilute acid might allow for selective protonation and separation, though this can be difficult to control perfectly.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be an effective method for removing impurities.[15]
Section 4: Experimental Protocols
Protocol 1: General Williamson Ether Synthesis (Unprotected)
This protocol is a starting point and may require optimization, especially concerning selectivity.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-aminophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the 3-aminophenol.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes. Then, add the alkyl halide (R-X, 1.1 eq) dropwise.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC.[7]
-
Workup: After the reaction is complete, cool to room temperature and pour into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Protocol 2: Selective O-Alkylation via Schiff Base Protection
-
Protection: In a round-bottom flask, dissolve 3-aminophenol (1.0 eq) in toluene. Add benzaldehyde (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Fit the flask with a Dean-Stark apparatus and reflux until water evolution ceases. Cool the reaction and remove the solvent under reduced pressure. The crude imine is often used directly in the next step.
-
Etherification: Dissolve the crude imine in anhydrous DMF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully. Stir for 30 minutes at 0 °C, then add the alkyl halide (R-X, 1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Deprotection & Workup: Quench the reaction by carefully adding it to a stirred solution of 1 M HCl at 0 °C. Stir for 1-2 hours to hydrolyze the imine. Basify the aqueous solution with NaOH to pH ~8-9. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the pure 3-alkoxyaniline.
References
- US5202488A - Method for the manufacture of 3-aminophenol.
- WO1992018445A1 - Method for the manufacture of 3-aminophenol.
-
Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[7][16]-Rearrangement—Oxa-Michael Addition Cascade Reactions . National Institutes of Health (NIH). [Link]
-
Preparation of 3-aminophenol . PrepChem.com. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis . Chemistry LibreTexts. [Link]
-
Experiment 06 Williamson Ether Synthesis . University of Wisconsin-River Falls. [Link]
-
Williamson ether synthesis with an amine as a base . Reddit. [Link]
-
3-Aminophenol | C6H7NO . PubChem. [Link]
-
How to do Williamson ether synthesis while I have tertiary amine in my compound . Quora. [Link]
-
Selective alkylation of aminophenols . ResearchGate. [Link]
-
Protective Groups . Organic Chemistry Portal. [Link]
-
3-Aminophenol . Wikipedia. [Link]
- Etherification reaction of an aminophenol using a phase transfer system.
-
Protecting Groups For Alcohols . Master Organic Chemistry. [Link]
-
Protecting Groups . Indian Institute of Technology Bombay. [Link]
-
Mitsunobu Reaction . Organic Chemistry Portal. [Link]
-
Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent . ResearchGate. [Link]
-
Protecting Groups List . SynArchive. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . National Institutes of Health (NIH). [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols . National Institutes of Health (NIH). [Link]
- CN110740987A - Process for the mono-N-alkylation of aminophenols.
-
Process for the purification of p-aminophenol - Patent US-4440954-A . PubChem. [Link]
-
Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling . National Institutes of Health (NIH). [Link]
-
Protecting Group Handout . Scribd. [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts . ACS Publications. [Link]
-
WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL . WIPO Patentscope. [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications . ResearchGate. [Link]
-
Mitsunobu reaction . Organic Synthesis. [Link]
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN . Organic Chemistry Portal. [Link]
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Technical Support Center: Williamson Ether Synthesis of Anilines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Williamson ether synthesis, with a specific focus on its application to aniline derivatives. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory. As Senior Application Scientists, our goal is to provide not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis with an aniline derivative is giving a very low yield. What are the most common culprits?
Low yields in a Williamson ether synthesis involving anilines can stem from several factors. The primary suspects are often related to the inherent reactivity of the aniline starting material and the classic challenges of the SN2 reaction itself.[1]
-
N-Alkylation vs. O-Alkylation: Anilines possess two nucleophilic sites: the nitrogen of the amino group and, in the case of aminophenols, the oxygen of the hydroxyl group. Direct alkylation of an unprotected aminophenol often leads to a mixture of N-alkylated, O-alkylated, and even di-alkylated products, making purification difficult and lowering the yield of the desired ether.[2][3]
-
Competing Elimination (E2) Reaction: The alkoxide or phenoxide, being a strong base, can promote an E2 elimination reaction with the alkyl halide, especially if the halide is secondary or tertiary.[1] This side reaction forms an alkene instead of the desired ether.[1]
-
Steric Hindrance: The SN2 mechanism is highly sensitive to steric bulk.[4][5] If either your aniline derivative or your alkyl halide is sterically hindered, the backside attack required for the reaction will be impeded, slowing down the desired substitution and allowing side reactions to become more prominent.[1][4][6]
-
Incomplete Deprotonation: For the reaction to proceed efficiently, the hydroxyl group of an aminophenol must be fully deprotonated to form the more nucleophilic phenoxide. If the base used is not strong enough or is used in insufficient amounts, the reaction will be sluggish.[1]
-
Poor Leaving Group: The rate of the SN2 reaction is also dependent on the quality of the leaving group on the alkylating agent. Iodides are generally the best leaving groups, followed by bromides, chlorides, and tosylates/mesylates.[4][7]
Q2: I'm observing multiple products in my reaction mixture. How can I selectively achieve O-alkylation over N-alkylation of an aminophenol?
This is a classic chemoselectivity challenge. The nitrogen of the amino group is often more nucleophilic than the hydroxyl oxygen, leading to preferential N-alkylation. To achieve selective O-alkylation, a protection-deprotection strategy is highly recommended.[2]
The most common and effective strategy involves:
-
Protection of the Amino Group: The amino group is temporarily converted into a less nucleophilic functional group. A common method is the formation of an imine by reacting the aminophenol with an aldehyde, such as benzaldehyde.[2] Another approach is to form an amide, for example, by reacting the aniline with an acid chloride.[8]
-
O-Alkylation: With the amino group protected, the Williamson ether synthesis is then performed. The phenoxide is generated with a suitable base and reacted with the alkyl halide to form the ether.
-
Deprotection: The protecting group is then removed to regenerate the free amino group. Imines can typically be hydrolyzed under acidic conditions.[3]
This multi-step approach, while adding to the overall synthesis, provides much greater control and results in a cleaner reaction with a higher yield of the desired O-alkylated product.
Troubleshooting Guide
Scenario 1: The reaction is not proceeding to completion, even after an extended reaction time.
If you are observing unreacted starting materials, consider the following points:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base to deprotonate the phenol. For phenols, bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often effective.[9][10] Use at least one equivalent of the base. For less acidic alcohols, a stronger base like NaH is necessary.[9][11][12]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[1][13][14] These solvents solvate the cation of the alkoxide, leaving a more "naked" and highly reactive anion to participate in the SN2 reaction.[1][14] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[13]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination.[1] A typical temperature range for Williamson ether synthesis is 50-100°C.[13] If the reaction is sluggish at a lower temperature, a modest increase may be beneficial, but monitor for the formation of elimination byproducts.
-
Leaving Group Ability: If possible, consider using an alkyl iodide, as it is the best leaving group among the common halides and will accelerate the reaction.[15]
Scenario 2: The major product appears to be an alkene, not the desired ether.
The formation of an alkene is a clear indication that the E2 elimination pathway is dominating.[1][6]
To favor substitution (SN2) over elimination (E2), consider the following adjustments:
-
Structure of the Alkyl Halide: This is the most critical factor. The Williamson ether synthesis works best with methyl and primary alkyl halides.[4][13][16] Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the alkene.[1][4] If possible, redesign your synthesis to use a primary alkyl halide.
-
Steric Hindrance of the Nucleophile: While less critical than the structure of the alkyl halide, a very bulky aniline derivative can also promote elimination.[5]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over E2.[1]
-
Base Choice: While a strong base is needed to form the nucleophile, using a less sterically hindered base for the deprotonation step can sometimes help. However, the alkoxide/phenoxide itself is the base that promotes the E2 reaction, so this is a less impactful variable.
| Parameter | Favors SN2 (Ether Formation) | Favors E2 (Alkene Formation) |
| Alkyl Halide | Methyl > Primary >> Secondary | Tertiary > Secondary >> Primary |
| Temperature | Lower | Higher |
| Base | Less of a determining factor once the nucleophile is formed | A strong base is required for the E2 mechanism |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) | Less polar solvents can sometimes favor elimination |
A summary of conditions favoring SN2 vs. E2 reactions.
Experimental Protocols
General Protocol for the O-Alkylation of an Aminophenol via an Imine Protecting Group
Step 1: Protection of the Amino Group (Imine Formation)
-
To a stirred solution of the aminophenol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add the aldehyde (e.g., benzaldehyde, 1.0-1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aminophenol is consumed.
-
Remove the solvent under reduced pressure. The resulting imine can often be used in the next step without further purification. If necessary, it can be recrystallized.
Step 2: Williamson Ether Synthesis
-
Dissolve the protected aminophenol (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a suitable base (e.g., K2CO3, 1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Step 3: Deprotection of the Amino Group (Imine Hydrolysis)
-
Dissolve the purified, protected product in a suitable solvent (e.g., a mixture of THF and water).
-
Add an acid (e.g., aqueous HCl) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO3).
-
Extract the final product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield the final O-alkylated aniline.
Visualizing the Process
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting the Williamson ether synthesis of anilines.
Reaction Pathway: O-Alkylation with Protection
Caption: The three-step synthetic route for selective O-alkylation of an aminophenol.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
-
Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al.... Study Prep. Retrieved January 19, 2026, from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
-
Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved January 19, 2026, from [Link]
-
Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. Retrieved January 19, 2026, from [Link]
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. YouTube. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Retrieved January 19, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-Alkenyl-Tethered Anilines. PMC. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025, November 2). (PDF) Selective alkylation of aminophenols. Retrieved January 19, 2026, from [Link]
-
Reddit. (2025, February 5). Progress on N-alkylation of o-aminophenol. r/Chempros. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 19, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 19, 2026, from [Link]
-
Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives. YouTube. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
-
Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. Retrieved January 19, 2026, from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved January 19, 2026, from [Link]
-
IIT Bombay. (2020, October 26). Protecting Groups. Retrieved January 19, 2026, from [Link]
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minimizing dimer formation in 3-(But-3-en-1-yloxy)aniline reactions
Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting and optimizing reactions involving 3-(But-3-en-1-yloxy)aniline. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you navigate the unique challenges presented by this bifunctional molecule and, specifically, to mitigate the common issue of dimer formation.
Understanding the Challenge: The Bifunctional Nature of 3-(But-3-en-1-yloxy)aniline
3-(But-3-en-1-yloxy)aniline is a versatile building block, featuring two key reactive centers: a nucleophilic aromatic amine and a terminal alkene. This duality allows for a wide range of synthetic transformations but also presents a unique set of challenges. The electron-rich aniline moiety is highly susceptible to oxidation, while the butenyl group can participate in various palladium-catalyzed and other transition-metal-mediated reactions. Dimerization can occur through several pathways involving one or both of these functional groups, leading to reduced yields and complex purification procedures. This guide will help you identify the source of dimer formation and implement effective strategies to suppress it.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a high-molecular-weight, insoluble brown/black material in my reaction. What is likely happening?
A1: This is a classic sign of oxidative polymerization of the aniline moiety. The amino group in aniline is highly activated and susceptible to oxidation, which can be initiated by atmospheric oxygen, certain metal catalysts (especially under basic conditions), or oxidizing agents.[1][2] This process often starts with the formation of dimers, which are even more easily oxidized than the monomer, leading to the rapid formation of oligomers and polymers.[3]
To mitigate this:
-
Protect the Amine: The most robust solution is to temporarily protect the aniline's amino group. Acetylation to form the corresponding acetanilide is a common and effective strategy.[1][4][5] The resulting amide is significantly less electron-rich and less prone to oxidation.[1] This protection can be easily reversed via acid or base hydrolysis after your desired reaction is complete.[4]
-
Rigorous Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). This involves using degassed solvents and purging the reaction vessel thoroughly before adding reagents.[6]
-
Use Purified Reagents: Start with pure, colorless 3-(but-3-en-1-yloxy)aniline. If the starting material has a dark color, it may already contain oxidized impurities that can catalyze further polymerization.
Q2: My primary goal is to perform a Heck reaction using the butenyl group. However, my yield is low, and I'm seeing byproducts that appear to be dimers. What are the possible side reactions?
A2: In the context of a Heck reaction, "dimer formation" can refer to several distinct side products:
-
Homocoupling of the Aryl Halide: If you are reacting 3-(but-3-en-1-yloxy)aniline with an aryl halide (e.g., Ar-Br), a common side reaction is the formation of an Ar-Ar dimer. This is often caused by suboptimal reaction conditions, catalyst decomposition, or the presence of oxygen.[6]
-
Oxidative Dimerization of the Aniline: As mentioned in Q1, the reaction conditions of a Heck coupling (palladium catalyst, base, heat) can promote the oxidative coupling of the aniline itself, leading to N-N or C-N linked dimers.[7]
-
Amino-Heck Reaction: A less common but possible side reaction is the "amino-Heck reaction," where an intermolecular reaction occurs involving the N-H bond of the aniline.[8]
Below is a diagram illustrating the intended Heck reaction versus the potential homocoupling side reaction.
Caption: Desired Heck reaction vs. undesired homocoupling of the aryl halide.
Q3: I am attempting a Buchwald-Hartwig amination to couple my 3-(but-3-en-1-yloxy)aniline with an aryl halide. I am observing both starting material and what appears to be a homocoupled dimer of my aryl halide. How can I improve this?
A3: This is a common issue in Buchwald-Hartwig aminations. The formation of the homocoupled aryl halide dimer suggests that the catalytic cycle is being diverted from the desired C-N bond formation pathway.[6]
Key areas to troubleshoot:
-
Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle.[9] For electron-rich anilines, sterically hindered biarylphosphine ligands like RuPhos or BrettPhos are often highly effective.[9][10] These ligands promote the reductive elimination step that forms the C-N bond, outcompeting the pathways that lead to homocoupling.
-
Palladium Precatalyst: Using a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a modern precatalyst that easily generates the active Pd(0) species is often more reliable than using Pd(OAc)₂.[2][10] In-situ reduction of Pd(II) can sometimes be inefficient and lead to side reactions.[6]
-
Base Selection: The base plays a crucial role. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions.[2] Screening other bases like K₃PO₄ or Cs₂CO₃ might be beneficial.[10]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. High temperatures can lead to catalyst decomposition, which can promote homocoupling.[6]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Low Yield and/or Significant Dimer Formation in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Heck, Suzuki, Buchwald-Hartwig)
This is the most common scenario where dimerization becomes a significant problem. The following workflow will help you systematically address the issue.
Caption: A systematic workflow for troubleshooting dimer formation.
Detailed Experimental Protocols
Protocol 1: N-Acetylation of 3-(But-3-en-1-yloxy)aniline (Amine Protection)
This protocol temporarily converts the highly reactive amino group into a less reactive amide, preventing oxidative side reactions.[1][4]
Materials:
-
3-(But-3-en-1-yloxy)aniline
-
Acetic anhydride
-
Pyridine or triethylamine (optional, as a base)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(But-3-en-1-yloxy)aniline (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. A mild base like pyridine (1.2 eq) can be added to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product. This product can now be used in subsequent reactions.
Protocol 2: Optimized Buchwald-Hartwig Amination with Minimized Homocoupling
This general protocol incorporates best practices to favor the desired C-N coupling over aryl halide homocoupling.
Materials:
-
N-protected or unprotected 3-(But-3-en-1-yloxy)aniline (1.2 eq)
-
Aryl halide (Ar-X, where X=Br, I) (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky biarylphosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq or K₃PO₄, 2.0 eq)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Reaction Setup (under inert atmosphere): To an oven-dried Schlenk flask containing a stir bar, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the aryl halide and the aniline derivative under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data Summary: Ligand and Base Screening
The choice of ligand and base is paramount in suppressing dimer formation. The following table provides a conceptual summary of how these choices can impact the desired product-to-dimer ratio in a typical Buchwald-Hartwig reaction.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Approx. Product:Dimer Ratio | Comments |
| Pd(OAc)₂ | PPh₃ | NaOt-Bu | Toluene | 110 | 60:40 | "Traditional" conditions, often prone to homocoupling. |
| Pd₂(dba)₃ | PPh₃ | K₃PO₄ | Dioxane | 100 | 75:25 | Milder base can sometimes reduce side reactions. |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 80 | >95:5 | Recommended starting point. Bulky, electron-rich ligand accelerates C-N reductive elimination.[9] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | >90:10 | Another excellent ligand/base combination for challenging substrates. |
References
-
BenchChem. (2025). Protection of NH2 in aniline. Filo. Retrieved from [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
- Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534.
-
Allen Institute. (n.d.). The reagent used for protection of amino group during the nitration of aniline is. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Wolfe, J. P., & Wolfe, S. A. (2010). Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis of Substituted Piperazines. PMC - NIH.
-
Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Lebrón, J. A., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- National Institutes of Health. (n.d.).
-
YouTube. (2015). Protection of Aniline Derivatives. Retrieved from [Link]
- National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- PubMed. (n.d.). Catalytic Selective Oxidative Coupling of Secondary N-Alkylanilines: An Approach to Azoxyarene.
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
- National Institutes of Health. (2019).
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
- PubMed. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction.
- Science of Synthesis. (n.d.). Abstracts.
-
Wikipedia. (n.d.). Oxidative coupling. Retrieved from [Link]
- PubMed. (2014).
- ACS Publications. (2026).
- National Institutes of Health. (n.d.).
- Frontiers. (n.d.). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III)
- ResearchGate. (n.d.).
- YouTube. (2020).
- ResearchGate. (2025). (PDF) Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III)
- Semantic Scholar. (2010). An oxidative coupling for the synthesis of arylated quaternary stereocentres and its application in the total synthesis of powelline and buphanidrine.
Sources
- 1. Protection of NH2 in aniline | Filo [askfilo.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The reagent used for protection of amino group during the nitration of aniline is [allen.in]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-(But-3-en-1-yloxy)aniline in different solvents
Technical Support Center: 3-(But-3-en-1-yloxy)aniline
Document ID: TSC-2026-01-C10H13NO
Last Updated: January 19, 2026
Introduction: Understanding the Stability of 3-(But-3-en-1-yloxy)aniline
Welcome to the technical support guide for 3-(But-3-en-1-yloxy)aniline (CAS: 1152500-24-7)[1]. This molecule is a valuable building block in medicinal chemistry and materials science, combining the functionalities of an aromatic amine, an aryl ether, and a terminal alkene. However, this unique combination of functional groups also presents specific stability challenges that can impact experimental reproducibility, product purity, and storage longevity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple handling instructions to provide a deeper understanding of the molecule's potential degradation pathways, offering practical solutions to common issues encountered in the lab. Our goal is to empower you to anticipate and mitigate stability problems, ensuring the integrity of your research.
Core Stability Concerns: A Mechanistic Overview
The stability of 3-(But-3-en-1-yloxy)aniline is primarily governed by three key structural features:
-
The Aniline Moiety: The amino group attached to the benzene ring makes the molecule highly susceptible to oxidation.[2][3] Exposure to atmospheric oxygen, light, or residual oxidizing agents in solvents can initiate a cascade of reactions, leading to the formation of colored impurities such as nitroso, nitro, and azoxy compounds, or even polymeric materials like aniline black.[2][4][5] This oxidative degradation is often the primary cause of sample discoloration (yellowing to dark brown).
-
The Aryl Ether Linkage: While generally more robust than an ester, the aryl ether bond is not inert. It can be susceptible to cleavage under strongly acidic conditions through hydrolysis.[6][7] The mechanism can proceed via protonation of the ether oxygen, followed by nucleophilic attack. While this typically requires harsh conditions, it is a consideration in acidic reaction media or during prolonged storage in protic solvents with acidic impurities.
-
The Butenyloxy (Allylic) Side Chain: The terminal double bond and the adjacent allylic C-H bonds introduce another layer of reactivity. Allylic C-H bonds are weaker than standard sp³ C-H bonds and are thus more prone to radical-mediated oxidation by atmospheric oxygen (autoxidation), which can lead to hydroperoxides and subsequent degradation products.[8] The double bond itself can also undergo isomerization or other reactions, particularly in the presence of transition metal catalysts.[9]
Frequently Asked Questions (FAQs)
Q1: My solid sample of 3-(But-3-en-1-yloxy)aniline has turned from off-white to brown. What is happening and is it still usable?
A1: This discoloration is a classic sign of oxidation of the aniline functional group.[2] It is likely caused by prolonged exposure to air and/or light. The brown color indicates the formation of highly conjugated, colored byproducts.
-
Causality: The lone pair of electrons on the aniline nitrogen enhances the electron density of the aromatic ring, making it highly susceptible to oxidation.
-
Usability: For applications requiring high purity, such as in late-stage drug development or catalyst screening, the discolored material should be repurified (e.g., by column chromatography or recrystallization) to remove impurities that could interfere with downstream processes. For early-stage screening or reactions where minor impurities are tolerated, its use may be acceptable, but a purity check (TLC, HPLC, NMR) is strongly advised. To prevent this, always store the solid under an inert atmosphere (argon or nitrogen) in an amber vial at reduced temperatures (2-8°C).[10]
Q2: I am observing multiple unexpected peaks in my HPLC analysis after leaving my compound in a methanol solution on the bench for a day. What could they be?
A2: The instability in solution is likely due to a combination of factors.
-
Oxidation: As with the solid, the aniline moiety is prone to oxidation in solution, a process that can be accelerated by dissolved oxygen and light. Protic solvents like methanol can potentially facilitate these oxidative pathways.[10]
-
Solvent Impurities: Solvents, particularly older ones, can contain peroxides or acidic impurities that actively degrade the compound. For example, peroxide impurities can accelerate radical-mediated degradation of the allylic group.
-
Actionable Advice: Always use freshly distilled or high-purity, deoxygenated solvents for preparing stock solutions. Prepare solutions fresh for each experiment and store them for short periods in a cool, dark place under an inert headspace. If you must store a solution, consider flash-freezing it at -20°C or -80°C.
Q3: What are the best general-purpose solvents for running reactions with this compound?
A3: The choice of solvent is critical and depends on the reaction conditions.
-
Recommended: Aprotic solvents are generally preferred to minimize side reactions involving the aniline group.
-
Ethers: THF, 2-MeTHF, Dioxane (ensure they are peroxide-free).
-
Hydrocarbons: Toluene, Hexanes.
-
Polar Aprotic: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Use high-purity grades and consider using them dry and deoxygenated.
-
-
Use with Caution:
-
Alcohols (Methanol, Ethanol): Can be used, but are protic and can participate in side reactions. Ensure they are deoxygenated.
-
Chlorinated Solvents (DCM, Chloroform): Can contain acidic impurities (HCl) that may promote ether hydrolysis or other degradation. Consider passing them through a plug of basic alumina before use.
-
-
Avoid: Do not use this compound in strongly acidic aqueous solutions for extended periods unless the desired reaction is acid-catalyzed hydrolysis.
Q4: Can I use a palladium catalyst for a cross-coupling reaction with this molecule?
A4: Yes, but with a critical caveat. While the aniline and aryl ether are generally compatible with many cross-coupling conditions, the terminal alkene of the butenyloxy group can be problematic. Palladium complexes are well-known to catalyze the isomerization of allyl ethers to the corresponding vinyl ethers, which are then rapidly hydrolyzed upon aqueous workup.[9] This would cleave your side chain. If you are performing a reaction at a different site on the molecule, carefully screen your catalyst and ligand system at a low temperature to minimize this potential side reaction.
Troubleshooting Guide
This table addresses common experimental issues and provides a logical framework for resolving them.
| Issue Observed | Probable Cause(s) | Recommended Troubleshooting Actions |
| Progressive darkening of reaction mixture (yellow → brown → black) | Oxidation of the aniline moiety.[2] | 1. Run the reaction under a strict inert atmosphere (Argon or N₂).2. Use freshly distilled or deoxygenated solvents.3. Ensure starting materials and reagents are free of oxidizing impurities. |
| Low yield; starting material consumed but desired product not formed | 1. Degradation under reaction conditions (e.g., thermal, acidic/basic).2. Cleavage of the butenyloxy side chain (e.g., by acid or metal catalyst).[7][9] | 1. Run a control experiment without a key reagent to check for thermal stability.2. Lower the reaction temperature.3. If using acid, switch to a milder one or use a non-protic base.4. If using a metal catalyst, screen different ligands or metals known to be less reactive with allyl groups. |
| Appearance of a new, major peak in LC-MS corresponding to 3-aminophenol | Hydrolysis of the aryl ether bond. | 1. Check the pH of the reaction or workup. Avoid strong acids.2. Buffer the reaction mixture if possible.3. Minimize contact time with aqueous acidic phases during extraction. |
| Inconsistent analytical results (HPLC, NMR) | On-column degradation or instability in the analytical solvent (e.g., TFA in mobile phase). | 1. Analyze samples immediately after preparation.2. Use a neutral mobile phase for HPLC if possible (e.g., ammonium acetate buffer instead of TFA).3. Ensure the NMR solvent (e.g., CDCl₃) is fresh and free of acid. |
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of 3-(But-3-en-1-yloxy)aniline in your specific experimental context, a forced degradation or stress testing study is the most reliable approach. This protocol is based on established industry practices.[11]
Objective: To identify degradation products and determine the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic).
Methodology: A validated stability-indicating HPLC-UV method is required. The method must be able to resolve the parent compound from all major degradation products.
1. Preparation of Stock Solution:
-
Accurately prepare a 1 mg/mL stock solution of 3-(But-3-en-1-yloxy)aniline in acetonitrile.
2. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of stock with 1 mL of acetonitrile. Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution (100 µg/mL in acetonitrile) to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil.
-
Control Sample: Dilute 1 mL of stock with 1 mL of acetonitrile and store at 4°C in the dark.
3. Sample Analysis:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid.
-
Dilute all samples to a final theoretical concentration of 100 µg/mL with the mobile phase.
-
Analyze all samples, including the control, by HPLC-UV.
4. Data Presentation and Analysis:
-
Calculate the percentage of the parent compound remaining by comparing its peak area to the control sample.
-
Summarize the results in a table for easy comparison.
Sample Stability Data Table (Hypothetical)
| Solvent/Condition | Temperature | Duration | Atmosphere | % Parent Compound Remaining | Observations |
| Acetonitrile | 25°C | 24 h | Air, Ambient Light | 98.5% | Solution turned pale yellow. |
| Methanol | 25°C | 24 h | Air, Ambient Light | 92.1% | Solution turned yellow-brown. |
| Toluene | 25°C | 24 h | Argon, Dark | >99.5% | No change. |
| THF (unstabilized) | 25°C | 24 h | Air, Ambient Light | 95.3% | Minor discoloration. |
| 0.1 M HCl (aq) | 60°C | 24 h | Air, Dark | 75.6% | Significant new peak for 3-aminophenol. |
| 3% H₂O₂ (aq/ACN) | 25°C | 24 h | Air, Dark | <10% | Solution turned dark brown; multiple degradation peaks. |
Visual Workflow and Diagrams
Forced Degradation Experimental Workflow
The following diagram illustrates the logical flow of the stability testing protocol described above.
Caption: Workflow for assessing compound stability.
Degradation Pathway Relationships
This diagram shows the relationship between environmental stressors and the primary degradation pathways for 3-(But-3-en-1-yloxy)aniline.
Caption: Key degradation pathways and their triggers.
References
-
Title: Catalytic Hydrolysis/Hydrogenolysis of Lignin-Derived Aryl Ethers over Bimetallic Pd-Ni Systems: The Directional Regulation of Reaction Pathways Source: ACS Publications URL: [Link]
-
Title: Facile aryl ether hydrolysis: kinetics and mechanism of 9-anthryl ether cleavage in aqueous solution Source: American Chemical Society URL: [Link]
-
Title: Metal-Catalysed Ether Cleavages Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites Source: ACS Publications URL: [Link]
-
Title: Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Aniline - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Oxidation of substituted anilines to nitroso-compounds Source: Journal of the Chemical Society C: Organic URL: [Link]
-
Title: The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications Source: Annals of Advanced Medical and Scientific Research URL: [Link]
-
Title: Allyl group - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Oxidation of Aniline using Different Reaction Pathways Source: Asian Journal of Chemistry URL: [Link]
-
Title: Analytical Methods Source: Japan Environment Agency URL: [Link]
-
Title: Safety Data Sheet - Aniline Source: Fisher Science Education URL: [Link]
-
Title: 3-(but-3-en-1-yloxy)aniline (C10H13NO) Source: PubChemLite URL: [Link]
-
Title: Effect of Allylic Groups on SN2 Reactivity Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Effect of allylic groups on S(N)2 reactivity Source: PubMed URL: [Link]
-
Title: STRATEGIC DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ANALYTICAL METHOD FOR S-ADENOSYLMETHIONINE Source: ResearchGate URL: [Link]
Sources
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- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of substituted anilines to nitroso-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allyl group - Wikipedia [en.wikipedia.org]
- 9. Metal-Catalysed Ether Cleavages - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
removing unreacted starting materials from 3-(But-3-en-1-yloxy)aniline
Welcome to the technical support center for the synthesis and purification of 3-(But-3-en-1-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of unreacted starting materials and related impurities.
Introduction: The Synthetic Challenge
The synthesis of 3-(But-3-en-1-yloxy)aniline, typically achieved via a Williamson ether synthesis, involves the reaction of 3-aminophenol with a 4-halobut-1-ene, such as 4-bromo-1-butene[1], in the presence of a base. While the reaction is straightforward in principle, achieving high purity of the final product can be challenging. The primary impurities are often unreacted 3-aminophenol and residual 4-bromo-1-butene. This guide provides a systematic approach to effectively remove these starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-(But-3-en-1-yloxy)aniline in a question-and-answer format.
Q1: My crude product is a dark, oily substance. What is the likely cause and how can I address it?
A1: The dark coloration is often due to the oxidation of unreacted 3-aminophenol. Anilines, in general, are susceptible to air oxidation, which can lead to colored impurities[2].
-
Troubleshooting:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Add a small amount of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon and adsorbed colored impurities.[3]
-
Minimize Air Exposure: During the workup and purification, it is advisable to minimize the exposure of the reaction mixture to air, especially at elevated temperatures.
-
Q2: After an initial aqueous workup, my NMR spectrum still shows the presence of 3-aminophenol. What is the most effective way to remove it?
A2: The presence of both an acidic phenolic hydroxyl group and a basic amino group in 3-aminophenol allows for its separation from the desired product using acid-base extraction. The target compound, 3-(But-3-en-1-yloxy)aniline, is basic due to the aniline moiety but lacks the acidic phenol group.
-
Troubleshooting: Acid-Base Extraction
-
Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute aqueous base, for instance, 1 M sodium hydroxide (NaOH)[3]. This will deprotonate the phenolic hydroxyl group of the unreacted 3-aminophenol, forming a water-soluble sodium salt that will partition into the aqueous phase.
-
Separate the organic layer and wash it with water to remove any residual base, followed by a brine wash to aid in drying.[3]
-
Q3: How can I effectively remove unreacted 4-bromo-1-butene from my product?
A3: 4-Bromo-1-butene is a neutral, relatively nonpolar, and volatile compound.[1] Its removal can be achieved through a combination of techniques.
-
Troubleshooting:
-
Evaporation: Due to its volatility, a significant portion of unreacted 4-bromo-1-butene can be removed by rotary evaporation after the initial workup.
-
Flash Column Chromatography: This is a highly effective method for separating the nonpolar 4-bromo-1-butene from the more polar aniline product.[4][5][6]
-
Q4: I am struggling with the separation of my product and starting materials using flash column chromatography. What conditions do you recommend?
A4: Effective separation by flash column chromatography relies on selecting an appropriate solvent system that provides a good separation factor between the compounds of interest.[4][7]
-
Troubleshooting: TLC and Column Conditions
-
TLC Analysis: Before running a column, it is crucial to determine the optimal mobile phase using Thin-Layer Chromatography (TLC).[4][8][9] A good starting point for the solvent system is a mixture of hexanes and ethyl acetate. The desired product, being an aniline derivative, is moderately polar. Unreacted 3-aminophenol is significantly more polar, while 4-bromo-1-butene is much less polar.
-
Column Elution: A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) to elute the nonpolar impurities like 4-bromo-1-butene. Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute the desired product. The highly polar 3-aminophenol will remain on the column and can be eluted with a more polar solvent mixture if desired.
-
Q5: My purified product still shows some baseline impurities on the TLC plate. What are my options?
A5: If minor impurities persist after extraction and chromatography, recrystallization or a second chromatographic purification may be necessary.
-
Troubleshooting:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. The choice of solvent will depend on the solubility of the product and impurities.
-
Repeat Chromatography: If the product is an oil, a second pass through a silica gel column, perhaps with a shallower solvent gradient, can improve purity.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 3-Aminophenol
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous NaOH (2 x 50 mL per 100 mL of organic solution).[10] This step extracts the acidic 3-aminophenol into the aqueous layer.
-
Neutralization Wash: Wash the organic layer with deionized water (1 x 50 mL) to remove residual NaOH.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) (1 x 50 mL) to facilitate the removal of water from the organic layer.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the product a retention factor (Rf) of approximately 0.2-0.3.[4]
-
Column Packing: Prepare a silica gel column using the chosen initial mobile phase (e.g., 95:5 hexanes:EtOAc).
-
Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of dichloromethane or the mobile phase. This solution can be loaded directly onto the column, or pre-adsorbed onto a small amount of silica gel for dry loading.[4]
-
Elution:
-
Begin elution with the initial low-polarity mobile phase to elute nonpolar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Typical TLC Retention Factors (Rf) in 80:20 Hexanes:Ethyl Acetate
| Compound | Approximate Rf | Notes |
| 4-Bromo-1-butene | > 0.8 | Nonpolar, moves with the solvent front. |
| 3-(But-3-en-1-yloxy)aniline | ~0.3 - 0.4 | Desired product, moderately polar. |
| 3-Aminophenol | < 0.1 | Highly polar, remains near the baseline. |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and spotting concentration.
Visualizations
Purification Workflow
Caption: Workflow for the purification of 3-(But-3-en-1-yloxy)aniline.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting product purity.
References
-
Journal of Chromatographic Science. (n.d.). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Oxford Academic. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-aminophenol. Retrieved from [Link]
-
ACS Publications. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]
-
(n.d.). Exp 6 - Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Retrieved from [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
(n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN111056954A - Aniline purification method.
-
Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
ResearchGate. (2015, May 21). How can I separate o-amino phenol and p-amino phenol? Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 A1. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
Quora. (2020, December 18). How to remove bromine from a reaction mixture? Retrieved from [Link]
-
MDPI. (2024, February 6). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
-
NIH. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). De novo three-component synthesis of meta-substituted anilines. Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
-
Organic Syntheses. (n.d.). Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC-MS for the Purity Assessment of 3-(But-3-en-1-yloxy)aniline
Introduction: The Analytical Imperative for a Key Synthetic Building Block
3-(But-3-en-1-yloxy)aniline is a versatile chemical intermediate whose value in drug discovery and materials science is intrinsically linked to its purity. As a bifunctional molecule, featuring a nucleophilic aniline group and a terminal alkene, it serves as a scaffold for introducing complex moieties in multi-step syntheses. The presence of residual starting materials, isomeric variants, or reaction by-products can lead to unforeseen side reactions, compromised yield, and impurities in the final active pharmaceutical ingredient (API) or polymer. Therefore, a robust, sensitive, and specific analytical method for purity determination is not merely a quality control metric; it is a foundational requirement for successful research and development.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with orthogonal analytical techniques for the comprehensive purity assessment of 3-(But-3-en-1-yloxy)aniline. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven comparisons to empower researchers to select the most fitting strategy for their analytical needs.
The Primary Method: Reversed-Phase HPLC with Mass Spectrometric Detection (RP-HPLC-MS)
For a molecule with the polarity and mass of 3-(But-3-en-1-yloxy)aniline (MW: 163.22 g/mol ), reversed-phase HPLC coupled with a mass spectrometer is the gold standard for purity analysis.[1] This preference is grounded in the technique's unparalleled combination of high-resolution separation (from HPLC) and definitive identification (from MS).
Why HPLC-MS? The Rationale of Choice
-
Specificity: Mass spectrometry provides mass-to-charge (m/z) data, which acts as a highly specific identifier for the target analyte and its potential impurities. For 3-(But-3-en-1-yloxy)aniline, the expected protonated molecule [M+H]⁺ would be detected at m/z 164.11. This allows for the confident identification of peaks, even those that might co-elute chromatographically.
-
Sensitivity: HPLC-MS, particularly with modern mass analyzers, offers exceptional sensitivity, enabling the detection and quantification of trace-level impurities that could be missed by less sensitive methods like UV detection alone.[2][3]
-
Versatility: The technique is well-suited for the non-volatile and moderately polar nature of the analyte, which is less amenable to gas chromatography without derivatization.
Anticipating the Challenge: Potential Impurities
A robust analytical method must be designed to separate the main compound from all potential process-related impurities. The most common synthesis route to 3-(But-3-en-1-yloxy)aniline is the Williamson ether synthesis.[4] This typically involves the reaction of 3-aminophenol with a butenyl halide (e.g., 4-bromobut-1-ene) or, more controllably, reacting 3-nitrophenol followed by reduction of the nitro group.[5]
Based on this, the critical impurities to resolve include:
-
Starting Materials: 3-Aminophenol, 3-Nitrophenol, 4-bromobut-1-ene.
-
Isomeric Impurities: 2-(But-3-en-1-yloxy)aniline and 4-(But-3-en-1-yloxy)aniline, arising from impurities in the starting phenol.
-
Side-Products:
-
N-alkylated product: 3-((But-3-en-1-yl)amino)phenol.
-
N,O-dialkylated product.
-
Incompletely reduced intermediate: 1-(But-3-en-1-yloxy)-3-nitrobenzene.
-
Detailed Experimental Protocol: HPLC-MS
This protocol is a validated starting point, designed for specificity against the aforementioned impurities. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[6][7]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-(But-3-en-1-yloxy)aniline sample.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm). The C18 phase provides optimal retention for the moderately nonpolar analyte and its likely impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and enhances ionization for MS detection.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is essential to elute both polar (e.g., 3-aminophenol) and nonpolar (e.g., dialkylated by-products) compounds within a reasonable timeframe.
Time (min) %B 0.0 10 15.0 95 18.0 95 18.1 10 | 22.0 | 10 |
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C. Elevated temperature reduces viscosity and can improve peak symmetry.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. The aniline moiety is basic and readily protonated to form a stable [M+H]⁺ ion.
-
Scan Range: m/z 80 - 500. This range covers the expected masses of all potential impurities and the parent compound.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 10 L/min.
Analytical Workflow Visualization
Caption: Workflow for HPLC-MS Purity Assessment.
Comparative Analysis: Orthogonal and Alternative Techniques
Relying on a single analytical method can be misleading. Regulatory guidelines often recommend the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles—to ensure comprehensive purity assessment.[2]
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates analytes based on their volatility and interaction with the stationary phase at elevated temperatures.
-
Applicability: 3-(But-3-en-1-yloxy)aniline is semi-volatile and can be analyzed by GC. This method is particularly powerful for detecting highly volatile impurities like residual solvents or the 4-bromobut-1-ene starting material.
-
Advantages:
-
High Efficiency: Capillary GC columns offer superior separation efficiency for volatile compounds.
-
Cost-Effective: The carrier gas (Helium, Hydrogen) is generally cheaper than HPLC-grade solvents.[3]
-
-
Limitations:
-
Thermal Instability: The high temperatures of the GC inlet can cause degradation of thermally labile molecules. The ether linkage and aniline group may be susceptible.
-
Derivatization Required for Polar Impurities: Highly polar impurities like 3-aminophenol exhibit poor peak shape and may require derivatization prior to analysis, adding complexity.
-
-
Verdict: GC-MS is an excellent orthogonal method for identifying volatile impurities but is less suitable as the primary technique for quantifying the main component and its less volatile, polar by-products.
Alternative 2: HPLC with UV-Vis/Diode Array Detection (HPLC-UV/DAD)
This is the most common setup in many QC labs, relying on the chromophoric nature of the aniline ring to detect the analyte.
-
Applicability: The aromatic ring in 3-(But-3-en-1-yloxy)aniline provides strong UV absorbance (typically ~240 nm and ~280 nm), making it easily detectable.
-
Advantages:
-
Simplicity & Cost: HPLC-UV systems are less complex and more affordable to operate and maintain than MS detectors.
-
Robustness: UV detectors are highly reliable and less susceptible to matrix effects than ESI-MS.
-
-
Limitations:
-
Lack of Specificity: A UV peak only indicates the presence of a chromophore. It cannot definitively identify a compound. An impurity with a similar chromophore and retention time could be mistaken for the main peak or co-elute underneath it, leading to an overestimation of purity.
-
Lower Sensitivity: For impurities that lack a strong chromophore or are present at very low levels, UV detection may not be sensitive enough.
-
-
Verdict: HPLC-UV is suitable for routine quality control and assay measurements where the impurity profile is already well-characterized by a more specific technique like MS. It is insufficient on its own for full impurity profiling and identification.
Performance Comparison Summary
| Parameter | HPLC-MS | GC-MS | HPLC-UV |
| Specificity | Very High (Mass-based) | Very High (Mass-based) | Low to Moderate (Chromophore-based) |
| Sensitivity | Very High (sub-ng/mL) | High (pg level for volatiles) | Moderate (µg/mL range) |
| Analyte Suitability | Excellent for non-volatile & polar compounds | Best for volatile & thermally stable compounds | Excellent for compounds with UV chromophores |
| Impurity Detection | Broad range, definitive ID | Best for volatile impurities | Only for UV-active impurities |
| Instrument Cost | High | Moderate to High | Low to Moderate |
| Operational Cost | High (solvents, maintenance) | Low (gases) | Moderate (solvents) |
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For the comprehensive purity assessment of 3-(But-3-en-1-yloxy)aniline, HPLC-MS stands as the superior primary analytical technique. Its ability to separate the analyte from its structurally similar and process-related impurities, combined with the definitive identification provided by mass spectrometry, ensures the highest degree of confidence in the reported purity value.
While HPLC-UV offers a cost-effective solution for routine analysis once the impurity profile is established, it lacks the specificity required for initial characterization or problem-solving. GC-MS serves as an invaluable orthogonal method, perfectly suited for quantifying residual volatile starting materials and solvents that are less amenable to HPLC analysis. A truly robust quality control strategy would leverage HPLC-MS for primary purity testing and identity confirmation, complemented by GC-MS for a complete volatile impurity profile. This dual-pronged approach provides a self-validating system, ensuring the quality and reliability of this critical synthetic intermediate.
References
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
Dong, M. W. (2013). HPLC and UHPLC for Practicing Scientists. Wiley. [Link]
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Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
European Medicines Agency. (2011). Guideline on the validation of bioanalytical methods. [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. [Link]
-
Restek Corporation. (n.d.). A New Solution for Aromatic Amines by GC/MS. [Link]
-
PubChem. 3-(but-3-en-1-yloxy)aniline. National Center for Biotechnology Information. [Link]
-
Journal of Chromatography B. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Comparative ¹H and ¹³C NMR Spectral Analysis of 3-(But-3-en-1-yloxy)aniline: A Comprehensive Guide
Abstract
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(But-3-en-1-yloxy)aniline. As a crucial characterization technique in organic synthesis and drug development, NMR spectroscopy offers unambiguous structural elucidation. This document serves as a practical reference for researchers, scientists, and professionals in the field, offering insights into spectral interpretation, experimental considerations, and comparative data for this specific aniline derivative. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, supported by experimental data and established principles of NMR spectroscopy.
Introduction: The Importance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, providing unparalleled insight into the molecular structure of organic compounds.[1] For novel or functionalized molecules like 3-(But-3-en-1-yloxy)aniline, a substituted aniline of interest in medicinal chemistry and materials science, unambiguous characterization is paramount.[2] This guide will provide a detailed exposition of its ¹H and ¹³C NMR spectra, explaining the rationale behind signal assignments and comparing them to related structural motifs.
The inherent sensitivity of NMR to the local electronic environment of each nucleus allows for the precise mapping of a molecule's atomic framework.[3] Chemical shifts (δ) reveal the type of proton or carbon, integration of ¹H signals provides stoichiometric information, and spin-spin coupling patterns elucidate the connectivity of neighboring atoms.
Experimental Protocol: Acquiring High-Quality NMR Data
To ensure the accuracy of the spectral data presented, the following general protocol for sample preparation and NMR data acquisition should be followed.
Materials:
-
3-(But-3-en-1-yloxy)aniline (purity ≥95%)[4]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
300 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance series)[5]
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 3-(But-3-en-1-yloxy)aniline and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (δ = 0.00 ppm).[6]
-
Integrate the signals in the ¹H NMR spectrum.
-
¹H NMR Spectral Analysis of 3-(But-3-en-1-yloxy)aniline
The ¹H NMR spectrum provides a wealth of information regarding the proton environment within the molecule. The structure and numbering scheme for 3-(But-3-en-1-yloxy)aniline are shown below for clarity.
Caption: A logical workflow for structural confirmation using NMR techniques.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(But-3-en-1-yloxy)aniline provides a robust method for its structural characterization. By understanding the underlying principles of chemical shifts, coupling constants, and substituent effects, researchers can confidently identify this molecule and distinguish it from other isomers or related compounds. The data and interpretations presented in this guide serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.
References
-
ResearchGate. (2025, August 7). NMR Spectra of Anilines. Retrieved from [Link]
-
University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]
-
Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups.... Retrieved from [Link]
- Axenrod, T., & Webb, G. A. (Eds.). (1974). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
-
Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]
-
Supplementary Information File. (n.d.). Retrieved from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(but-3-en-1-yloxy)aniline (C10H13NO). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Anilines: A Comparative Analysis of Key Methodologies
Substituted anilines are foundational scaffolds in modern chemistry, forming the core of a vast array of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Their prevalence necessitates a deep understanding of the synthetic routes available for their preparation, each with its own set of advantages, limitations, and practical considerations. This guide provides an in-depth, objective comparison of the most salient methods for synthesizing substituted anilines, moving beyond simple procedural lists to offer insights into the mechanistic underpinnings and practical nuances that guide methodological selection in a research and development setting.
Section 1: The Classical Workhorse: Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is one of the oldest and most reliable methods for aniline synthesis.[1] Its enduring utility is rooted in the ready availability of a wide variety of substituted nitroaromatics via electrophilic aromatic nitration. The choice of reducing agent is critical and is dictated by factors such as functional group tolerance, cost, and scalability.
Mechanistic Overview
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, most notably nitroso and hydroxylamine species.[3][4] The specific pathway can be influenced by the reducing agent and the reaction conditions, but the general transformation is as follows:
Caption: Generalized pathway for nitroarene reduction.
Comparative Analysis of Reducing Agents
| Method | Typical Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Metal/Acid Reduction | Sn/HCl or Fe/HCl, reflux | Robust, inexpensive, high-yielding. | Harsh acidic conditions, stoichiometric metal waste, sometimes difficult workup. | 80-95 |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni, various solvents (EtOH, EtOAc), RT to moderate temp. | Clean (byproduct is water), high-yielding, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups (e.g., alkenes, alkynes), catalyst can be pyrophoric.[3][5] | 90-99 |
| Transfer Hydrogenation | Ammonium formate, hydrazine hydrate with Pd/C or Fe catalyst.[6][7] | Avoids the need for high-pressure H₂ gas, often good chemoselectivity. | Can require elevated temperatures, potential for side reactions with certain hydrogen donors. | 85-98 |
| Stoichiometric Reductants | SnCl₂, Na₂S₂O₄ | Mild conditions, good chemoselectivity (e.g., can tolerate carbonyls, esters).[8] | Generates stoichiometric waste, can be less atom-economical. | 70-90 |
Experimental Protocols
This protocol is a classic example of a metal-acid reduction.
-
Reaction Setup: In a 1 L two-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 25 g of nitrobenzene and 50 g of granulated tin.[9]
-
Acid Addition: Over a period of 30 minutes, cautiously add 125 mL of concentrated hydrochloric acid in 10 mL increments with vigorous stirring.[9] The reaction is exothermic and should sustain itself. Gentle heating may be required to initiate the reaction, evidenced by hydrogen evolution.[9]
-
Reaction: Once the addition is complete, heat the mixture to reflux until the tin has mostly dissolved (approximately 30-60 minutes).
-
Workup: Cool the reaction mixture and slowly add a concentrated solution of NaOH until the solution is strongly alkaline to precipitate the tin salts.
-
Isolation: The aniline product is then isolated via steam distillation. The distillate is collected, and the aniline is separated from the aqueous layer.
-
Purification: The crude aniline can be further purified by extraction with an organic solvent, drying, and fractional distillation.
This protocol outlines a general procedure for catalytic hydrogenation at atmospheric pressure.
Caption: General workflow for catalytic hydrogenation.
-
Catalyst and Solvent: In a round-bottom flask, carefully add 10% Palladium on carbon (Pd/C) (typically 1-5 mol% Pd) under an inert atmosphere (e.g., argon). Add an appropriate solvent such as ethanol or ethyl acetate.[5] Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.[5]
-
Substrate Addition: Dissolve the nitroarene in the reaction solvent and add it to the flask.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the consumption of hydrogen (deflating balloon).
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the filter paper to dry out as it can ignite.[10] Wash the filter cake with the reaction solvent.
-
Isolation: The filtrate, containing the aniline product, can be concentrated under reduced pressure. Further purification can be achieved by chromatography or distillation.[3]
Section 2: Modern Marvels: Cross-Coupling Reactions
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering milder conditions and broader functional group tolerance compared to classical methods.[11]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds by coupling an aryl halide or triflate with an amine.[12] It is one of the most frequently used reactions in medicinal chemistry due to its remarkable reliability and broad scope.[13]
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine to form a palladium-amido complex, and finally, reductive elimination to yield the aniline product and regenerate the Pd(0) catalyst.[12][14] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the reaction.[15]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).[16]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[17] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols with ligands allow the reaction to proceed under milder conditions.[18][19]
The mechanism of the Ullmann condensation is still debated but is generally believed to involve a Cu(I)/Cu(III) cycle. Key steps include the formation of a copper-amide intermediate, oxidative addition of the aryl halide to form a Cu(III) species, followed by reductive elimination to give the product.[15]
-
Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 mmol), the amine (1.5 mmol), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[18][19]
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (3-5 mL).
-
Reaction: Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 90-130 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling is a powerful, copper-catalyzed cross-coupling reaction of aryl boronic acids with amines.[20] A significant advantage of this method is that it can often be run at room temperature and is tolerant of air and moisture, making it experimentally convenient.[20][21]
The Chan-Lam coupling is thought to proceed through a Cu(II) intermediate. The reaction involves transmetalation of the aryl group from the boronic acid to the copper catalyst, coordination of the amine, and subsequent reductive elimination to form the C-N bond. Oxygen often plays a beneficial role in reoxidizing Cu(I) to the active Cu(II) species.[21]
-
Reaction Setup: To a flask open to the air, add the aryl boronic acid (1.0 mmol), the amine (1.2 mmol), a copper salt (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as dichloromethane (CH₂Cl₂) or methanol (MeOH) (5-10 mL).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to several days.
-
Workup: Once complete, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by flash chromatography.
Section 3: Alternative and Niche Strategies
Beyond the mainstream methods, several other synthetic routes offer unique advantages for specific applications.
Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom to another.[11][22][23] In the context of aniline synthesis, this typically involves the conversion of phenols to anilines in a multi-step, one-pot process.[23]
-
O-Alkylation: A phenol is first reacted with an α-haloamide (e.g., 2-bromo-2-methylpropionamide) in the presence of a base (e.g., K₂CO₃) in a solvent like DMF to form a phenoxyether intermediate.[8][22]
-
Rearrangement: A stronger base (e.g., NaOH or NaH) is then added to the reaction mixture, and it is heated to induce the intramolecular rearrangement, where the nitrogen of the amide attacks the aromatic ring, displacing the oxygen and forming a C-N bond.[24]
-
Hydrolysis: The resulting amide is then hydrolyzed under the basic conditions to yield the final aniline product.
Reductive Amination
Reductive amination offers a highly convergent one-pot route to substituted anilines by reacting a carbonyl compound with a nitroarene in the presence of a reducing agent and a catalyst.[7][25][26] This method avoids the pre-synthesis and isolation of the aniline, making it highly step-economical.[27][28]
Caption: Conceptual workflow for one-pot reductive amination.
The reaction proceeds through the initial reduction of the nitroarene to the corresponding aniline in situ. This aniline then condenses with the carbonyl compound to form an imine or enamine intermediate, which is subsequently reduced under the reaction conditions to afford the final N-substituted aniline.[7][25]
Section 4: Comparative Summary and Outlook
The choice of synthetic route to a substituted aniline is a strategic decision based on a multi-faceted analysis of the target molecule and the available resources.
| Synthetic Route | Key Advantages | Key Limitations | Best Suited For |
| Nitroarene Reduction | Cost-effective, scalable, readily available starting materials. | Limited functional group tolerance (especially catalytic hydrogenation), stoichiometric waste (metal/acid). | Large-scale synthesis of simple anilines without sensitive functional groups. |
| Buchwald-Hartwig Amination | Excellent functional group tolerance, broad substrate scope, mild conditions. | High cost of palladium catalysts and ligands, sensitivity to air and moisture. | Complex molecule synthesis, late-stage functionalization in drug discovery.[12][15] |
| Ullmann Condensation | Inexpensive copper catalyst, good for electron-deficient aryl halides. | Often requires high temperatures, narrower substrate scope than Buchwald-Hartwig. | Industrial applications where cost is a primary driver and substrates are suitable.[15] |
| Chan-Lam Coupling | Mild, aerobic conditions, tolerance of air and moisture, uses boronic acids. | Can have issues with less nucleophilic amines (anilines), may require stoichiometric copper.[21][29] | Rapid analogue synthesis, applications where palladium catalysis is problematic. |
| Smiles Rearrangement | Utilizes readily available phenols as starting materials. | Intramolecular nature limits scope, can require harsh basic conditions. | Specific synthetic strategies where a phenol-to-aniline transformation is desired. |
| Reductive Amination | Highly convergent and atom-economical (one-pot). | Can lead to side products, requires careful optimization of conditions to balance multiple reaction steps.[25] | Streamlined synthesis of N-alkyl anilines from simple building blocks. |
Future Outlook: The field of aniline synthesis continues to evolve, with a strong emphasis on developing more sustainable and efficient catalytic systems. Research is focused on replacing precious metals like palladium with more abundant and less toxic first-row transition metals such as iron and nickel.[30] Furthermore, the development of photoredox and electrochemical methods offers promising avenues for conducting these transformations under even milder and more controlled conditions. For the practicing chemist, staying abreast of these developments is key to designing more elegant, efficient, and environmentally responsible synthetic routes to this vital class of compounds.
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- ResearchGate. (n.d.). Synthesis of N-arylated amide 110 through Chan–Lam coupling.
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A Comparative Guide to the Structural Validation of 3-(But-3-en-1-yloxy)aniline Derivatives
In the landscape of drug discovery and materials science, aniline derivatives serve as foundational scaffolds for a multitude of functional molecules.[1] The precise molecular architecture of these compounds is paramount, as subtle variations in structure can drastically alter biological activity, pharmacokinetic properties, and material characteristics. This guide provides a comprehensive framework for the unambiguous structural validation of 3-(But-3-en-1-yloxy)aniline and its derivatives, emphasizing an orthogonal, multi-technique approach that ensures scientific rigor and data integrity.
As a senior application scientist, my experience underscores a critical principle: no single analytical technique is sufficient for absolute structural proof. Instead, a validated structure emerges from a consensus of complementary data, where each method cross-validates the others. This guide is structured not as a rigid set of instructions, but as a logical workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD) to build an unshakeable structural assignment.
The Orthogonal Validation Strategy
The core of a trustworthy structural validation lies in the application of orthogonal techniques—methods that measure different physical properties of the molecule. For a molecule like 3-(But-3-en-1-yloxy)aniline, the combination of NMR (which probes the nuclear environment and connectivity), MS (which measures mass and fragmentation), and potentially SCXRD (which maps atomic positions in 3D space) creates a self-validating system.[1][2] Discrepancies in the data from one technique relative to another immediately signal a potential structural misassignment or the presence of an impurity.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information on the chemical environment and connectivity of atoms.[1] For 3-(But-3-en-1-yloxy)aniline derivatives, a combination of 1D (¹H, ¹³C) and 2D experiments is essential.
Expertise in Experimental Design:
The choice of deuterated solvent is the first critical decision. Chloroform-d (CDCl₃) is a common starting point due to its excellent solubilizing power for many organic compounds.[1] However, the amine (-NH₂) protons of the aniline moiety may exchange with residual water or be broad. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice for visualizing N-H protons, as it forms hydrogen bonds that slow the exchange rate, resulting in sharper, more easily identifiable signals.[3]
¹H NMR Spectroscopy provides the initial overview, confirming the presence of all key proton environments. The integration of the signals should correspond directly to the number of protons in each group.
¹³C NMR Spectroscopy , typically proton-decoupled, reveals all unique carbon environments. The low natural abundance of the ¹³C isotope necessitates a greater number of scans compared to ¹H NMR.[1] A key experimental choice is the relaxation delay (d1), which should be sufficient (e.g., 2-5 seconds) to allow for the full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times, ensuring accurate integration and detection.
2D NMR (COSY, HSQC, HMBC) is what transforms the analysis from a collection of signals into a definitive structural proof.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, definitively linking adjacent protons, such as those in the -CH₂-CH₂- chain of the butenyloxy group.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful 2D experiment for this purpose. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing one to piece together the entire molecular skeleton. For instance, it will show a correlation from the ether-linked methylene protons (-O-CH₂) to the aromatic carbon at the 3-position, unambiguously confirming the ether linkage position.
Sources
comparing the reactivity of 3-(But-3-en-1-yloxy)aniline with other anilines
Introduction
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline scaffold is critically influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electron density of the ring and the nucleophilicity of the amino group, thereby dictating the regioselectivity and kinetics of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 3-(But-3-en-1-yloxy)aniline against a panel of other substituted anilines, offering predictive insights supported by established principles of physical organic chemistry and relevant experimental data.
This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of how substituent effects govern the chemical behavior of anilines, enabling more rational synthetic planning and catalyst design.
Foundational Principles of Aniline Reactivity
The reactivity of anilines is primarily governed by the electronic interplay between the amino group (-NH₂) and the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, a phenomenon known as the +M (mesomeric) or +R (resonance) effect. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene. This activating effect is most pronounced at the ortho and para positions, making the amino group a strong ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1]
Conversely, the nitrogen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). While the +M effect generally outweighs the -I effect, making the amino group a net activator, the presence of other substituents can significantly alter this balance.[2][3]
-
Electron-Donating Groups (EDGs) , such as alkyl (-R) and alkoxy (-OR) groups, further increase the electron density of the ring, enhancing the rate of EAS reactions and increasing the basicity of the amino group.[2]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and halo (-X) groups, decrease the electron density of the ring, retarding the rate of EAS reactions and decreasing the basicity of the amino group.[2][4]
The position of the substituent (ortho, meta, or para) relative to the amino group is also critical in determining its overall effect on reactivity.
Analysis of the 3-(But-3-en-1-yloxy) Substituent
To predict the reactivity of 3-(But-3-en-1-yloxy)aniline, we must dissect the electronic contributions of the butenyloxy group at the meta position.
-
Alkoxy (-OR) component: The oxygen atom of the ether linkage possesses lone pairs that can be donated to the aromatic ring via the +M effect. However, due to its electronegativity, it also exerts a -I effect. When an alkoxy group is at the meta position, its resonance effect on the positions activated by the amino group (ortho and para to -NH₂) is minimal. Therefore, the electron-withdrawing inductive effect (-I) of the oxygen atom is the dominant electronic influence of the alkoxy group from the meta position.
-
Butenyl (-CH₂CH₂CH=CH₂) component: The butenyl group is primarily an alkyl chain with a terminal double bond. The alkyl portion is weakly electron-donating through an inductive effect (+I).[5] The terminal alkene is generally considered to be weakly electron-withdrawing or neutral in its inductive effect and does not significantly engage in resonance with the aniline ring from this position.
Overall Effect: In 3-(But-3-en-1-yloxy)aniline, the butenyloxy substituent at the meta position will primarily exert a weak electron-withdrawing inductive effect (-I) on the aromatic ring, originating from the electronegative oxygen atom. This will slightly decrease the electron density of the ring compared to unsubstituted aniline, leading to a modest deactivation towards electrophilic aromatic substitution and a slight decrease in the basicity of the amino group. The terminal double bond in the butenyloxy chain is electronically isolated from the aromatic ring and is not expected to significantly influence its reactivity in typical aniline reactions, though it presents a potential site for other chemical transformations.
Comparative Reactivity Analysis
To contextualize the reactivity of 3-(But-3-en-1-yloxy)aniline, we will compare its expected behavior in key chemical transformations against a selection of well-characterized anilines: aniline, m-anisidine, p-toluidine, and m-chloroaniline.
Basicity (pKa of the anilinium ion)
The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair to accept a proton. EDGs increase basicity, while EWGs decrease it.
| Compound | Substituent at Position 3 | Electronic Effect | Predicted pKa of Conjugate Acid | Relative Basicity |
| p-Toluidine | -CH₃ (at para) | +I, Hyperconjugation | ~5.1 | Highest |
| Aniline | -H | None | 4.6 | High |
| 3-(But-3-en-1-yloxy)aniline | -O(CH₂)₃CH=CH₂ | Weak -I | ~4.2 - 4.5 | Moderate |
| m-Anisidine | -OCH₃ | -I > +M | 4.23 | Moderate |
| m-Chloroaniline | -Cl | -I > +M | 3.52 | Low |
Data for p-toluidine, aniline, m-anisidine, and m-chloroaniline are from established sources. The pKa for 3-(But-3-en-1-yloxy)aniline is an educated prediction based on the electronic effects of the substituent.
The butenyloxy group at the meta position is expected to render 3-(But-3-en-1-yloxy)aniline slightly less basic than aniline due to the weak inductive electron withdrawal of the ether oxygen. Its basicity is predicted to be comparable to or slightly higher than that of m-anisidine, as the longer alkyl chain in the butenyloxy group may have a minor offsetting electron-donating effect compared to the methyl group of anisidine. It will be significantly more basic than m-chloroaniline, where the chlorine atom exerts a strong electron-withdrawing inductive effect.
Electrophilic Aromatic Substitution (EAS)
The rate of EAS reactions is highly sensitive to the electron density of the aromatic ring.
Predicted Order of Reactivity towards EAS:
p-Toluidine > Aniline > 3-(But-3-en-1-yloxy)aniline ≈ m-Anisidine > m-Chloroaniline
The weak deactivating nature of the meta-butenyloxy group suggests that 3-(But-3-en-1-yloxy)aniline will undergo electrophilic aromatic substitution more slowly than aniline but faster than m-chloroaniline. The directing effect will still be dominated by the powerful ortho, para-directing amino group. Thus, electrophilic attack will predominantly occur at positions 2, 4, and 6.
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A Comparative Guide to the Synthesis of 3-(But-3-en-1-yloxy)aniline: Reagent Alternatives and Process Optimization
Abstract
3-(But-3-en-1-yloxy)aniline is a valuable substituted aniline intermediate, frequently utilized as a key building block in the synthesis of complex molecules in medicinal chemistry and materials science. The classical synthesis, a Williamson etherification, while straightforward, presents challenges related to selectivity, reaction conditions, and purification. This guide provides an in-depth comparison of alternative reagents and synthetic strategies for preparing this compound. We will explore the nuances of the conventional Williamson ether synthesis, delve into the milder Mitsunobu reaction, analyze the benefits of phase-transfer catalysis, and present a strategic two-step approach commencing with 3-nitrophenol. Each method is evaluated based on yield, purity, safety, cost-effectiveness, and ease of execution, supported by detailed experimental protocols and comparative data to guide researchers in selecting the optimal pathway for their specific needs.
Introduction: The Challenge of Synthesizing a Bifunctional Intermediate
The synthesis of 3-(But-3-en-1-yloxy)aniline requires the selective O-alkylation of 3-aminophenol. The primary challenge arises from the molecule's bifunctional nature; it possesses two nucleophilic sites—the hydroxyl group (a hard nucleophile) and the amino group (a softer nucleophile). Under standard alkylating conditions, there is a competitive risk of N-alkylation, leading to undesired side products that complicate purification and reduce the overall yield of the target O-alkylated product. Furthermore, the choice of base, solvent, and electrophile can significantly impact reaction efficiency and scalability. This guide aims to dissect these challenges and offer robust, field-tested alternatives.
The Benchmark: Conventional Williamson Ether Synthesis
The most direct route to 3-(But-3-en-1-yloxy)aniline is the Williamson ether synthesis, an SN2 reaction involving the deprotonation of 3-aminophenol to its phenoxide, followed by nucleophilic attack on an appropriate 4-carbon electrophile.[1]
Reaction Scheme:
-
Nucleophile: 3-Aminophenol
-
Electrophile: 4-Bromo-1-butene (or 4-chloro-1-butene)
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)[2]
-
Solvent: Acetone or Dimethylformamide (DMF)
Causality Behind Experimental Choices: The phenolic proton is significantly more acidic (pKa ≈ 10) than the aminic protons (pKa ≈ 35), allowing for selective deprotonation with a moderately strong base like K₂CO₃.[2] A polar aprotic solvent like DMF is chosen for its ability to dissolve the ionic phenoxide intermediate and the alkyl halide, facilitating the SN2 reaction. Acetone is a less toxic, lower-boiling alternative, suitable for lab-scale synthesis.[3]
Limitations: Despite its simplicity, this method can suffer from low to moderate yields due to the aforementioned N-alkylation side reaction. The basicity of the phenoxide can also promote elimination reactions in the alkyl halide. Purification often requires column chromatography to separate the desired product from N-alkylated and dialkylated impurities.
Protocol 1: Conventional Williamson Ether Synthesis
-
To a solution of 3-aminophenol (1.0 eq) in acetone (10 mL/g), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).[3]
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add 4-bromo-1-butene (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 56°C) and monitor by TLC for 12-18 hours.[3]
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to yield 3-(But-3-en-1-yloxy)aniline.
Alternative Strategies for Enhanced Performance
To overcome the limitations of the standard protocol, several alternative strategies can be employed. These methods offer improvements in selectivity, yield, and reaction conditions.
The "Cesium Effect": Enhancing Nucleophilicity with Cesium Carbonate
A simple yet highly effective modification is the substitution of potassium carbonate with cesium carbonate (Cs₂CO₃). The "cesium effect" refers to the observation that cesium salts often accelerate reaction rates and improve yields in O-alkylation reactions.[4][5]
Mechanism of Improvement: While the exact mechanism is debated, it is proposed that the large, soft cesium cation coordinates loosely with the phenoxide anion, creating a more "naked" and highly reactive nucleophile.[4] Furthermore, cesium carbonate exhibits greater solubility in organic solvents compared to other alkali carbonates, which can improve reaction kinetics.[5][6]
Advantages:
-
Higher yields and faster reaction times compared to K₂CO₃.
-
Often improves O-selectivity by reducing side reactions.
-
Milder reaction conditions may be possible.
Disadvantage:
-
Cesium carbonate is significantly more expensive than potassium carbonate, making it more suitable for high-value, small-scale syntheses.[7]
Phase-Transfer Catalysis (PTC): A Cost-Effective & Scalable Approach
Phase-transfer catalysis offers a green and economically viable alternative by enabling the reaction to occur in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene).[8]
Reagents:
-
Base: Aqueous Sodium Hydroxide (NaOH)
-
Catalyst: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts.[9][10]
-
Solvent: Toluene or Dichloromethane
How It Works: The PTC, TBAB, has a hydrophilic cation and lipophilic alkyl groups. It transports the phenoxide anion, generated in the aqueous phase by NaOH, into the organic phase where the alkyl halide resides. This "phase transfer" allows the reaction to proceed efficiently without the need for expensive, anhydrous polar aprotic solvents.[11] This method often leads to excellent O-alkylation selectivity by minimizing C-alkylation.[12]
Advantages:
-
Uses inexpensive reagents (NaOH, toluene).
-
Avoids hazardous solvents like DMF.
-
Simplifies work-up, as the catalyst and base are easily removed with aqueous washes.
-
Highly scalable for industrial applications.
Protocol 2: O-Alkylation via Phase-Transfer Catalysis
-
Combine 3-aminophenol (1.0 eq), 4-bromo-1-butene (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq) in toluene (10 mL/g).
-
Add a 50% (w/v) aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the biphasic mixture to 60-70°C and stir vigorously for 4-6 hours until TLC indicates completion.
-
Cool the mixture, separate the organic layer, and wash with water until the aqueous layer is neutral.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product is often of high purity, but can be further purified by chromatography if necessary.
The Mitsunobu Reaction: Mild Conditions for Delicate Substrates
The Mitsunobu reaction provides an alternative C-O bond-forming strategy that operates under neutral, mild conditions, making it ideal for substrates sensitive to strong bases.[13][14] This reaction couples an alcohol (but-3-en-1-ol) directly with the phenolic hydroxyl group.[15]
Reagents:
-
Alcohol: But-3-en-1-ol
-
Phosphine: Triphenylphosphine (PPh₃)
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)[14]
-
Solvent: Tetrahydrofuran (THF)
Mechanism & Causality: PPh₃ and DEAD react to form a phosphonium salt intermediate.[16] The acidic phenol protonates this species, and the resulting phenoxide attacks the phosphorus atom. In the key step, the activated but-3-en-1-ol undergoes an SN2 displacement by the phenoxide, with inversion of configuration at the alcohol's carbon center (though not relevant for this achiral alcohol).[14]
Advantages:
-
Extremely mild, neutral conditions.
-
High yields and excellent O-selectivity.
Disadvantages:
-
Stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative are generated as byproducts, which can be challenging to remove.
-
DEAD and DIAD are hazardous and potentially explosive reagents.[17]
-
High cost of reagents makes it less suitable for large-scale production.
The "Nitro-First" Strategy: Circumventing N-Alkylation
A robust, strategic alternative involves masking the amine functionality as a nitro group, which is unreactive under alkylation conditions. The synthesis becomes a two-step process: O-alkylation of 3-nitrophenol, followed by reduction of the nitro group.
Step 1: O-Alkylation of 3-Nitrophenol This is a standard Williamson ether synthesis, but it is much cleaner and higher-yielding than the reaction with 3-aminophenol because the competing N-alkylation pathway is absent. Standard conditions (K₂CO₃/acetone or DMF) work exceptionally well.
Step 2: Nitro Group Reduction The intermediate, 1-(but-3-en-1-yloxy)-3-nitrobenzene, can be reduced to the target aniline using a variety of methods. The choice of reducing agent depends on scale, cost, and functional group tolerance.
-
Hydrogenation (H₂/Pd-C): A very clean method, producing only water as a byproduct. Ideal for producing high-purity material but requires specialized hydrogenation equipment.
-
Trichlorosilane (HSiCl₃): A metal-free method that offers high yields and chemoselectivity under mild conditions.[18]
-
Tin(II) Chloride (SnCl₂): A classic, reliable lab-scale method. The work-up can be cumbersome due to the formation of tin salts.
-
Iron/HCl or Iron/NH₄Cl: An inexpensive and effective method suitable for large-scale industrial synthesis, though it generates significant iron sludge waste.
Advantages:
-
Eliminates N-alkylation, leading to a much cleaner product profile and higher overall yield.
-
Simplifies purification at each stage.
-
Highly reliable and scalable.
Performance Comparison
The choice of synthetic route depends on a balance of factors including scale, cost, available equipment, and desired purity.
| Method | Key Reagents | Typical Yield | Purity Profile | Cost | Safety/Greenness | Best For |
| Conventional Williamson | 3-Aminophenol, 4-Bromobutene, K₂CO₃ | 40-60% | Fair (N-alkylation) | Moderate (DMF) | Rapid, small-scale synthesis | |
| Williamson with Cs₂CO₃ | 3-Aminophenol, 4-Bromobutene, Cs₂CO₃ | 70-90% | Good to Excellent | Moderate (DMF) | High-value synthesis, difficult substrates | |
| Phase-Transfer Catalysis | 3-Aminophenol, 4-Bromobutene, NaOH, TBAB | 75-95% | Excellent | $ | Good (avoids DMF) | Scalable, industrial production |
| Mitsunobu Reaction | 3-Aminophenol, But-3-en-1-ol, PPh₃, DEAD | 80-95% | Excellent | Poor (Hazardous reagents) | Lab-scale, acid/base-sensitive substrates | |
| "Nitro-First" Strategy | 3-Nitrophenol, H₂/Pd-C or SnCl₂ or HSiCl₃ | 80-95% (overall) | Excellent | Varies with reducing agent | High-purity, large-scale synthesis |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies discussed.
Caption: Comparison of direct vs. multi-step synthetic strategies.
Caption: Workflow for the high-yield "Nitro-First" synthetic approach.
Conclusion and Recommendations
There is no single "best" method for the synthesis of 3-(But-3-en-1-yloxy)aniline; the optimal choice is context-dependent.
-
For large-scale, cost-driven production: The Phase-Transfer Catalysis route offers an excellent balance of high yield, low cost, and operational simplicity. Alternatively, the "Nitro-First" strategy using inexpensive reducing agents like iron powder is a robust and reliable industrial method.
-
For rapid, lab-scale synthesis where moderate yield is acceptable: The conventional Williamson ether synthesis remains a viable, straightforward option.
-
For high-purity, high-value applications or with sensitive substrates: The "Nitro-First" strategy followed by a clean reduction (e.g., H₂/Pd-C or HSiCl₃) is the superior choice, guaranteeing a product free from N-alkylation impurities. The Mitsunobu reaction is also an excellent, albeit expensive, option for small-scale work with delicate molecules.
-
For maximizing yield on a small scale when cost is secondary: Utilizing cesium carbonate in the Williamson synthesis can provide a significant boost in efficiency.
By understanding the causality and trade-offs of each method, researchers can confidently select and optimize the synthetic route that best aligns with their project goals, balancing the critical pillars of yield, purity, cost, and safety.
References
- Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919108021111]
- Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [URL: https://pubs.acs.org/doi/10.1021/ja304808u]
- ACS Publications. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja304808u]
- ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [URL: https://www.researchgate.
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- Books Gateway. (2024). Synthetic Methods for Alkyl Aryl Ethers. In Methodologies in Ether Synthesis. [URL: https://books.gateway.inspecz.com/public/chapter/synthetic-methods-for-alkyl-aryl-ethers-10.1039_9781837670903-00057]
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- ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. [URL: https://www.researchgate.net/figure/Different-methylating-agents-used-for-O-methylation-of-phenolic-compounds_fig1_332768565]
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- Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. [URL: https://www.alfa-chemistry.
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- Edubirdie. (n.d.). Williamson Ether Synthesis. [URL: https://edubirdie.
- ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [URL: https://www.researchgate.net/publication/283307567_Organic_base_catalyzed_O-alkylation_of_phenols_under_solvent-free_condition]
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- Unknown Source. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Alfa Chemistry. (n.d.). Cesium Carbonate Assists Difficult Carboxylation Reactions. [URL: https://www.alfa-chemistry.
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- Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides? r/chemhelp. [URL: https://www.reddit.
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- Beilstein Journals. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [URL: https://www.beilstein-journals.org/bjoc/articles/11/139]
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A Researcher's Guide to the Spectroscopic Comparison of 3-(But-3-en-1-yloxy)aniline Isomers
In the fields of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's function, efficacy, and safety. The constitutional isomers of 3-(but-3-en-1-yloxy)aniline—differing only in the substitution pattern on the aromatic ring (ortho, meta, para)—present a classic analytical challenge. While possessing the same molecular formula (C₁₀H₁₃NO) and mass, their distinct connectivities give rise to unique spectroscopic fingerprints. This guide provides an in-depth, objective comparison of these isomers using fundamental spectroscopic techniques, supported by established principles and detailed experimental protocols.
The differentiation of these isomers is paramount, as the position of the amino and butenyloxy groups dramatically influences the molecule's electronic properties, hydrogen bonding capabilities, and steric profile, all of which dictate its biological and material properties. A multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous characterization.[1]
Isomeric Structures Overview
A clear visualization of the molecules is the first step in understanding their spectroscopic differences. The ortho, meta, and para isomers are defined by the relative positions of the amino (-NH₂) and but-3-en-1-yloxy (-O-CH₂CH₂CH=CH₂) substituents on the benzene ring.
Caption: Molecular structures of the ortho, meta, and para isomers of (But-3-en-1-yloxy)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a detailed map of the carbon-hydrogen framework.[1] The chemical shift, splitting pattern (multiplicity), and integration of proton (¹H) and carbon (¹³C) signals are uniquely sensitive to the electronic environment and connectivity of the nuclei.
Causality Behind NMR Differentiation
The key to distinguishing these isomers via NMR lies in the aromatic region (typically 6.5-8.0 ppm in ¹H NMR). The amino (-NH₂) group is a strong electron-donating group (EDG) through resonance, increasing electron density at the ortho and para positions. The ether linkage (-OR) is also an EDG. This differential shielding, combined with proton-proton spin-spin coupling, creates distinct and predictable patterns for each isomer.[2]
-
Ortho-isomer: All four aromatic protons are in unique chemical environments, leading to four distinct signals. The splitting is complex due to multiple ortho and meta couplings.
-
Meta-isomer: This arrangement results in one unique proton (between the two substituents) and three others that are less differentiated, often leading to a complex, but characteristic, set of multiplets.
-
Para-isomer: Due to the plane of symmetry, there are only two types of aromatic protons. This results in a highly simplified pattern, typically two apparent doublets, which is the most easily identifiable fingerprint of the three.[3][4]
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted key NMR signals for each isomer, based on established principles of substituent effects.
| Isomer | Spectra | Aromatic Region (δ, ppm) | Alkenyl & Aliphatic Region (δ, ppm) | Aromatic Carbons (δ, ppm) |
| Ortho | ¹H NMR | ~6.7-7.2 (4H, complex multiplets) | ~5.9 (1H, m), ~5.1 (2H, m), ~4.0 (2H, t), ~2.5 (2H, q) | 4 unique signals for protonated carbons, 2 unique for substituted carbons. |
| ¹³C NMR | ~110-150 | ~135 (CH), ~117 (CH₂), ~68 (OCH₂), ~34 (CH₂) | 6 distinct aromatic signals. | |
| Meta | ¹H NMR | ~6.6-7.2 (4H, complex multiplets) | ~5.9 (1H, m), ~5.1 (2H, m), ~4.0 (2H, t), ~2.5 (2H, q) | 4 unique signals for protonated carbons, 2 unique for substituted carbons. |
| ¹³C NMR | ~100-160 | ~135 (CH), ~117 (CH₂), ~68 (OCH₂), ~34 (CH₂) | 6 distinct aromatic signals. | |
| Para | ¹H NMR | ~6.8 (2H, app d, J ≈ 8-9 Hz), ~6.7 (2H, app d, J ≈ 8-9 Hz) | ~5.9 (1H, m), ~5.1 (2H, m), ~3.9 (2H, t), ~2.5 (2H, q) | 2 unique signals for protonated carbons, 2 unique for substituted carbons. |
| ¹³C NMR | ~115-155 | ~135 (CH), ~117 (CH₂), ~67 (OCH₂), ~34 (CH₂) | 4 distinct aromatic signals due to symmetry.[5] |
Note: app d = apparent doublet. In para-substituted systems, the pattern is technically a second-order AA'XX' system but often appears as a pair of doublets.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.[1] While all three isomers contain the same functional groups (amine, ether, alkene, aromatic ring), the substitution pattern on the ring influences the C-H out-of-plane bending vibrations in the fingerprint region (650-900 cm⁻¹), providing a diagnostic tool for differentiation.[7]
Key Differentiating Vibrational Modes
-
N-H Stretch: All three isomers will show two characteristic bands for the primary amine (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.[8][9]
-
C=C Stretch (Alkene): A peak around 1640 cm⁻¹ is expected for the terminal alkene.
-
C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ range confirm the aromatic ring.[7]
-
C-O Stretch (Ether): A strong band around 1200-1250 cm⁻¹ is characteristic of an aryl-alkyl ether.
-
C-H Out-of-Plane Bending (Diagnostic): The pattern of strong absorptions in this region is highly indicative of the substitution pattern.[7]
| Isomer | Predicted C-H Out-of-Plane Bend (cm⁻¹) | Interpretation |
| Ortho | ~735-770 (strong) | Consistent with 1,2-disubstitution.[7] |
| Meta | ~690-710 (strong) and ~810-850 (strong) | Consistent with 1,3-disubstitution.[7] |
| Para | ~810-840 (strong) | Consistent with 1,4-disubstitution.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the molecule's structure.[1] All three isomers will have the same molecular ion peak ([M]⁺) at m/z 163.10. The differentiation must come from subtle differences in their fragmentation patterns.
Fragmentation Pathways
For aromatic ethers, a prominent molecular ion peak is expected due to the stability of the benzene ring.[10][11] The primary fragmentation pathways involve the ether linkage:
-
Alpha-Cleavage (C-O bond): Cleavage of the bond between the butenyl chain and the oxygen can occur.
-
Beta-Cleavage: Cleavage of the bond beta to the aromatic ring is a major fragmentation pathway for aromatic ethers.[10][11]
-
McLafferty-type Rearrangement: The presence of the butenyl chain and the aromatic ring can lead to rearrangements. For instance, hydrogen migration from the alkyl chain to the aromatic group can result in a fragment at m/z 94, corresponding to a phenol radical cation.[10][11]
While the major fragments are likely to be the same for all three isomers (e.g., loss of the butenyl group), the relative intensities of the fragment ions may differ slightly due to the influence of the amino group's position on the stability of the resulting radical cations. However, distinguishing the isomers solely by conventional MS is challenging and less definitive than NMR.
| Predicted Fragment (m/z) | Identity / Origin | Expected in |
| 163 | [M]⁺ (Molecular Ion) | All isomers |
| 108 | [M - C₄H₅]⁺ (Loss of butynyl radical via rearrangement) | All isomers |
| 94 | [HOC₆H₄NH₂]⁺ (Result of β-cleavage with H-migration) | All isomers |
Experimental Protocols & Workflow
Achieving reliable and reproducible data requires adherence to standardized protocols.
General Analytical Workflow
Caption: Standard workflow for the spectroscopic characterization and differentiation of aniline isomers.
Step-by-Step Methodologies
1. NMR Spectroscopy Protocol [1]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified aniline isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single pulse (zg30).
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm). Integrate ¹H signals and pick peaks for both spectra.
2. FT-IR Spectroscopy Protocol [1]
-
Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Record the spectrum and perform an automatic background subtraction using a spectrum of the clean, empty ATR crystal.
3. Mass Spectrometry (ESI-MS) Protocol [1]
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the isomer in a suitable solvent like methanol or acetonitrile. Adding 0.1% formic acid can aid protonation for positive ion mode ([M+H]⁺).
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-300). For structural information, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 164.1) to obtain a fragmentation spectrum.
Conclusion
The unambiguous differentiation of the ortho, meta, and para isomers of 3-(but-3-en-1-yloxy)aniline is readily achievable through a systematic and multi-faceted spectroscopic approach. ¹H NMR spectroscopy stands out as the most definitive technique, with the substitution pattern on the aromatic ring providing a clear, predictable, and unique fingerprint for each isomer. FT-IR spectroscopy serves as an excellent confirmatory method, where the C-H out-of-plane bending vibrations in the fingerprint region are highly diagnostic of the 1,2-, 1,3-, or 1,4-disubstitution pattern. While mass spectrometry confirms the molecular weight, its utility in distinguishing these specific constitutional isomers is less direct but can provide supporting evidence through fragmentation analysis. By combining these techniques, researchers can confidently elucidate the correct isomeric structure, a critical step in ensuring the integrity of any subsequent chemical or biological investigation.
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A Senior Application Scientist's Guide to Scalable Synthesis of 3-(But-3-en-1-yloxy)aniline
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-(But-3-en-1-yloxy)aniline, a versatile building block, is no exception. Its synthesis, while seemingly straightforward, presents choices that significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of the primary synthetic routes to this compound, drawing upon established chemical principles and practical considerations for scale-up. We will dissect the Williamson ether synthesis, the Mitsunobu reaction, and the strategic implementation of Phase-Transfer Catalysis (PTC) to enhance the classical Williamson approach.
Introduction to 3-(But-3-en-1-yloxy)aniline and its Synthetic Challenges
3-(But-3-en-1-yloxy)aniline incorporates a reactive aniline moiety and a terminal alkene, making it a valuable precursor for a variety of more complex molecules in medicinal chemistry and materials science. The core synthetic challenge lies in the formation of the ether linkage between the phenolic oxygen of 3-aminophenol and the butenyl side chain. The choice of methodology for this etherification dictates not only the immediate success of the reaction but also its viability for large-scale production. Key considerations include the cost and availability of starting materials, the atom economy of the reaction, the nature and quantity of byproducts, and the ease of purification.
Comparative Analysis of Synthesis Methods
Two principal methods for the synthesis of 3-(But-3-en-1-yloxy)aniline are the Williamson ether synthesis and the Mitsunobu reaction. A third, process-oriented approach involves the use of Phase-Transfer Catalysis to improve the efficiency and greenness of the Williamson synthesis.
Williamson Ether Synthesis: The Classic Approach
The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide.[1] In the context of 3-(but-3-en-1-yloxy)aniline synthesis, this translates to the deprotonation of 3-aminophenol to its corresponding phenoxide, followed by nucleophilic substitution on a 4-halobut-1-ene.
Reaction Pathway:
Figure 2: Mitsunobu Reaction for 3-(But-3-en-1-yloxy)aniline Synthesis.
Discussion:
The key advantage of the Mitsunobu reaction is its mild conditions, which can be beneficial for sensitive substrates. [2]However, its scalability is often hampered by several factors. The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, which can be challenging to remove, often necessitating chromatography. [3][4]This complicates purification and reduces the overall process efficiency, especially on an industrial scale. [4]Furthermore, the reagents (DEAD/DIAD and PPh₃) are significantly more expensive than the base and alkyl halide used in the Williamson synthesis. The hazardous nature of azodicarboxylates, which can be explosive under certain conditions, also poses a safety concern for large-scale operations. [5]
Phase-Transfer Catalysis (PTC) Enhanced Williamson Synthesis: A Scalable and Greener Approach
Phase-Transfer Catalysis (PTC) offers a practical solution to many of the challenges associated with the classical Williamson ether synthesis, particularly for industrial applications. [6][7]In this approach, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the alkyl halide. [7] Reaction Workflow:
Figure 3: Workflow of PTC-Enhanced Williamson Ether Synthesis.
Discussion:
The use of PTC allows for the use of inexpensive and safer inorganic bases like sodium hydroxide or potassium carbonate in a biphasic system, eliminating the need for strong, hazardous bases like sodium hydride and anhydrous, polar aprotic solvents. [6][7]This approach often leads to faster reaction rates, higher yields, and simplified work-up procedures. [8]The ability to use less hazardous and more environmentally benign solvents, or even operate under solvent-free conditions, makes PTC a highly attractive option for green and scalable synthesis. [6][9]
Quantitative Comparison of Synthesis Methods
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | PTC-Enhanced Williamson Synthesis |
| Starting Materials | 3-Aminophenol, 4-Halobut-1-ene | 3-Aminophenol, But-3-en-1-ol | 3-Aminophenol, 4-Halobut-1-ene |
| Key Reagents | Strong base (e.g., NaH) or weaker base (e.g., K₂CO₃) | PPh₃, DEAD/DIAD | Inorganic base (e.g., NaOH), Phase-Transfer Catalyst |
| Typical Solvents | Polar aprotic (DMF, DMSO, THF) [10] | THF, Dioxane [5] | Biphasic (e.g., Toluene/Water) or solvent-free [9] |
| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature [5] | Room temperature to moderate heating |
| Byproducts | Inorganic salt (e.g., NaBr) | Triphenylphosphine oxide, Hydrazine derivative [3] | Inorganic salt, recoverable catalyst |
| Purification | Extraction, distillation/crystallization | Often requires chromatography [3] | Simple phase separation and extraction |
| Scalability | Moderate to good; safety concerns with strong bases [11] | Poor due to cost and byproduct removal [4] | Excellent; safer and more efficient for large scale |
| Cost | Low to moderate | High | Low |
| Green Chemistry | Moderate (solvent choice is key) | Poor (low atom economy, hazardous reagents) | Good to excellent (safer reagents, less waste) |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 3-(But-3-en-1-yloxy)aniline
Materials:
-
3-Aminophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
4-Bromobut-1-ene [12][13]* Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminophenol (1.0 eq).
-
Add anhydrous DMF to dissolve the 3-aminophenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. [11]5. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 4-bromobut-1-ene (1.05 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for the Synthesis of 3-(But-3-en-1-yloxy)aniline
Materials:
-
3-Aminophenol
-
But-3-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) [5]* Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-aminophenol (1.0 eq), but-3-en-1-ol (1.2 eq), and triphenylphosphine (1.5 eq). [5]2. Add anhydrous THF and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the cooled, stirred solution. [5]5. Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Protocol 3: PTC-Enhanced Williamson Ether Synthesis of 3-(But-3-en-1-yloxy)aniline
Materials:
-
3-Aminophenol
-
4-Bromobut-1-ene
-
Sodium hydroxide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-aminophenol (1.0 eq) and sodium hydroxide (1.5 eq) in water.
-
Add a solution of 4-bromobut-1-ene (1.1 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.
-
Heat the biphasic mixture to 60-70 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography if necessary.
Conclusion and Recommendation for Scalability
While both the Williamson ether synthesis and the Mitsunobu reaction can yield 3-(but-3-en-1-yloxy)aniline in a laboratory setting, their scalability profiles differ significantly. The Mitsunobu reaction, despite its mild conditions, is generally unsuitable for large-scale synthesis due to its high cost, poor atom economy, and challenging purification. [4] The classical Williamson ether synthesis is a more cost-effective option, but the use of hazardous reagents like sodium hydride can pose significant safety challenges on an industrial scale. [11][14] For the scalable, safe, and environmentally conscious production of 3-(but-3-en-1-yloxy)aniline, the Phase-Transfer Catalysis (PTC) enhanced Williamson ether synthesis is the recommended method. This approach combines the cost-effectiveness of the Williamson synthesis with enhanced safety, operational simplicity, and greener reaction conditions, making it the superior choice for industrial applications.
References
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved January 19, 2026, from [Link]
- Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85.
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askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. Retrieved January 19, 2026, from [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved January 19, 2026, from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
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Sci-Hub. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2025, August 6). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. Retrieved January 19, 2026, from [Link]
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Indian Academy of Sciences. (n.d.). Development of a continuous process: a perspective for Mitsunobu reaction. Retrieved January 19, 2026, from [Link]
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Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved January 19, 2026, from [Link]
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Chemical Journal of Chinese Universities. (n.d.). Preparation of Alkaryl Ethers Through Phase Transfer Catalysis. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 19, 2026, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved January 19, 2026, from [Link]
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ACS Publications. (n.d.). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2024, April 11). Mechanochemical Mitsunobu Reactions. Retrieved January 19, 2026, from [Link]
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Yoon, M. (2025, August 6). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. ResearchGate. Retrieved January 19, 2026, from [Link]
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ACS Publications. (2019, August 10). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2025, August 9). Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies. Retrieved January 19, 2026, from [Link]
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Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Investigation of Variable Impurity Profile from a Mitsunobu Reaction Using Insights from Kinetic Modeling, Multi-Phase Interactions and CFD. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 19, 2026, from [Link]
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DCHAS-L Archives. (2018, October 14). Re: [DCHAS-L] sodium hydride solution. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(But-3-en-1-yloxy)aniline
This document provides essential procedural guidance for the safe and compliant disposal of 3-(But-3-en-1-yloxy)aniline. As a compound utilized by researchers and drug development professionals, understanding its unique chemical properties is paramount to ensuring personnel safety and environmental protection. This guide moves beyond a simple checklist, offering a deep-dive into the causality behind each procedural step, grounded in the compound's dual-risk profile stemming from its aromatic amine and unsaturated ether functional groups.
Hazard Profile: A Dual-Natured Compound
3-(But-3-en-1-yloxy)aniline (C₁₀H₁₃NO) is not a commonplace reagent with extensively documented disposal protocols.[1][2] Therefore, a rigorous, first-principles approach to its handling and disposal is mandatory. Its structure necessitates a conservative risk assessment that assumes the hazards associated with both anilines and reactive ethers.
-
The Aniline Moiety: The aniline backbone classifies this compound as highly toxic. Anilines are readily absorbed through the skin and are toxic if inhaled or swallowed.[3][4] They are known to cause damage to organs, particularly the blood, through prolonged or repeated exposure and are often suspected of causing genetic defects and cancer.[3][4] Therefore, all waste containing this compound must be treated as a potent health hazard.
-
The Unsaturated Ether Moiety: The butenyloxy group introduces significant physical hazards. Ethers are typically volatile and flammable.[5][6] More critically, ethers, especially those containing unsaturation and stored in the presence of oxygen and light, can form explosive peroxides over time.[5][6] The butenyl group, with its terminal double bond, requires stringent precautions against peroxide formation, which can lead to violent decomposition upon concentration or heating.
Given this dual nature, 3-(But-3-en-1-yloxy)aniline must be presumed to be a toxic, flammable, and potentially peroxide-forming chemical. All disposal procedures must mitigate these combined risks.
Pre-Disposal: Laboratory Best Practices
Proper disposal begins with proper handling. Minimizing waste generation and preventing accidental release are the primary objectives during experimentation.
-
Engineering Controls: All handling of 3-(But-3-en-1-yloxy)aniline, including weighing, transferring, and the quenching of reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Personal Protective Equipment (PPE): A robust PPE ensemble is non-negotiable. This includes:
-
Gloves: Neoprene or nitrile gloves are recommended. Given the high dermal toxicity of anilines, immediately change gloves if contamination is suspected.[5]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[5]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.[5]
-
-
Peroxide Management: If neat 3-(But-3-en-1-yloxy)aniline is stored, it should be dated upon opening.[7] Periodically test for peroxides, especially if the container has been open for an extended period or if visual signs (e.g., crystal formation) are present.[5][7] Do not move containers suspected of significant peroxide formation; contact your institution's Environmental Health & Safety (EHS) office immediately.[5]
The Disposal Protocol: A Step-by-Step Guide
Disposal of this compound and its associated waste must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its residues be poured down the drain. [8][9][10]
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with 3-(But-3-en-1-yloxy)aniline are considered hazardous waste. This includes:
-
Neat, unused, or expired compound.
-
Reaction mixtures containing the compound.
-
Solvents used for extraction or purification.
-
Contaminated consumables (e.g., pipette tips, silica gel, filter paper, gloves).
-
-
Use Designated Containers:
-
Liquid Waste: Collect in a dedicated, chemically compatible container (e.g., glass or polyethylene) with a tightly sealing screw cap. The container must be clean and clearly labeled. Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
-
Solid Waste: Contaminated solids should be collected in a separate, clearly labeled, sealed container or bag.
-
-
Headspace Management: Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.
Step 2: Hazardous Waste Labeling Proper labeling is a regulatory requirement and critical for safe handling by EHS personnel. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-(But-3-en-1-yloxy)aniline" and any other components in the waste stream, with percentages.
-
The specific hazard characteristics: "Toxic," "Flammable," and "Potential Peroxide Former."
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 3: In-Lab Storage (Satellite Accumulation)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the lab personnel.
-
Ensure the storage location is away from heat, open flames, and other ignition sources.[6][9] Store it separately from strong oxidizing agents and acids.[5][11]
-
Secondary containment (e.g., a plastic tub) is highly recommended to contain potential leaks.
Step 4: Arranging for Final Disposal
-
Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.
-
Follow their specific procedures for waste transfer and documentation. This material will be disposed of via a licensed hazardous waste treatment, storage, and disposal facility (TSDF), likely through high-temperature incineration.[4][10]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.[12]
-
Control Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off spark-producing equipment.[9][12]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to contain the spill.[8][9][12] Do not use combustible materials like paper towels or sawdust.[9]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealable container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response line or EHS office from a safe location.
Data & Regulatory Summary
The following table summarizes key data points and potential regulatory classifications pertinent to the disposal of 3-(But-3-en-1-yloxy)aniline.
| Parameter | Description | Reference |
| Primary Hazards | Toxic (Oral, Dermal, Inhalation), Suspected Carcinogen/Mutagen, Skin Sensitizer, Flammable, Potential Peroxide Former. | [3][5] |
| Recommended PPE | Nitrile/Neoprene Gloves, Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat. | [4][5] |
| Handling Controls | Must be handled in a certified chemical fume hood. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, sources of ignition. | [5][11][12] |
| Potential EPA Waste Codes | D001 (Ignitability): Likely if the flash point is <140°F.[13] Toxicity Characteristic: May apply if leachable concentrations of hazardous constituents are present. K-List/F-List: May apply if it is a process waste from specific industries (e.g., K083 for aniline production bottoms).[14][15] | |
| Disposal Method | Do not drain dispose. Must be managed as hazardous waste via an approved TSDF, typically through incineration. | [8][10] |
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the lifecycle of 3-(But-3-en-1-yloxy)aniline waste within a research setting.
Caption: Decision workflow for handling and disposing of 3-(But-3-en-1-yloxy)aniline waste.
Conclusion
The proper disposal of 3-(But-3-en-1-yloxy)aniline is a multi-step process that demands a thorough understanding of its composite hazards. By treating this compound with the caution required for toxic anilines and reactive ethers, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always consult your institution's specific waste management policies and your material's Safety Data Sheet (SDS) before beginning work.
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Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved from [Link]
-
Aniline Safety Data Sheet. (2015, March 19). Global Safety Management, Inc. Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Diethyl Ether - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. Retrieved from [Link]
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Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
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3-(but-3-en-1-yloxy)aniline (C10H13NO). (n.d.). PubChem. Retrieved from [Link]
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E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines... (2022, June 30). Environmental Science and Technology Letters. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 3-(But-3-en-1-yloxy)aniline
As a novel research chemical, 3-(But-3-en-1-yloxy)aniline presents both unique opportunities for discovery and significant, if not fully characterized, health and safety risks. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide provides a procedural framework for its safe handling, grounded in the well-documented hazards of its parent compound, aniline, and other structurally related aromatic amines. This document is intended for drug development professionals, researchers, and scientists who are committed to a culture of safety and scientific excellence.
Hazard Assessment: An Evidence-Based Approach
3-(But-3-en-1-yloxy)aniline is an aromatic amine. This class of compounds is associated with significant health hazards. The parent compound, aniline, is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of causing genetic defects and cancer, and is known to cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, aniline can cause serious eye damage and may trigger an allergic skin reaction.[1][3][4]
Given these known risks for closely related compounds, it is imperative to handle 3-(But-3-en-1-yloxy)aniline with the highest degree of caution. The primary routes of exposure are inhalation, skin absorption, and ingestion.[5] Of particular note is the rapid absorption of aniline and its derivatives through intact skin, which can lead to systemic toxicity with effects that may be delayed.[5][6]
Anticipated GHS Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Serious Eye Damage/Irritation
-
Skin Sensitization
-
Germ Cell Mutagenicity
-
Carcinogenicity
-
Specific Target Organ Toxicity (Repeated Exposure)
-
Hazardous to the Aquatic Environment
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is mandatory when handling 3-(But-3-en-1-yloxy)aniline. The selection of appropriate PPE is not merely a checklist; it is a critical component of a comprehensive risk mitigation strategy.
| PPE Type | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. Aniline and its derivatives can permeate standard laboratory gloves.[7][8] Immediately change gloves if contamination is suspected. Always consult the glove manufacturer's compatibility charts. |
| Eye and Face | Chemical splash goggles are required at a minimum. Given the risk of serious eye damage, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[9][10] |
| Skin and Body | A full-length, flame-resistant lab coat with tight-fitting cuffs is essential. Ensure that all skin is covered by wearing long pants and fully enclosed shoes. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[11][12] |
| Respiratory | All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If engineering controls are not sufficient to maintain exposure below established limits for analogous compounds, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][13][14] |
Operational Plan: From Benchtop to Disposal
A systematic workflow is crucial for minimizing risk. The following procedural steps provide a framework for the safe handling of 3-(But-3-en-1-yloxy)aniline.
Engineering Controls and Workspace Preparation
-
Chemical Fume Hood: All manipulations of 3-(But-3-en-1-yloxy)aniline, including weighing, transferring, and preparing solutions, must be performed within a properly functioning chemical fume hood.[11][12]
-
Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible in the immediate work area.[11]
-
Restricted Access: Clearly demarcate the work area where 3-(But-3-en-1-yloxy)aniline is being handled and restrict access to authorized personnel only.
Safe Handling and Experimental Workflow
The logical flow for handling this hazardous compound should be methodical, from preparation to disposal, to ensure safety at every step.
Caption: A logical workflow for the safe handling of hazardous chemicals.
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.
-
Inert Atmosphere: To prevent oxidation, which can occur when anilines are exposed to air and light, store 3-(But-3-en-1-yloxy)aniline under an inert atmosphere such as argon or nitrogen.[15]
-
Cool and Dark: Store containers in a cool, dry, and well-ventilated area, away from light.[11][15] Refrigeration is advisable.[15]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[11][16]
-
Labeling and Security: All containers must be clearly labeled according to OSHA's Hazard Communication Standard.[17] Store in a location accessible only to authorized personnel.[18]
Emergency and Disposal Plan
Accidental Release Measures
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.
-
Control: If it is safe to do so, prevent further spread of the spill.
-
Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4][11] Do not use combustible materials to absorb the spill.
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.
First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][2]
Disposal Plan
All waste containing 3-(But-3-en-1-yloxy)aniline, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.
-
Collection: Collect all waste in a designated, sealed, and properly labeled hazardous waste container.[1][4]
-
Compliance: Disposal must be handled by a licensed hazardous waste management company in strict accordance with all federal, state, and local regulations.[4][12]
-
Environmental Protection: Under no circumstances should this material be disposed of down the drain or in regular trash, as it is expected to be very toxic to aquatic life.[1][4][19]
By adhering to these rigorous safety protocols, you can mitigate the inherent risks associated with handling 3-(But-3-en-1-yloxy)aniline, ensuring a safe laboratory environment for yourself and your colleagues while advancing the frontiers of scientific research.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. [Link]
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What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. [Link]
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How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18). [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). [Link]
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OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]
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Aniline - SAFETY DATA SHEET. (2025, April 8). Penta chemicals. [Link]
-
Aniline. (n.d.). [Link]
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Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG. [Link]
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (n.d.). CDC Stacks. [Link]
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A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed. [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). [Link]
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Safety Data Sheet: Aniline. (n.d.). Carl ROTH. [Link]
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Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. [Link]
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3-(but-3-en-1-yloxy)aniline (C10H13NO). (n.d.). PubChemLite. [Link]
-
Aniline - Incident management. (n.d.). GOV.UK. [Link]
-
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). CDC. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
